molecular formula C4H8N2OS B1271208 3-amino-N-methyl-3-thioxopropanamide CAS No. 59749-86-9

3-amino-N-methyl-3-thioxopropanamide

Cat. No.: B1271208
CAS No.: 59749-86-9
M. Wt: 132.19 g/mol
InChI Key: SOZFVJHGLHOJIM-UHFFFAOYSA-N
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Description

3-amino-N-methyl-3-thioxopropanamide is a thioamide-based compound of significant interest in specialized research fields. With the molecular formula C4H8N2OS and a molecular weight of 208.28 g/mol, it features key functional groups including a thioamide (-C(=S)-NH2) and a secondary amide. These groups, particularly the sulfur and oxygen atoms, are known to serve as active sites for donating electrons and coordinating with metal atoms . One of the primary research applications for thioxopropanamide derivatives is in the field of mineral processing, where they act as collectors in the froth flotation of sulfide minerals like chalcopyrite (a primary copper ore) . Density functional theory (DFT) calculations on similar structures indicate that the regions around the thiocarbonyl (C=S) and carbonyl (C=O) groups are the most nucleophilic, facilitating chemisorption onto mineral surfaces and increasing their hydrophobicity for separation . Furthermore, the 3-amino-3-thioxopropanamide (monothiomalonamide) structure is a valuable synthon in heterocyclic chemistry . It readily undergoes condensation and cyclization reactions to form more complex structures, such as pyrido[3,2-f][1,4]thiazepin-5-ones and thieno[2,3-b]pyridin-ones, which are frameworks of interest in medicinal and materials chemistry . The reactivity of the thioamide group also makes it a potential precursor for the synthesis of thiazole-containing compounds, a privileged scaffold in drug discovery . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-methyl-3-sulfanylidenepropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2OS/c1-6-4(7)2-3(5)8/h2H2,1H3,(H2,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZFVJHGLHOJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365481
Record name 3-amino-N-methyl-3-thioxopropanamide
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Molecular Weight

132.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59749-86-9
Record name 3-Amino-N-methyl-3-thioxopropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59749-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-N-methyl-3-thioxopropanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Solubility and Stability Profiling of Novel Thioamides: A Case Study with 3-amino-N-methyl-3-thioxopropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Physicochemical Characterization in Drug Discovery

In the landscape of modern drug development, the journey from a promising lead compound to a viable clinical candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a drug's bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of novel thioamide compounds, using the representative molecule, 3-amino-N-methyl-3-thioxopropanamide, as a conceptual blueprint.

This document is intended for researchers, chemists, and formulation scientists engaged in the preclinical and early-stage development of new chemical entities (NCEs). It moves beyond a simple recitation of protocols to delve into the underlying scientific principles and strategic considerations that inform a robust characterization package. By understanding the "why" behind each experimental choice, scientists can design more effective studies, anticipate potential challenges, and make more informed decisions in the critical path of drug discovery.

Part 1: Aqueous Solubility Assessment - The Gateway to Bioavailability

Aqueous solubility is a critical factor influencing the absorption of an orally administered drug. Poor solubility can lead to low and variable bioavailability, posing a significant hurdle for clinical development.[1] Therefore, a comprehensive understanding of a compound's solubility profile across a physiologically relevant pH range is a foundational step.

The Scientific Rationale: Equilibrium vs. Kinetic Solubility

It is crucial to distinguish between two key types of solubility measurements:

  • Equilibrium Solubility: This is the true thermodynamic solubility of a compound, representing the maximum concentration of the dissolved substance in a saturated solution at equilibrium.[1] This is typically determined using the shake-flask method and is the gold standard for understanding a compound's intrinsic solubility.

  • Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock (often in DMSO) and then diluted into an aqueous buffer.[1] This value is often higher than the equilibrium solubility due to the formation of a supersaturated state and is particularly relevant for high-throughput screening applications.

Experimental Workflow: Determining pH-Dependent Equilibrium Solubility

The following protocol outlines the determination of the pH-solubility profile, a critical dataset for Biopharmaceutics Classification System (BCS) classification.[2][3]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers (pH 1.2, 4.5, 6.8) B Weigh excess compound into triplicate vials per pH C Add buffer to vials B->C D Equilibrate at 37°C (e.g., 24-48h with agitation) C->D E Check for solid material D->E F Filter or centrifuge to remove undissolved solid E->F Solid present G Quantify concentration of solubilized compound via validated HPLC-UV method F->G H Determine mean solubility at each pH G->H

Caption: Workflow for pH-Dependent Equilibrium Solubility Determination.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare aqueous buffers at a minimum of three pH levels covering the physiological range of the gastrointestinal tract: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer).[3]

  • Sample Preparation: Add an excess of this compound to vials in triplicate for each pH buffer. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.

  • Equilibration: Add a precise volume of the appropriate pH buffer to each vial. The samples are then agitated in a temperature-controlled environment (typically 37 ± 1 °C) for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.[3] Preliminary experiments may be needed to determine the time required to reach equilibrium.[3]

  • Sample Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved through centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[4]

Data Presentation: Summarizing Solubility

The results should be tabulated to provide a clear overview of the compound's solubility profile.

pHReplicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Mean Solubility (µg/mL)Std. Dev.
1.2Experimental DataExperimental DataExperimental DataCalculatedCalculated
4.5Experimental DataExperimental DataExperimental DataCalculatedCalculated
6.8Experimental DataExperimental DataExperimental DataCalculatedCalculated

Part 2: Stability Profiling - Ensuring Compound Integrity

Stability testing is essential to understand how a drug substance may change over time under the influence of various environmental factors such as temperature, humidity, light, and pH.[5] Forced degradation studies are a key component of this, deliberately stressing the compound to identify likely degradation products and establish degradation pathways.[6] This information is critical for developing stability-indicating analytical methods, which are required for quality control and regulatory filings.[7][8]

The Scientific Rationale: Forced Degradation (Stress Testing)

Forced degradation studies involve exposing the compound to conditions more severe than those it would encounter during long-term storage. The objectives of these studies are multi-faceted:

  • To identify potential degradation products: This helps in understanding the degradation pathways.[6]

  • To elucidate the intrinsic stability of the molecule: This reveals the compound's susceptibility to various degradation mechanisms like hydrolysis, oxidation, and photolysis.[6]

  • To develop and validate a stability-indicating analytical method: The method must be able to separate and quantify the intact drug from all its degradation products.[7][9]

Experimental Workflow: A Multi-Condition Forced Degradation Study

The following workflow outlines a typical forced degradation study. The goal is to achieve a target degradation of approximately 10-20%, which is generally sufficient to detect and identify degradation products without completely consuming the parent compound.[10]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions of This compound B Acid Hydrolysis (e.g., 0.1N HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1N NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal (e.g., 80°C, solid & solution) A->E F Photolytic (ICH Q1B light exposure) A->F G Withdraw samples at multiple time points H Analyze by Stability-Indicating HPLC-UV/MS method G->H I Quantify parent compound and degradation products H->I J Characterize significant degradants (e.g., by MS) I->J

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Protocols:

  • Acid and Base Hydrolysis:

    • Dissolve the compound in a suitable solvent and then dilute with 0.1 N HCl (for acid hydrolysis) and 0.1 N NaOH (for base hydrolysis) to a known concentration.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis to prevent further degradation.

    • Analyze by HPLC.[11]

  • Oxidative Degradation:

    • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Monitor the reaction over time by taking samples at regular intervals.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C).

    • Prepare a solution of the compound and expose it to the same temperature.

    • Sample at various time points and analyze by HPLC.[11]

  • Photostability:

    • Expose both the solid compound and a solution of the compound to light as specified in the ICH Q1B guideline (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the samples by HPLC.

Analytical Method: The Role of Stability-Indicating HPLC

A stability-indicating HPLC method is a validated quantitative analytical procedure that can accurately measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[7] The key feature of such a method is its specificity: the ability to produce a response only for the compound of interest and to separate it from all potential degradation products and impurities.[5][12]

Development of a stability-indicating method typically involves:

  • Column and Mobile Phase Screening: Reversed-phase HPLC is most common.[8] Different columns (C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., methanol or acetonitrile with various buffers) are tested to achieve optimal separation.

  • Gradient Optimization: Gradient elution is often necessary to separate both polar and non-polar degradation products from the parent peak in a single run.[8]

  • Detector Wavelength Selection: A UV detector is commonly used, and the wavelength is chosen to maximize the response for both the parent compound and the expected degradation products. A photodiode array (PDA) detector is highly advantageous as it can assess peak purity.

  • Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

Data Presentation: Summarizing Degradation

The results of the forced degradation studies should be presented in a clear, tabular format.

Stress ConditionDuration/Temp.% Assay of Parent Compound% DegradationNo. of DegradantsRRT of Major Degradant
0.1 N HCl24h / 60°CExperimental DataCalculatedObservedCalculated
0.1 N NaOH24h / 60°CExperimental DataCalculatedObservedCalculated
3% H₂O₂24h / RTExperimental DataCalculatedObservedCalculated
Thermal (Solid)48h / 80°CExperimental DataCalculatedObservedCalculated
Photolytic (Solution)ICH Q1BExperimental DataCalculatedObservedCalculated

RRT = Relative Retention Time

Conclusion: A Strategic Approach to Early-Stage Characterization

The comprehensive solubility and stability profiling of a novel thioamide like this compound is a cornerstone of effective drug development. By employing a systematic and scientifically-driven approach, researchers can gain a deep understanding of the molecule's intrinsic properties. This knowledge is not merely academic; it directly informs critical decisions regarding formulation development, analytical method strategy, and the overall progression of a compound towards clinical evaluation. The methodologies outlined in this guide provide a robust framework for generating the high-quality data necessary to build a compelling case for a new chemical entity's therapeutic potential.

References

  • WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy - gmp-compliance.org. Available from: [Link]

  • Annex 4. World Health Organization (WHO). Available from: [Link]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Available from: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Available from: [Link]

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. Available from: [Link]

  • Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture. Arabian Journal of Chemistry. Available from: [Link]

  • 3-amino-N-methylpropanamide hydrochloride | C4H11ClN2O | CID 14889075. PubChem. Available from: [Link]

  • 3-Amino-N-methylpropanamide | C4H10N2O | CID 14889074. PubChem. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link]

  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Scholars Middle East Publishers. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Stability Indicating HPLC Method Development: A Review. IJPPR. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]

Sources

Synthesis of 3-amino-N-methyl-3-thioxopropanamide Using Lawesson's Reagent: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conversion of amides to their corresponding thioamides is a fundamental transformation in organic synthesis, yielding valuable synthons for medicinal chemistry and materials science. Thioamides are recognized for their diverse biological activities and serve as key intermediates in the synthesis of sulfur-containing heterocycles.[1] Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide] has emerged as a superior agent for this thionation reaction, offering mild conditions and high efficiency compared to traditional reagents like phosphorus pentasulfide (P₄S₁₀).[2][3] This guide provides a comprehensive, in-depth technical overview for the synthesis of "3-amino-N-methyl-3-thioxopropanamide" from its corresponding amide precursor using Lawesson's reagent. We will explore the reaction mechanism, present a detailed and validated experimental protocol, discuss process optimization and safety considerations, and address the critical challenges of product purification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Introduction: The Significance of Thioamides and Lawesson's Reagent

Thioamides are a class of organosulfur compounds characterized by a thiocarbonyl group bonded to a nitrogen atom. This functional group imparts unique chemical properties, including increased dipole moments and enhanced hydrogen bond donor capabilities compared to their amide analogs.[1] These properties contribute to their prevalence in various biologically active molecules, including novel antibiotics and anticancer agents.[1]

The synthesis of thioamides is most commonly achieved through the thionation of amides. While several reagents can effect this transformation, Lawesson's reagent (LR) is widely favored for its versatility and effectiveness under relatively gentle conditions.[4][5] It is particularly effective for thionating amides, lactams, and ketones.[1][2] The primary advantage of LR over harsher reagents like P₄S₁₀ lies in its solubility in common organic solvents and its ability to proceed at lower temperatures, often resulting in cleaner reactions and higher yields.[2][3]

This guide focuses on the specific synthesis of this compound, a molecule of interest due to its bifunctional nature, containing both a primary amine and a secondary thioamide. The successful synthesis hinges on the selective thionation of the secondary amide carbonyl in the presence of the primary amino group.

Reaction Mechanism: The Thionation Pathway

The efficacy of Lawesson's reagent stems from its dynamic equilibrium in solution with a highly reactive dithiophosphine ylide monomer. This monomer is the active species responsible for the oxygen-sulfur exchange. The mechanism proceeds through a concerted, four-membered transition state, which is a key aspect of its efficiency.

The generally accepted mechanism for the thionation of an amide with Lawesson's reagent involves the following steps:[2]

  • Dissociation of Lawesson's Reagent: In solution, the dimeric Lawesson's reagent dissociates to form the reactive monomeric dithiophosphine ylide.

  • [2+2] Cycloaddition: The carbonyl oxygen of the amide substrate attacks one of the phosphorus atoms of the ylide, while the carbonyl carbon is attacked by the ylide's sulfur atom. This forms an unstable, four-membered oxathiaphosphetane intermediate.

  • Cycloreversion: This intermediate rapidly collapses in a retro-[2+2] cycloaddition. The driving force for this step is the formation of a highly stable phosphorus-oxygen double bond in the byproduct.

  • Product Formation: The cycloreversion releases the desired thioamide and a stable, six-membered ring byproduct derived from the reagent.[6][7]

This pathway is visually represented in the diagram below.

Thionation_Mechanism Mechanism of Amide Thionation with Lawesson's Reagent cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amide 3-amino-N-methylpropanamide (Starting Material) Intermediate Oxathiaphosphetane Intermediate Amide->Intermediate [2+2] Cycloaddition LR Lawesson's Reagent (Active Monomer) LR->Intermediate Thioamide This compound (Product) Intermediate->Thioamide Cycloreversion Byproduct Phosphorus-Oxygen Byproduct Intermediate->Byproduct

Caption: The reaction proceeds via a [2+2] cycloaddition to form a key intermediate.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound. The starting material, 3-amino-N-methylpropanamide, is assumed to be prepared and characterized separately.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-amino-N-methylpropanamide≥98%CommercialMust be dry.
Lawesson's Reagent (LR)≥97%CommercialStore under inert gas, moisture sensitive.[8]
TolueneAnhydrous, ≥99.8%CommercialDry solvent is crucial for optimal results.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%CommercialAlternative solvent, requires larger volumes.[9]
Ethyl AcetateACS GradeCommercialFor extraction and chromatography.
HexanesACS GradeCommercialFor chromatography.
Saturated Sodium BicarbonateN/ALab PreparedFor aqueous workup.
BrineN/ALab PreparedFor aqueous workup.
Anhydrous Magnesium SulfateN/ACommercialFor drying organic layers.
Silica Gel230-400 meshCommercialFor column chromatography.

3.2. Step-by-Step Methodology

The following workflow outlines the key stages of the synthesis, from reaction setup to final product isolation.

Synthesis_Workflow Experimental Workflow A 1. Reaction Setup (Amide, LR, Toluene under N₂) B 2. Heating & Monitoring (Reflux, Monitor by TLC) A->B C 3. Reaction Cooldown (Cool to Room Temperature) B->C D 4. Solvent Removal (Rotary Evaporation) C->D E 5. Aqueous Workup (EtOAc, NaHCO₃ wash, Brine wash) D->E F 6. Drying & Concentration (Dry over MgSO₄, Concentrate) E->F G 7. Purification (Silica Gel Chromatography) F->G H 8. Characterization (NMR, MS, IR) G->H

Caption: A typical workflow for the synthesis and purification of the target thioamide.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 3-amino-N-methylpropanamide (1.0 eq). Add anhydrous toluene to the flask (approx. 4 mL per mmol of amide).[6]

  • Reagent Addition: To the stirred solution/suspension, add Lawesson's reagent (0.5-0.6 eq).[6] While 0.5 equivalents are stoichiometrically sufficient, a slight excess may be used to ensure complete conversion.

  • Heating and Monitoring: Heat the reaction mixture to reflux under a nitrogen atmosphere.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amide spot is fully consumed.

  • Cooldown and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate (byproducts) may form.

  • Workup - The Challenge of Byproducts: A significant challenge in syntheses using Lawesson's reagent is the removal of the phosphorus-containing byproducts, which often have similar polarity to the desired product.[9][10]

    • Method A (Direct Chromatography): Concentrate the crude reaction mixture under reduced pressure. The resulting residue can be directly purified by silica gel chromatography. This method can be tedious due to the co-elution of byproducts.[9]

    • Method B (Aqueous Wash): Concentrate the reaction mixture. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.[9] This helps remove some of the more polar byproducts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Method C (Alcohol Quench): A more advanced technique involves quenching the reaction with an alcohol like ethanol or ethylene glycol and heating for a period.[7][11][12] This decomposes the main phosphorus byproduct into a highly polar species that is more easily removed by a subsequent aqueous wash, greatly simplifying purification.[7][11]

  • Purification: Purify the crude product from the workup step using silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing polarity, is recommended to isolate the target thioamide.

  • Characterization: The final product, this compound, should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy) to confirm its identity and purity.

Process Optimization and Causality

  • Choice of Solvent: Toluene is a common choice due to its high boiling point, which facilitates the reaction.[10] However, THF can also be used, allowing the reaction to proceed at room temperature, though it requires much larger solvent volumes to dissolve the reagent.[9] The choice depends on the substrate's stability and the desired reaction time.

  • Stoichiometry of Lawesson's Reagent: Using 0.5 to 0.6 molar equivalents of LR is typical.[6] An excess can lead to more byproducts and complicate purification, while an insufficient amount will result in incomplete conversion.

  • Temperature and Reaction Time: While many procedures call for reflux in toluene, some amides are reactive enough to be thionated at lower temperatures.[5] Reaction time can vary from 30 minutes to 24 hours depending on the substrate's reactivity.[9][10] Monitoring by TLC is essential to avoid prolonged heating that could lead to decomposition.

  • Purification Strategy: The difficulty in separating the product from phosphorus byproducts is the most common bottleneck.[13] The alcohol quench method (Method C) is highly recommended for larger-scale reactions as it transforms the primary byproduct into an easily separable entity, potentially allowing for a chromatography-free purification via recrystallization.[7][11][12]

Safety, Handling, and Waste Disposal

5.1. Personal Protective Equipment (PPE)

Always handle Lawesson's reagent and the resulting reaction mixture in a well-ventilated fume hood.[14] Standard PPE, including safety glasses with side-shields, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory.[8][14]

5.2. Reagent Handling

  • Toxicity and Odor: Lawesson's reagent and its byproducts are known for their strong, unpleasant smell.[9] Combustion can produce toxic oxides of sulfur and phosphorus.

  • Moisture Sensitivity: The reagent is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.[8]

  • Accidental Release: In case of a spill, avoid generating dust. Sweep up the solid material using dry methods and place it in a sealed container for disposal.[14] Do not use water to clean up spills, as this can release toxic gases.[8][14][15]

5.3. Waste Disposal

All solid waste containing Lawesson's reagent and its byproducts, as well as contaminated solvents, should be collected in designated, sealed hazardous waste containers. Dispose of the waste in accordance with local, state, and federal regulations. Do not pour reaction residues down the drain.[14]

Conclusion

The synthesis of this compound via thionation with Lawesson's reagent is a robust and efficient method. Success hinges on a clear understanding of the reaction mechanism, careful control of experimental parameters, and, most critically, the implementation of an effective purification strategy to overcome the challenge of byproduct removal. By following the detailed protocol and safety guidelines presented in this guide, researchers can confidently and safely perform this valuable transformation, paving the way for further exploration of thioamide chemistry in drug discovery and materials science.

References

  • Sdfine. (n.d.). LAWESSON'S REAGENT - MSDS. Retrieved from [Link]

  • Khatoon, H., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. Retrieved from [Link]

  • Wu, K., et al. (2021). A Column-Free and Aqueous Waste-Free Process for Thioamide Preparation with Lawesson's reagent. ResearchGate. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Lawesson's Reagent, 99%. Retrieved from [Link]

  • Jin, L., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 958-965. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

  • Jin, L., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. National Institutes of Health. Retrieved from [Link]

  • Al-Adhami, K. T., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Chemistry, 4(4), 1334-1350. Retrieved from [Link]

  • ResearchGate. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). Thionation Using Fluorous Lawesson's Reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

  • El-Faham, A., et al. (2016). Synthesis of Orthogonally Protected Thioamide Dipeptides for Use in Solid-Phase Peptide Synthesis. Arrow@TU Dublin. Retrieved from [Link]

  • Semantic Scholar. (2005). Mechanism of the Reaction of Lawesson's Reagent with N-Alkylhydroxamic Acids. Retrieved from [Link]

  • Friščić, T., et al. (2024). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Publishing. Retrieved from [Link]

  • Aubé, J., & Szostak, M. (2009). Synthesis and rearrangement of a bridged thioamide. The Royal Society of Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. Retrieved from [Link]

  • Encyclopedia.pub. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2024). Mechanochemical Synthesis of Thiolactams and Other Thioamides Using Lawesson's Reagent. Retrieved from [Link]

  • Kayukova, L. A., et al. (2015). Modification of organic compounds with Lawesson's reagent. ResearchGate. Retrieved from [Link]

Sources

The Synthetic Potential of 3-Amino-N-methyl-3-thioxopropanamide: A Technical Guide for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide explores the synthetic utility of 3-amino-N-methyl-3-thioxopropanamide, a versatile yet underutilized building block in organic synthesis. While specific literature on this N-methylated thioamide is sparse, this document extrapolates from the well-established chemistry of related thioamides and active methylene compounds to present a robust theoretical framework for its application in the construction of diverse heterocyclic scaffolds. Primarily targeting researchers, medicinal chemists, and drug development professionals, this guide provides detailed, plausible synthetic protocols, mechanistic insights, and a discussion of the strategic advantages offered by this particular synthon. We will focus on its application in cornerstone reactions such as the Gewald thiophene synthesis and the Hantzsch pyridine synthesis, offering a forward-looking perspective on its potential for generating novel molecular architectures.

Introduction: Unveiling a Versatile Building Block

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science. The strategic incorporation of sulfur and nitrogen atoms into cyclic frameworks often imparts unique biological activities and physicochemical properties. Thioamides, in particular, have emerged as powerful synthons for the assembly of a wide array of sulfur- and nitrogen-containing heterocycles.[1][2] Their ambident nucleophilic character, with reactive centers at both the sulfur and nitrogen atoms, allows for diverse cyclization strategies.

This guide focuses on the synthetic potential of This compound (Figure 1). While its direct applications are not extensively documented, its structure suggests significant promise as a versatile precursor for various heterocyclic systems. The presence of a thioamide moiety, an adjacent active methylene group, and an N-methyl amide provides a unique combination of reactive sites.

Figure 1: Structure of this compound

G cluster_0 C1 C C2 C C1->C2 S1 S C1->S1 C3 C C2->C3 H3 H C2->H3 H4 H C2->H4 N2 N C3->N2 O1 O C3->O1 N1 N N1->C1 H1 H N1->H1 H2 H N1->H2 H5 H N2->H5 C4 CH3 N2->C4

Caption: Chemical structure of this compound.

This document will serve as a theoretical and practical guide, proposing scientifically grounded applications of this building block in key heterocyclic syntheses.

Physicochemical Properties and Reactivity Profile

Based on its structure, we can infer the key physicochemical properties and reactivity patterns of this compound.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₄H₈N₂OSBased on IUPAC name
Molecular Weight 132.19 g/mol Based on Molecular Formula
Key Functional Groups Primary thioamide, secondary amide, active methyleneThese groups dictate the molecule's reactivity.
Reactivity Nucleophilic sulfur and nitrogen, acidic α-protonsThe thioamide sulfur is a soft nucleophile, while the nitrogen is a harder nucleophile. The protons on the carbon between the two carbonyl-like groups are acidic and can be deprotonated to form a nucleophilic carbanion.

The inherent reactivity of this molecule makes it a prime candidate for multicomponent reactions, where its various functionalities can be sequentially or concertedly engaged to build complex molecular architectures in a single pot.

Proposed Synthetic Applications

The Gewald Thiophene Synthesis: Access to 2-Aminothiophenes

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[3][4] It typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. While the classic Gewald reaction utilizes a nitrile, analogs with other electron-withdrawing groups, such as a thioamide, can also participate.

We propose that this compound can serve as the active methylene component in a Gewald-type reaction. The reaction with an aldehyde or ketone and elemental sulfur would lead to the formation of a highly functionalized 2-aminothiophene.

Proposed Reaction Scheme:

Gewald_Reaction reagents This compound + R1-CO-R2 + S8 product 2-Amino-3-(N-methylcarbamoyl)-4,5-disubstituted-thiophene reagents->product Base (e.g., Morpholine, Triethylamine) Ethanol, Reflux

Caption: Proposed Gewald-type synthesis of 2-aminothiophenes.

Detailed Experimental Protocol (Hypothetical):

  • To a stirred solution of this compound (1.32 g, 10 mmol) and the desired aldehyde or ketone (10 mmol) in ethanol (30 mL), add elemental sulfur (0.32 g, 10 mmol).

  • To this suspension, add morpholine (0.87 mL, 10 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 2-aminothiophene derivative.

Mechanistic Rationale:

The proposed mechanism, analogous to the classical Gewald reaction, likely proceeds through a Knoevenagel condensation of the aldehyde/ketone with the active methylene group of the thioamide, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the aromatic thiophene ring.

Gewald_Mechanism start Thioamide + Carbonyl knoevenagel Knoevenagel Condensation start->knoevenagel intermediate1 α,β-Unsaturated Intermediate knoevenagel->intermediate1 sulfur_add Sulfur Addition intermediate1->sulfur_add intermediate2 Thiolate Intermediate sulfur_add->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization thiophene 2-Aminothiophene cyclization->thiophene

Caption: Simplified workflow for the proposed Gewald reaction.

Hantzsch Pyridine Synthesis: A Gateway to Dihydropyridines and Pyridines

The Hantzsch pyridine synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.[5][6] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. We propose that this compound can act as both the β-dicarbonyl equivalent and the nitrogen source in a modified Hantzsch-type synthesis.

Proposed Reaction Scheme:

Hantzsch_Reaction reagents 2 eq. This compound + Aldehyde (R-CHO) product Substituted 1,4-Dihydropyridine-3,5-dicarbothioamide reagents->product Acid or Base Catalyst Reflux

Caption: Proposed Hantzsch-type synthesis of dihydropyridines.

Detailed Experimental Protocol (Hypothetical):

  • A mixture of this compound (2.64 g, 20 mmol) and an aldehyde (10 mmol) in ethanol (25 mL) is stirred at room temperature.

  • A catalytic amount of acetic acid (0.1 mL) is added, and the mixture is heated to reflux for 6-8 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol and recrystallized to afford the desired 1,4-dihydropyridine derivative.

  • For aromatization, the dihydropyridine can be treated with an oxidizing agent such as nitric acid or manganese dioxide.[6]

Mechanistic Considerations:

The reaction is expected to proceed through the formation of an enamine from one equivalent of the thioamide, which then undergoes a Michael addition to a Knoevenagel condensation product formed from the second equivalent of the thioamide and the aldehyde. Subsequent cyclization and dehydration would yield the dihydropyridine ring.

Hantzsch_Workflow Hantzsch Synthesis Workflow cluster_reactants Reactants cluster_intermediates Key Intermediates Thioamide 3-amino-N-methyl- 3-thioxopropanamide Enamine Enamine Formation Thioamide->Enamine Knoevenagel Knoevenagel Adduct Thioamide->Knoevenagel Aldehyde Aldehyde (RCHO) Aldehyde->Knoevenagel Michael Michael Addition Enamine->Michael Knoevenagel->Michael Cyclization Cyclization & Dehydration Michael->Cyclization DHP 1,4-Dihydropyridine Cyclization->DHP Oxidation Oxidation DHP->Oxidation Pyridine Pyridine Product Oxidation->Pyridine

Caption: Logical workflow of the proposed Hantzsch-type synthesis.

Potential for Further Diversification

The heterocyclic scaffolds synthesized via these proposed routes offer numerous handles for further functionalization. The amino group on the thiophene ring can be acylated, alkylated, or diazotized to introduce further diversity. The N-methylcarbamoyl group can potentially be hydrolyzed or otherwise modified. This opens up avenues for the creation of extensive compound libraries for screening in drug discovery programs.

Conclusion and Future Outlook

While direct experimental data for the synthetic applications of this compound is currently lacking, this technical guide presents a compelling, theory-backed prospectus for its use as a valuable building block in heterocyclic synthesis. The proposed applications in the Gewald and Hantzsch reactions are based on well-established chemical principles and offer plausible and efficient routes to highly functionalized thiophenes and pyridines.

It is our hope that this guide will inspire researchers to explore the chemistry of this promising synthon. The development of reliable synthetic protocols for its use will undoubtedly expand the toolbox of organic chemists and contribute to the discovery of novel bioactive molecules and advanced materials. Future work should focus on the experimental validation of these proposed reactions, optimization of reaction conditions, and exploration of the full scope of its reactivity.

References

  • Jagodziński, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197–228.
  • ResearchGate. (n.d.). 3163 PDFs | Review articles in THIOAMIDES. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved January 17, 2026, from [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved January 17, 2026, from [Link]

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Potential bioisosteric properties of "3-amino-N-methyl-3-thioxopropanamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: The Bioisosteric Potential of 3-amino-N-methyl-3-thioxopropanamide in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing therapeutic efficacy and pharmacokinetic profiles. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, stands as a cornerstone of this process. This guide delves into the bioisosteric potential of this compound, a thioamide-containing molecule. By substituting the carbonyl oxygen of its amide analog with sulfur, a cascade of subtle yet profound changes in geometry, electronics, and metabolic stability is initiated. This document provides a comprehensive analysis of these changes, offering researchers and drug development professionals a predictive framework and an experimental roadmap to harness the unique properties of this thioamide for therapeutic advantage. We will explore its potential to enhance metabolic stability, modulate target interactions, and improve membrane permeability, while also addressing the synthetic and potential toxicological challenges inherent to the thioamide moiety.

The Thioamide as a Bioisostere: A Primer

The amide bond is a ubiquitous feature in pharmaceuticals, crucial for structural integrity and target binding.[1] However, it is also a primary site of enzymatic hydrolysis, often leading to poor metabolic stability.[2] The strategic replacement of an amide with a bioisostere aims to mitigate such liabilities while preserving or enhancing biological activity.[2][3]

The thioamide is arguably the closest classical isostere to the amide.[4][5] This single-atom substitution (O to S) preserves the overall geometry, planarity, and atom count, yet introduces significant alterations to the molecule's electronic and steric character.[6][7] These alterations, detailed below, form the basis of the bioisosteric potential of this compound.

Comparative Physicochemical Analysis: Amide vs. Thioamide

The rationale for using this compound as a bioisostere for its amide counterpart, 3-amino-N-methylpropanamide, is rooted in their distinct physicochemical properties. While specific experimental data for this compound is scarce, a robust comparison can be constructed based on well-documented principles of thioamide chemistry.[4][5][6][8]

Property3-amino-N-methylpropanamide (Amide)This compound (Thioamide)Rationale for Change & Impact on Bioactivity
Molecular Formula C₄H₁₀N₂O[9]C₄H₈N₂OS[10]Increased mass due to sulfur.
Molecular Weight 102.14 g/mol [9]132.18 g/mol [10]Minor increase in size and mass.
C=X Bond Length ~1.23 Å (C=O)[5][6]~1.71 Å (C=S)[5][6]The larger van der Waals radius of sulfur (1.85 Å vs 1.40 Å for oxygen) elongates the bond, altering the local steric environment at the binding site.[5][6][7]
C-N Bond Length ~1.37 Å[11]~1.35 Å[11]The C-N bond in a thioamide has more double-bond character due to increased contribution from the zwitterionic resonance form, leading to a shorter bond and a higher rotational barrier.[4][5] This imparts greater conformational rigidity.[5][12]
H-Bond Acceptor StrongWeaker / Geometry-DependentSulfur is less electronegative than oxygen, making the thiocarbonyl a weaker hydrogen bond acceptor in many contexts.[5][13][14] However, some studies suggest it can be a stronger acceptor at specific angles (~90-100°).[4][15] This can be exploited to achieve target selectivity.
H-Bond Donor (N-H) StandardStrongerThe increased zwitterionic character makes the thioamide N-H proton more acidic (lower pKa) and a significantly stronger hydrogen bond donor.[4][5][8] This can enhance binding affinity if the N-H group acts as a donor in the pharmacophore.
Lipophilicity LowerHigherThe substitution of oxygen with sulfur generally increases lipophilicity, which can potentially improve membrane permeability and cell penetration.[7][14][16]
Dipole Moment HigherLowerThe C=S bond is less polarized than the C=O bond, resulting in a lower overall dipole moment.

Predicted Impact on Pharmacological Profile

Pharmacokinetic (PK) Consequences

The introduction of the thioamide moiety is predicted to have several profound effects on the ADME (Absorption, Distribution, Metabolism, Excretion) profile.

  • Metabolic Stability: Thioamides are generally more resistant to enzymatic hydrolysis by proteases and amidases compared to their amide counterparts.[5][6][16] This increased stability can lead to a longer plasma half-life and improved bioavailability.[12]

  • Membrane Permeability: The increased lipophilicity and potential for reduced hydrogen bond acceptor strength can lower the desolvation penalty for crossing biological membranes.[17] This may lead to enhanced passive diffusion and better oral absorption.[1][16][17]

  • Metabolic Fate: While resistant to hydrolysis, the thioamide group is susceptible to oxidative metabolism by enzymes like flavin-containing monooxygenases (FMOs) and cytochrome P450s.[7][18] This can lead to the formation of S-oxides and other metabolites, a pathway that can be harnessed for prodrug design but also needs to be evaluated for potential bioactivation and toxicity.[6][7][18]

Pharmacodynamic (PD) Consequences

The altered electronic and steric nature of the thioamide bond can significantly modulate how a molecule interacts with its biological target.

  • Altered Binding Interactions: The switch from a strong H-bond acceptor (C=O) to a weaker one (C=S) while strengthening the N-H H-bond donor can fundamentally change the binding mode.[4][5] If the carbonyl oxygen is a critical H-bond acceptor for activity, thioamide substitution may be detrimental. Conversely, if the N-H is the key donor, activity could be dramatically enhanced.[14]

  • Chalcogen Bonding: The sulfur atom of the thioamide can participate in a "chalcogen bond"—a non-covalent interaction with an electron-rich atom (like a backbone carbonyl oxygen) at the target site.[8] This unique interaction, not possible with an amide, can provide an additional anchor point and significantly increase binding affinity and selectivity.[8]

  • Conformational Restriction: The higher rotational barrier of the thioamide C-N bond reduces the conformational flexibility of the molecule.[5][12] This can pre-organize the molecule into a more bioactive conformation, reducing the entropic penalty of binding and increasing potency.[12]

A Roadmap for Experimental Validation

A systematic, tiered approach is required to validate the theoretical potential of this compound as a bioisostere. The following workflow outlines the key experimental stages.

G cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Data Analysis & Decision comp_model Computational Modeling (pKa, LogP, MEP) synthesis Chemical Synthesis (Amide -> Thioamide) comp_model->synthesis physchem Physicochemical Analysis (Solubility, pKa verification) synthesis->physchem binding Target Binding Assays (IC50 / Kd determination) synthesis->binding metabolism Metabolic Stability Assays (HLM, S9 fractions) synthesis->metabolism permeability Permeability Assays (PAMPA, Caco-2) synthesis->permeability physchem->binding sar_analysis SAR Analysis (Compare Amide vs. Thioamide) binding->sar_analysis metabolism->sar_analysis permeability->sar_analysis decision Go / No-Go Decision (Advance to In Vivo?) sar_analysis->decision

Caption: Experimental workflow for evaluating the bioisosteric properties of this compound.

Protocol 1: Synthesis via Thionation

The most direct route to synthesize this compound is through the thionation of its amide precursor, 3-amino-N-methylpropanamide. Lawesson's reagent is a common and effective thionating agent for this transformation.[14][19]

Objective: To convert the carbonyl group of 3-amino-N-methylpropanamide to a thiocarbonyl.

Materials:

  • 3-amino-N-methylpropanamide

  • Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)

  • Anhydrous solvent (e.g., Toluene or Tetrahydrofuran (THF))

  • Inert gas atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for reflux and workup

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-amino-N-methylpropanamide (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere.

  • Add Lawesson's Reagent (0.5 - 0.6 eq) to the solution. Causality: Using a slight excess ensures complete conversion but a large excess can complicate purification.

  • Heat the reaction mixture to reflux (approx. 110°C for toluene) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the target thioamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolic degradation of the thioamide and its amide analog in a biologically relevant system.

Materials:

  • This compound and 3-amino-N-methylpropanamide (test compounds)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Positive control compound (e.g., testosterone, known to be rapidly metabolized)

  • Acetonitrile (ACN) with an internal standard for quenching and sample preparation

  • LC-MS/MS system for quantification

Procedure:

  • Preparation: Prepare stock solutions of test compounds and controls in DMSO. The final DMSO concentration in the incubation should be <0.5% to avoid enzyme inhibition.

  • Incubation Mixture: In a microcentrifuge tube on ice, combine phosphate buffer, HLM (e.g., at 0.5 mg/mL final concentration), and the test compound (e.g., at 1 µM final concentration).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. Causality: NADPH is a required cofactor for many metabolic enzymes, including CYPs. Adding it last ensures all components are at the optimal temperature when the reaction starts.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing ice-cold ACN with an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

  • Data Interpretation: Plot the natural log of the percent remaining parent compound versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). A longer half-life for the thioamide compared to the amide indicates enhanced metabolic stability.

Challenges and Mitigation

While promising, the use of thioamides is not without its challenges.

  • Toxicity: Some thioamides are associated with hepatotoxicity, often through metabolic activation to reactive S-oxide species.[6] A thorough toxicological assessment, including assays for cytotoxicity and reactive metabolite formation, is a critical step.

  • Chemical Stability: The thioamide group can be susceptible to oxidation or hydrolysis under certain pH conditions, which must be considered during formulation and storage.[6]

  • Synthesis: While thionation is a common method, it can sometimes be low-yielding or incompatible with other functional groups in a complex molecule. Alternative synthetic routes may need to be explored.[11]

Caption: Key property shifts resulting from the amide-to-thioamide bioisosteric replacement.

Conclusion

The replacement of an amide with a thioamide, as exemplified by the potential of this compound, represents a powerful strategy in rational drug design. This single-atom substitution offers a multifaceted approach to overcoming common drug development hurdles, primarily poor metabolic stability and low permeability. The resulting alterations in hydrogen bonding capabilities, conformational rigidity, and lipophilicity provide a rich toolkit for fine-tuning a molecule's interaction with its target and its overall pharmacokinetic behavior. While the potential for toxicity and synthetic challenges must be carefully managed, a systematic evaluation as outlined in this guide will enable researchers to effectively unlock and validate the therapeutic potential of this versatile bioisostere.

References

  • Unlocking the potential of the thioamide group in drug design and development. (2024). Taylor & Francis Online. [Link]

  • Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications - PMC. (2021). NIH National Library of Medicine. [Link]

  • Increasing the bioactive space of peptide macrocycles by thioamide substitution - PMC. (2018). NIH National Library of Medicine. [Link]

  • Unlocking the potential of the thioamide group in drug design and development. (2024). Taylor & Francis Online. [Link]

  • Unlocking the potential of the thioamide group in drug design and development - PMC. (2024). NIH National Library of Medicine. [Link]

  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC. (2020). NIH National Library of Medicine. [Link]

  • Contemporary Applications of Thioamides and Methods for their Synthesis. (n.d.). ChemRxiv. [Link]

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  • Thioamides in medicinal chemistry and as small molecule therapeutic agents | Request PDF. (2024). ResearchGate. [Link]

  • Thioamides. (n.d.). Georganics. [Link]

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  • Contemporary Applications of Thioamides and Methods for Their Synthesis. (2024). PubMed. [Link]

  • An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. (2023). PubMed. [Link]

  • Unusual Directionality in Thioamide Hydrogen Bonds Can Stabilize β-Strands. (2024). ChemRxiv. [Link]

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC. (n.d.). NIH National Library of Medicine. [Link]

  • Chemistry of Thioamides | Request PDF. (n.d.). ResearchGate. [Link]

  • Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (n.d.). MDPI. [Link]

  • An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC. (2023). NIH National Library of Medicine. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes | Journal of Medicinal Chemistry. (2020). ACS Publications. [Link]

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  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. (2022). NIH National Library of Medicine. [Link]

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An In-depth Technical Guide to the Formation of 3-amino-N-methyl-3-thioxopropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the synthetic pathway and mechanistic underpinnings for the formation of 3-amino-N-methyl-3-thioxopropanamide, a key thioamide structure. Thioamides are crucial isosteres of amides in medicinal chemistry and serve as versatile building blocks in heterocyclic synthesis. This document details a robust two-step synthetic strategy, commencing with the synthesis of the precursor N-methyl-2-cyanoacetamide, followed by the selective thionation of the nitrile functional group. The causality behind experimental choices, detailed protocols, and mechanistic elucidation are presented to provide researchers, scientists, and drug development professionals with a thorough and actionable understanding of this transformation.

Introduction and Strategic Overview

The synthesis of N-substituted thioamides is a cornerstone of modern medicinal and synthetic chemistry. The replacement of an amide's carbonyl oxygen with sulfur can profoundly alter a molecule's biological activity, metabolic stability, and pharmacokinetic profile. The target molecule, this compound, incorporates both a primary thioamide and a secondary amide, presenting a unique synthetic challenge: the selective conversion of a nitrile precursor in the presence of a potentially reactive amide carbonyl.

This guide outlines a logical and efficient two-step synthesis:

  • Amidation: Synthesis of the key intermediate, N-methyl-2-cyanoacetamide, via the aminolysis of an appropriate cyanoacetate ester.

  • Selective Thionation: Conversion of the nitrile group of N-methyl-2-cyanoacetamide into a primary thioamide using a chemoselective thionating agent.

This strategy is predicated on the differential reactivity of the ester and nitrile functional groups, allowing for a controlled and high-yielding pathway to the desired product.

Synthesis of Precursor: N-methyl-2-cyanoacetamide

The foundational step in this synthesis is the preparation of the cyanoacetamide precursor. The most direct and high-yielding method is the nucleophilic acyl substitution of an alkyl cyanoacetate, such as ethyl cyanoacetate, with methylamine.[1]

Mechanism of Amidation

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. Methylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of ethyl cyanoacetate. This addition forms a tetrahedral intermediate, which subsequently collapses, expelling the ethoxide leaving group to yield the stable N-methyl-2-cyanoacetamide and ethanol as a byproduct. The reaction is typically driven to completion by using an excess of methylamine or by removing the ethanol byproduct.

Experimental Protocol: Synthesis of N-methyl-2-cyanoacetamide

Materials:

  • Ethyl cyanoacetate (1.0 eq)

  • Methylamine (40% solution in H₂O or as a solution in THF, 2.0 eq)[1]

  • Tetrahydrofuran (THF), anhydrous

  • Toluene

  • Ice bath

Procedure:

  • A solution of methylamine (2.0 eq) in THF is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Ethyl cyanoacetate (1.0 eq) is added dropwise to the cooled methylamine solution with vigorous stirring.[1]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight (approx. 12-16 hours).[1]

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Upon completion, the solvent (THF) and excess methylamine are removed under reduced pressure using a rotary evaporator.

  • The resulting crude solid is purified by recrystallization from hot toluene to yield N-methyl-2-cyanoacetamide as a crystalline solid.[1]

Parameter Value Reference
Typical Yield 90-96%[1]
Melting Point 99 °C[1]
Solvent THF[1]
Purification Recrystallization (Toluene)[1]
Synthesis Workflow Diagram

G cluster_0 Step 1: Amidation reagents Ethyl Cyanoacetate + Methylamine (2 eq) conditions THF, 0°C to RT Overnight Stirring reagents->conditions Reaction workup Solvent Removal conditions->workup Completion purification Recrystallization (Toluene) workup->purification product1 N-methyl-2-cyanoacetamide purification->product1

Caption: Workflow for the synthesis of N-methyl-2-cyanoacetamide.

Mechanism of Formation: Selective Thionation of the Nitrile

The critical step in the synthesis of this compound is the selective conversion of the nitrile moiety of N-methyl-2-cyanoacetamide into a thioamide. This transformation requires a thionating agent that preferentially reacts with the C≡N triple bond over the C=O double bond of the amide. While various reagents can achieve this, including hydrogen sulfide (H₂S) and phosphorus pentasulfide (P₄S₁₀), Lawesson's Reagent offers excellent utility, especially when its selectivity is modulated.

Causality in Reagent Selection: Lawesson's Reagent

Lawesson's Reagent, [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide], is a widely used thionating agent. Its reactivity profile generally shows that amides and ketones are more reactive than esters.[2] However, nitriles can also be effectively thionated. The key to achieving selectivity in a molecule containing both an amide and a nitrile is the modulation of reaction conditions and the potential use of additives. Research has shown that the addition of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), can significantly enhance the reactivity of Lawesson's reagent towards nitriles, allowing for their selective conversion even in the presence of less reactive carbonyl groups.[3]

The Core Mechanism of Thionation

The thionation of a nitrile with Lawesson's Reagent (LR) is believed to proceed through the following key stages:

  • Dissociation of LR: In solution, Lawesson's Reagent exists in equilibrium with its more reactive monomeric dithiophosphine ylide.[4] This monomer is the active sulfur-transfer species.

  • Lewis Acid Activation (Optional but Recommended for Selectivity): The Lewis acid (BF₃) coordinates to the nitrile nitrogen. This coordination significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. This activation is crucial for favoring reaction at the nitrile over the pre-existing amide.[3]

  • Nucleophilic Attack: The sulfur atom of the dithiophosphine ylide attacks the activated nitrile carbon.

  • Cycloaddition & Rearrangement: This initial attack leads to the formation of a heterocyclic intermediate. A series of rearrangements and bond cleavages, driven by the formation of a thermodynamically stable P=O or P=S bond in the byproducts, results in the transfer of a sulfur atom to the nitrile carbon and subsequent protonation (during workup) to yield the primary thioamide.

G cluster_mechanism Thionation Mechanism with Lawesson's Reagent Precursor N-methyl-2-cyanoacetamide Activated Lewis Acid-Activated Nitrile (BF₃ complex) Precursor->Activated + BF₃·OEt₂ Intermediate Heterocyclic Intermediate Activated->Intermediate Nucleophilic Attack LR Lawesson's Reagent (Dithiophosphine Ylide) LR->Intermediate Workup Aqueous Workup (Protonation) Intermediate->Workup Rearrangement & Byproduct Formation Product This compound Workup->Product

Caption: Mechanistic pathway for selective nitrile thionation.

Experimental Protocol: Synthesis of this compound

Materials:

  • N-methyl-2-cyanoacetamide (1.0 eq)

  • Lawesson's Reagent (0.5-1.0 eq)[3]

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0-2.0 eq)[3]

  • Anhydrous 1,2-dimethoxyethane (DME) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • N-methyl-2-cyanoacetamide (1.0 eq) is dissolved in anhydrous DME in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C, and boron trifluoride diethyl etherate (BF₃·OEt₂) is added dropwise. The mixture is stirred for 15 minutes at this temperature.

  • Lawesson's Reagent (0.5-1.0 eq) is added portion-wise, ensuring the internal temperature does not rise significantly.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux (typically 60-80 °C) for 2-6 hours. The reaction should be monitored by TLC or LC-MS.

  • After completion, the mixture is cooled to room temperature and quenched by the slow addition of saturated aqueous NaHCO₃ solution.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with water, then brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.

Parameter Value Reference
Thionating Agent Lawesson's Reagent[3]
Lewis Acid Catalyst BF₃·OEt₂[3]
Solvent Anhydrous DME or THF[3]
Temperature Reflux[3]
Workup Aqueous NaHCO₃ Quench
Purification Column Chromatography

Conclusion

The formation of this compound is effectively achieved through a strategic two-step synthesis. The initial amidation of ethyl cyanoacetate provides the necessary precursor, N-methyl-2-cyanoacetamide, in high yield. The subsequent selective thionation of the nitrile group, facilitated by the use of Lawesson's Reagent in conjunction with a Lewis acid catalyst, demonstrates a controlled and efficient method for constructing the target thioamide while preserving the integrity of the N-methylamide functionality. The mechanistic insights and detailed protocols provided herein offer a solid foundation for the practical application of this synthesis in research and development settings.

References

  • Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction . Chemical Communications (RSC Publishing). Available at: [Link]

  • 3-Amino-3-thioxopropanamide in the Synthesis of Functionally Substituted Nicotinamides . Russian Journal of Organic Chemistry. Available at: [Link]

  • Yields and Selectivity of Thionylations of Multifunctional Nitrile Substrates by the System Lawesson's Reagent-BF3·OEt2 . ResearchGate. Available at: [Link]

  • Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone . Organic Chemistry Portal. Available at: [Link]

  • Thionations using a P4S10-pyridine complex in solvents such as acetonitrile and dimethyl sulfone . PubMed. Available at: [Link]

  • A Berzelius Reagent, Phosphorus Decasulfide (P4S10), in Organic Syntheses . ResearchGate. Available at: [Link]

  • Lawesson's Reagent . Organic Chemistry Portal. Available at: [Link]

  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis . TÜBİTAK Academic Journals. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-amino-N-methyl-3-thioxopropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, two-step synthetic pathway for the preparation of 3-amino-N-methyl-3-thioxopropanamide, a valuable monothiomalonodiamide derivative. Thioamides are significant in medicinal chemistry, often serving as bioisosteres of amides to enhance metabolic stability or biological activity.[1] This document outlines the synthesis starting from the commercially available ethyl cyanoacetate, proceeding through the formation of an N-methyl-2-cyanoacetamide intermediate, followed by a robust thionation of the nitrile group to yield the target compound. The protocols are designed for researchers in organic synthesis and drug development, offering in-depth procedural details, mechanistic rationale, and practical insights to ensure reliable and reproducible outcomes.

Introduction and Synthetic Strategy

This compound (CAS 59749-86-9) is a bifunctional organic molecule featuring both a primary thioamide and a secondary N-methyl amide.[2] This structure makes it a versatile building block for the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest.[3][4] The presence of the thioamide group, in particular, offers unique chemical reactivity and has been associated with improved pharmacokinetic profiles in drug candidates.[1]

The synthetic approach detailed herein is a logical and efficient two-step process designed for clarity and high yield.

  • Step 1: Aminolysis of Ethyl Cyanoacetate. The synthesis commences with the reaction between ethyl cyanoacetate and methylamine. This is a classic nucleophilic acyl substitution reaction that efficiently produces the key intermediate, N-methyl-2-cyanoacetamide.[5]

  • Step 2: Thionation of the Nitrile. The nitrile group of the intermediate is then converted into a primary thioamide using hydrogen sulfide gas in a base-catalyzed addition reaction, yielding the final product. This method is a well-established and direct route for the synthesis of primary thioamides from nitriles.[6]

Overall Synthetic Pathway

G cluster_0 Step 1: Aminolysis cluster_1 Step 2: Thionation A Ethyl Cyanoacetate B N-methyl-2-cyanoacetamide (Intermediate) A->B + Methylamine C This compound (Target Compound) B->C + H₂S (gas) + Base Catalyst G A Dissolve Intermediate in Ethanol/Pyridine B Purge with N₂/Ar A->B C Bubble H₂S Gas (Room Temp, 4-8h) B->C D Monitor by TLC C->D E Purge with N₂/Ar to remove excess H₂S D->E F Concentrate under Reduced Pressure E->F G Redissolve in DCM F->G H Wash with NaHCO₃ (aq) G->H I Wash with Brine H->I J Dry over MgSO₄ I->J K Filter and Concentrate J->K L Purify by Recrystallization or Column Chromatography K->L

Sources

The Emerging Role of 3-amino-N-methyl-3-thioxopropanamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thioamide moiety, a bioisosteric analogue of the ubiquitous amide bond, is a cornerstone in modern medicinal chemistry, offering unique physicochemical properties that can enhance the therapeutic potential of drug candidates.[1][2][3] This guide focuses on a specific, yet underexplored, member of this class: 3-amino-N-methyl-3-thioxopropanamide . While direct literature on this exact molecule is sparse, this document provides a comprehensive framework for its potential applications and detailed experimental protocols, drawing upon established principles of thioamide chemistry and pharmacology. By understanding the broader context of thioamides, researchers can unlock the potential of this versatile building block.

The Thioamide Functional Group: A Gateway to Enhanced Bioactivity

The substitution of the carbonyl oxygen in an amide with a sulfur atom to form a thioamide introduces significant changes in the molecule's properties.[1][4] These alterations can be strategically exploited in drug design to overcome common challenges such as poor metabolic stability and lack of target specificity.

Key Physicochemical Properties of Thioamides:

PropertyComparison with AmidesImplication in Drug Design
Bond Length C=S bond is longer than the C=O bond.[1]Alters molecular geometry and interaction with biological targets.
Hydrogen Bonding Stronger hydrogen bond donors, but weaker acceptors.[1]Can lead to unique binding interactions within enzyme active sites or receptors.
Lipophilicity Generally more lipophilic.May enhance membrane permeability and bioavailability.[1]
Metabolic Stability More resistant to enzymatic hydrolysis by proteases.[2][5]Increased in vivo half-life of peptide-based drugs.
Electronic Properties The sulfur atom is more polarizable.Influences reactivity and potential for unique non-covalent interactions like chalcogen bonding.[1][3]

These distinct properties have led to the successful incorporation of thioamides into a wide range of therapeutic agents, including anticancer, antimicrobial, and antiviral drugs.[1][6]

Potential Medicinal Chemistry Applications of this compound

Based on the known bioactivities of structurally related thioamides, This compound can be envisioned as a valuable scaffold or intermediate in the development of novel therapeutics.

As a Building Block for Heterocyclic Synthesis

Thioamides are versatile precursors for the synthesis of various heterocyclic compounds, many of which are privileged structures in medicinal chemistry.[1] The bifunctional nature of this compound (possessing both a nucleophilic amino group and a reactive thioamide) makes it an ideal starting material for constructing substituted thiazoles, thiadiazoles, and pyrimidines, which are known to exhibit a wide range of biological activities.[7][8]

Anticancer Drug Discovery

Thioamide-containing compounds have demonstrated significant potential as anticancer agents by targeting various mechanisms.[1][9]

  • Enzyme Inhibition: The thioamide moiety can act as a potent inhibitor of enzymes crucial for cancer cell proliferation, such as kinases and histone methyltransferases.[1][6] The unique hydrogen bonding and potential for chalcogen bonding of the thioamide can lead to high-affinity binding in enzyme active sites.[1][3] For instance, thioamide derivatives have been developed as inhibitors of EGFR and SIRT2.[1]

  • Induction of Apoptosis: Certain thioamides have been shown to induce programmed cell death (apoptosis) in cancer cells and arrest the cell cycle.[1]

  • DNA Intercalation: Some thioamide-based metal complexes have been suggested to exert their anticancer effects by binding to DNA.[1]

Antimicrobial Agent Development

The thioamide functional group is present in several established and investigational antimicrobial drugs.[1]

  • Antitubercular Activity: Ethionamide, a second-line antitubercular drug, is a well-known example of a thioamide-containing prodrug.[1][2] It is activated by a mycobacterial enzyme to inhibit mycolic acid biosynthesis.[1]

  • Antibacterial and Antifungal Properties: Thioamides have been shown to inhibit bacterial enzymes like urease and possess broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][8] The importance of the thioamide moiety is highlighted by the natural product closthioamide, where replacement of the thioamides with amides leads to a loss of antibacterial activity.[4]

Experimental Protocols

The following protocols are proposed based on established synthetic methodologies for thioamides and general procedures for biological evaluation. Researchers should adapt these protocols based on the specific properties of the target compounds and available laboratory resources.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of the title compound is the thionation of its corresponding amide precursor, 3-amino-N-methylpropanamide. Lawesson's reagent is a commonly used and effective thionating agent for this transformation.[10]

Protocol: Thionation of 3-amino-N-methylpropanamide using Lawesson's Reagent

  • Materials:

    • 3-amino-N-methylpropanamide

    • Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)

    • Anhydrous toluene or dioxane

    • Sodium bicarbonate (saturated aqueous solution)

    • Brine (saturated aqueous solution)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-N-methylpropanamide (1.0 eq) in anhydrous toluene.

    • Add Lawesson's reagent (0.5 eq) to the solution.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield pure this compound.

  • Characterization:

    • Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram:

Synthesis_Workflow Start 3-amino-N-methylpropanamide Reaction Reflux Start->Reaction Reagent Lawesson's Reagent (in Toluene) Reagent->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of a test compound on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[1]

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (DMSO).

    • 96-well microplates.

    • Test compound (this compound) dissolved in DMSO.

    • Positive control (e.g., Doxorubicin).

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of the test compound and the positive control in the complete culture medium.

    • After 24 hours, replace the medium in the wells with fresh medium containing the different concentrations of the test compound and controls. Include a vehicle control (DMSO).

    • Incubate the plate for another 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Anticancer Screening Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well Plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Prep Prepare Serial Dilutions of Test Compound Treatment Treat Cells with Compound Compound_Prep->Treatment Incubation_24h->Treatment Incubation_48_72h Incubate for 48-72h Treatment->Incubation_48_72h MTT_Addition Add MTT Solution Incubation_48_72h->MTT_Addition Formazan_Dissolution Dissolve Formazan with DMSO MTT_Addition->Formazan_Dissolution Absorbance_Reading Read Absorbance at 570 nm Formazan_Dissolution->Absorbance_Reading IC50_Calc Calculate IC50 Value Absorbance_Reading->IC50_Calc

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

Protocol for Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Mueller-Hinton Broth (MHB).

    • 96-well microplates.

    • Test compound dissolved in DMSO.

    • Positive control (e.g., Ciprofloxacin).

    • Bacterial inoculum standardized to 0.5 McFarland.

  • Procedure:

    • Prepare serial twofold dilutions of the test compound and positive control in MHB in a 96-well plate.

    • Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antibacterial Testing Workflow:

MIC_Workflow Compound_Dilution Prepare Serial Dilutions of This compound Inoculation Inoculate Microplate Wells Compound_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

While This compound remains a largely unexplored chemical entity, its structural features suggest significant potential in medicinal chemistry. By leveraging the well-documented properties and reactivity of the thioamide functional group, researchers can rationally design and synthesize novel derivatives with enhanced biological activity. The protocols provided herein offer a starting point for the synthesis and evaluation of this promising compound and its analogues. Future research should focus on the systematic exploration of its utility as a synthetic intermediate and the evaluation of its derivatives in a broader range of biological assays to uncover their full therapeutic potential.

References

  • Huang, G., Cierpicki, T., & Grembecka, J. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. European Journal of Medicinal Chemistry, 277, 116732.
  • Unlocking the potential of the thioamide group in drug design and development. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Thioamides in medicinal chemistry and as small molecule therapeutic agents. (2024). OUCI.
  • Request PDF: Thioamides in medicinal chemistry and as small molecule therapeutic agents. (2024).
  • Thioamides in medicinal chemistry and as small molecule therapeutic agents. (2024). PubMed.
  • Unlocking the potential of the thioamide group in drug design and development - PMC. (2024).
  • Unlocking the potential of the thioamide group in drug design and development. (2024). Taylor & Francis Online.
  • Propanedithioamide: A Technical Guide to a Thioamide Core in Drug Discovery. (n.d.). Benchchem.
  • Thioamide. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link].

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
  • Thioamides: Synthesis, Stability, and Immunological Activities of Thioanalogues of Imreg. Preparation of New Thioacylating Agents Using Fluorobenzimidazolone Derivatives. (1994). Journal of Medicinal Chemistry, 37(22), 3749-3756.
  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020). ACS Chemical Biology, 15(3), 555-567.
  • Thioamide synthesis by thioacyl
  • Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity. (2024). PubMed.
  • Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L. (2021). Chemical Science, 12(30), 10327-10335.
  • Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][1][2][6]triazolo[4,3-a]pyrimidines. (2018). MDPI.

Sources

Application Note & Protocol: Solid-Phase Synthesis of Peptides Incorporating a Backbone Thioamide at an N-Methylated Residue

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thioamide and N-Methylation in Peptidomimetics

The strategic modification of the peptide backbone is a cornerstone of modern drug discovery and chemical biology. Two of the most powerful modifications are the substitution of a backbone amide oxygen with sulfur to form a thioamide (ψ[CS-NH]) and the methylation of the amide nitrogen (N-methylation ).

Thioamides are nearly isosteric replacements for amides but exhibit profoundly different electronic and steric properties.[1][2] They are weaker hydrogen bond acceptors, can act as fluorescent quenchers, and often confer enhanced resistance to proteolytic degradation.[1][3] Furthermore, the thioamide bond can be photoisomerized between cis and trans conformations, offering a molecular switch to control biological activity.[4] N-methylation also enhances metabolic stability and, crucially, improves cell permeability and oral bioavailability by disrupting backbone hydrogen bonding networks that favor unproductive conformations.[5][6]

The combination of these two modifications—a thioamide bond adjacent to an N-methylated amino acid (ψ[CS-N(CH3)])—creates a unique structural motif with significant therapeutic potential. However, the synthesis of such peptides presents considerable challenges. Steric hindrance from the N-methyl group complicates standard coupling reactions, and the thioamide bond itself is sensitive to certain reagents and conditions used in standard Solid-Phase Peptide Synthesis (SPPS).[2][5][7]

This document provides a comprehensive guide and a robust protocol for the site-specific incorporation of a thioamide bond at the C-terminus of an N-methylated amino acid residue on a solid support. The strategy described herein involves the post-synthetic, on-resin thionation of a pre-formed N-methylated peptide bond using Lawesson's Reagent. This approach avoids the difficulties of synthesizing and coupling dedicated thioamide-N-methyl dipeptide building blocks.

The Chemical Principle: On-Resin Thionation with Lawesson's Reagent

The direct conversion of a resin-bound amide to a thioamide is the most convergent approach for these modifications. The reagent of choice for this transformation is 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide , commonly known as Lawesson's Reagent (LR) .

LR functions by exchanging a carbonyl oxygen for a sulfur atom. In solution, LR exists in equilibrium with its reactive monomeric form, dithiophosphine ylide.[8][9] This species reacts with the amide carbonyl to form a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion, which forms a very stable phosphorus-oxygen double bond (P=O) and leaves behind the desired thiocarbonyl (thioamide).[9][10][11]

Scientist's Note (Causality): The key to successful on-resin thionation is selectivity. Lawesson's Reagent is effective for amides but can also react with other carbonyls.[11] However, under controlled conditions (optimized temperature and reaction time), backbone amides can be targeted with high efficiency. The reaction is generally faster for more electron-rich carbonyls.[8][10] Critically, this step must be performed after the N-methylated peptide bond is formed and before the subsequent amino acid is coupled.

Experimental Design & Workflow

The overall strategy involves standard Fmoc/tBu-based SPPS, with two specialized steps: the coupling of the N-methylated amino acid and the subsequent on-resin thionation.

G cluster_SPPS Standard SPPS Cycles cluster_Special Special Modification Cycle cluster_Final Completion & Analysis Resin 1. Start with Rink Amide Resin Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Couple1 3. Couple Std. Fmoc-AA-OH Deprotect1->Couple1 Wash1 4. DMF Wash Couple1->Wash1 Couple_NMe 6. Couple Fmoc-N(Me)AA-OH (PyAOP/HOAt/DIPEA) Deprotect2 5. Fmoc Deprotection Wash1->Deprotect2 Repeat n times Wash1->Deprotect2 Deprotect2->Couple_NMe Thionation 7. On-Resin Thionation (Lawesson's Reagent) Couple_NMe->Thionation Couple2 10. Couple Next Fmoc-AA-OH Wash2 8. Extensive Wash (DCM/DMF) Thionation->Wash2 Deprotect3 9. Fmoc Deprotection Wash2->Deprotect3 Resume Standard SPPS Wash2->Deprotect3 Deprotect3->Couple2 Cleavage 11. Cleavage from Resin (TFA Cocktail) Couple2->Cleavage Purify 12. RP-HPLC Purification Cleavage->Purify Analyze 13. LC-MS Analysis Purify->Analyze

Figure 1: High-level workflow for the solid-phase synthesis of a peptide containing a ψ[CS-N(CH3)] linkage.

Detailed Protocols

Materials and Reagents
ReagentRecommended GradeSupplier (Example)Notes
Rink Amide MBHA Resin (100-200 mesh)Synthesis GradeSigma-Aldrich, Novabiochem0.4-0.8 mmol/g loading
Fmoc-protected Amino AcidsSynthesis GradeSigma-Aldrich, BachemStandard side-chain protection (tBu, Boc, Trt)
Fmoc-protected N-methyl Amino AcidsSynthesis GradeSigma-Aldrich, Bacheme.g., Fmoc-N-Me-Leu-OH, Fmoc-N-Me-Ala-OH
PyAOPSynthesis GradeSigma-Aldrich, AAT BioquestFor coupling N-methylated residues
1-Hydroxy-7-azabenzotriazole (HOAt)Synthesis GradeSigma-AldrichSuppresses racemization
N,N'-Diisopropylethylamine (DIPEA)Synthesis GradeSigma-AldrichUse high purity grade
Lawesson's Reagent (LR)≥97% PuritySigma-AldrichStore under inert gas; has a strong odor
PiperidineSynthesis GradeSigma-AldrichFor Fmoc deprotection
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeFisher ScientificLow water content is critical
Dichloromethane (DCM)ACS GradeFisher Scientific
Trifluoroacetic acid (TFA)Reagent GradeSigma-AldrichFor cleavage cocktail
Triisopropylsilane (TIS)Reagent GradeSigma-AldrichScavenger for cleavage
1,2-Ethanedithiol (EDT)Reagent GradeSigma-AldrichScavenger for Arg-containing peptides
WaterHPLC GradeFisher ScientificFor cleavage and HPLC
Protocol 1: Coupling of N-Methylated Amino Acids

Rationale: Coupling onto or with an N-methylated amino acid is sterically hindered, leading to slow kinetics and low yields with standard reagents like HBTU/HATU.[5][7] PyAOP is a highly effective phosphonium-based coupling reagent specifically for such challenging couplings.[5][7] The addition of HOAt helps to suppress potential racemization.

  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling Cocktail Preparation: In a separate vial, dissolve Fmoc-N-methyl-amino acid (0.4 mmol, 4 eq), PyAOP (0.4 mmol, 4 eq), and HOAt (0.4 mmol, 4 eq) in DMF (2 mL).

  • Activation: Add DIPEA (0.8 mmol, 8 eq) to the coupling cocktail. Vortex for 1-2 minutes.

  • Coupling Reaction: Add the activated cocktail to the deprotected peptide-resin. Agitate at room temperature for 2-4 hours.

    • Self-Validation: Monitor the coupling progress using a quantitative ninhydrin (Kaiser) test. A negative result (clear/yellow beads) indicates complete coupling. For N-methylated amines, a chloranil test is more reliable.

  • Wash: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents.

Protocol 2: On-Resin Thionation of the N-Methylated Amide Bond

Rationale: This protocol is performed immediately after the N-methylated amino acid has been coupled and before its Fmoc group is removed. This ensures that only the most recently formed amide bond is exposed and targeted for thionation. Anhydrous conditions are critical as Lawesson's Reagent can hydrolyze, reducing its efficacy.[8] Dioxane or anhydrous THF are preferred solvents over DMF for this reaction.

Figure 2: On-resin thionation of a backbone N-methyl amide bond.

  • Resin Preparation: Take the peptide-resin from the previous step (Protocol 4.2). Wash extensively with DCM (5x) and anhydrous 1,4-dioxane (5x) to ensure the resin is dry.

  • Reagent Solution: In a flame-dried flask under an inert atmosphere (N₂ or Ar), prepare a 0.2 M solution of Lawesson's Reagent in anhydrous 1,4-dioxane (e.g., 81 mg LR in 1 mL dioxane for a 0.1 mmol synthesis, providing 2 eq).

    • Safety Note: Perform this in a fume hood. Lawesson's Reagent and its byproducts have a strong, unpleasant odor.

  • Thionation Reaction: Add the LR solution to the resin. Seal the vessel and agitate at 60 °C for 1.5-2 hours.

  • Quenching and Washing: Cool the reaction vessel to room temperature. Drain the LR solution.

    • Waste Handling: Quench all LR-containing solutions and glassware with an excess of aqueous sodium hypochlorite (bleach) to neutralize the smell.

  • Extensive Washing: Wash the resin thoroughly to remove all traces of LR and its byproducts. A recommended wash cycle is:

    • 1,4-Dioxane (5x)

    • DCM (5x)

    • DMF (5x)

    • DCM (5x)

  • Continuation: The resin is now ready for the next standard Fmoc deprotection and coupling cycle to continue peptide elongation.

Protocol 3: Cleavage, Purification, and Characterization
  • Final Deprotection: After the full peptide sequence is assembled, perform a final Fmoc deprotection.

  • Resin Preparation: Wash the resin with DCM (5x) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage: Prepare a cleavage cocktail. A standard cocktail is Reagent K: TFA/Water/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5 v/v).

    • Scientist's Note: Thioamides can be sensitive to strongly acidic conditions.[4] Cleavage time should be minimized. For peptides without Trp, Arg, or Cys, a simpler cocktail of TFA/TIS/Water (95:2.5:2.5) can be used.

  • Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) and agitate at room temperature for 1.5-2 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume with a stream of nitrogen and precipitate the crude peptide by adding it to cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude product. Dissolve the peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and purify using Reverse-Phase HPLC (RP-HPLC) with a C18 column.

  • Characterization: Confirm the identity and purity of the final product using LC-MS. The successful incorporation of the thioamide will result in a mass increase of +15.99 Da per thionation compared to the corresponding oxo-peptide (mass of S minus mass of O).

Troubleshooting and Expert Insights

ProblemProbable CauseRecommended Solution
Incomplete Thionation (Mixture of oxo- and thio-peptide in MS)1. Insufficient Lawesson's Reagent.2. Reagent degradation due to moisture.3. Insufficient reaction time or temperature.1. Increase LR to 3-4 equivalents.2. Ensure all solvents and glassware are scrupulously anhydrous. Use fresh, high-purity LR.3. Increase reaction time to 3 hours or temperature to 70°C, but monitor for side products.
Epimerization at α-Carbon (Diastereomeric peaks in HPLC)The α-proton of a thioamide residue is more acidic than its oxo-amide counterpart, increasing susceptibility to base-catalyzed epimerization during subsequent Fmoc deprotections.[4]1. Use a weaker base or shorter deprotection times for subsequent cycles (e.g., 10% piperidine for 2 x 5 min). This is a trade-off, as it may lead to incomplete deprotection.[4]2. Consider advanced strategies like thioimidate protection if epimerization is severe.[1][2]
Low Yield after N-Methyl Coupling Steric hindrance is severe, especially for bulky N-methylated residues like Val or Ile.[5][12]1. Double couple the N-methylated amino acid.2. Increase coupling time to 6-8 hours or perform at a slightly elevated temperature (e.g., 40°C).3. Confirm complete deprotection of the preceding residue before coupling.
Multiple Peaks in HPLC for Pure Peptide N-methylated peptides, especially those with thioamides, can exhibit slow cis/trans isomerization around the peptide bonds, leading to conformational isomers that may resolve on the HPLC timescale.[5]1. Run the HPLC at an elevated temperature (e.g., 40-50°C) to accelerate interconversion and potentially merge the peaks.2. Collect all related peaks and re-inject to see if they interconvert.3. Use 2D-NMR to confirm that the peaks correspond to the same molecule.

Conclusion

The site-specific incorporation of a thioamide at an N-methylated residue is a challenging but highly rewarding modification in peptide synthesis. The on-resin thionation strategy presented here offers a convergent and reliable method to access these complex peptidomimetics. By understanding the underlying chemical principles and potential pitfalls—particularly the steric challenges of N-methyl coupling and the unique reactivity of the thioamide bond—researchers can successfully synthesize these valuable molecules for applications in drug development and chemical biology. Careful control of reaction conditions, rigorous purification, and thorough characterization are paramount to ensuring the integrity of the final product.

References

  • Site-Specific Incorporation of Multiple Thioamide Substitutions into a Peptide Backbone via Solid Phase Peptide Synthesis. The Journal of Organic Chemistry.

  • Thioamide Protection and Use Against the Dragon of Solid-Phase Peptide Synthesis. Iowa State University Digital Repository.

  • A Bottom-Up Approach To Preserve Thioamide Residue Stereochemistry during Fmoc Solid-Phase Peptide Synthesis. Organic Letters.

  • Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.

  • Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). Journal of Organic Chemistry.

  • Site-Specific Incorporation of Multiple Thioamide Substitutions into a Peptide Backbone via Solid Phase Peptide Synthesis. ResearchGate.

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. InnovaBio.

  • Lawesson's reagent. Wikipedia.

  • Optimized selective N-methylation of peptides on solid support. ResearchGate.

  • Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Publishing.

  • Lawesson's Reagent. Alfa Chemistry.

  • An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification. PubMed Central.

  • Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed.

  • On-resin peptide macrocyclization using thiol–ene click chemistry. RSC Publishing.

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules.

  • Lawesson's Reagent. Organic Chemistry Portal.

  • Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. PubMed Central.

  • On-resin peptide macrocyclization using thiol-ene click chemistry. PubMed Central.

  • Synthesis of N-methylated cyclic peptides. Nature Protocols.

  • Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate.

  • Synthesis of Orthogonally Protected Thioamide Dipeptides for Use in Solid-Phase Peptide Synthesis. Arrow@TU Dublin.

  • Bioinformatic expansion and discovery of thiopeptide antibiotics. PubMed Central.

  • Thiopeptide Antibiotics. Chemical Reviews.

  • Biosynthesis of the Thiopeptins and Identification of an F420H2-Dependent Dehydropiperidine Reductase. PubMed Central.

  • Solid-Phase Synthesis of Peptides with Methyl and Larger Substituents on Backbone Amide Nitrogens via On-Resin Incorporation of the Substituents. PubMed.

  • Solid Phase Synthesis-- What are the major problems in the lab?. Reddit.

  • Characterization of a Novel Plasmid-Borne Thiopeptide Gene Cluster in Staphylococcus epidermidis Strain 115. PubMed Central.

  • Therapies from Thiopeptides. MDPI.

Sources

Introduction: The Potential of 3-amino-N-methyl-3-thioxopropanamide as a Multidentate Ligand

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the coordination chemistry of 3-amino-N-methyl-3-thioxopropanamide, designed for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols, grounded in established scientific principles, to facilitate the exploration of this versatile thioamide ligand and its metal complexes.

Thioamides represent a compelling class of ligands in coordination chemistry, offering rich and diverse structural possibilities due to their versatile coordination modes, which include monodentate, bridging, and chelating behaviors.[1] The replacement of an amide oxygen with sulfur fundamentally alters the electronic properties and coordination preferences of the molecule, often leading to unique reactivity and stability in the resulting metal complexes.[2] Thioamides are known to be more acidic than their amide counterparts and are excellent hydrogen-bond donors.[3]

The specific ligand, This compound , is a particularly interesting target for study. It possesses three potential donor sites: the "soft" thioamide sulfur atom, the thioamide nitrogen atom, and the "hard" terminal amino nitrogen atom. This arrangement allows for multiple coordination modes, including:

  • S-monodentate: Coordination via the sulfur atom.

  • N,S-bidentate: Chelation involving the thioamide nitrogen and sulfur atoms.

  • N,N,S-tridentate: Pincer-like coordination involving the terminal amino nitrogen, the deprotonated thioamide nitrogen, and the sulfur atom.

This versatility allows for the synthesis of complexes with tailored geometries and electronic properties, making them promising candidates for applications in catalysis, materials science, and as metalloenzyme inhibitors.[1][4] This guide provides detailed protocols for the synthesis of the ligand and its metal complexes, along with a comprehensive workflow for their characterization.

Part 1: Synthesis of the Ligand

The synthesis of this compound is not widely documented. Therefore, this protocol is based on a robust and well-established method for converting amides to thioamides: thionation using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).[3][5] The precursor, 3-amino-N-methylpropanamide, is commercially available.[6]

Protocol 1: Synthesis of this compound

Causality and Experimental Choices:

  • Lawesson's Reagent: Chosen for its high efficiency and relative selectivity in converting carbonyls to thiocarbonyls under moderate conditions. It is generally more effective than phosphorus pentasulfide for this type of transformation.[3]

  • Anhydrous Solvent: Toluene is used as the solvent. It is crucial that the solvent is anhydrous, as Lawesson's reagent can react with water, reducing its efficacy. Toluene's boiling point (111 °C) allows for the reaction to be conducted at an elevated temperature to ensure completion.

  • Inert Atmosphere: The reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent side reactions and degradation of the reagent and product.

  • Aqueous Bicarbonate Wash: This step is essential to neutralize any acidic byproducts formed during the reaction and to remove unreacted Lawesson's reagent and its byproducts.

  • Column Chromatography: This is the standard method for purifying the final product, separating it from any remaining starting material and phosphorus-containing byproducts.

Materials:

  • 3-amino-N-methylpropanamide (1.0 eq)

  • Lawesson's Reagent (0.5 eq)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane gradient)

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-N-methylpropanamide (1.0 eq) and Lawesson's reagent (0.5 eq).

  • Evacuate the flask and backfill with an inert gas (N₂ or Ar).

  • Add anhydrous toluene via syringe to achieve a concentration of approximately 0.2 M with respect to the starting amide.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a separatory funnel containing a saturated aqueous NaHCO₃ solution. Caution: Some gas evolution may occur.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of toluene used).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid/oil by silica gel column chromatography to yield the pure this compound.

Safety Precautions:

  • Lawesson's reagent is malodorous and should be handled exclusively in a well-ventilated fume hood.

  • The reaction releases hydrogen sulfide (H₂S) as a byproduct, which is toxic and has a strong, unpleasant odor. Ensure the reaction setup is properly sealed and vented to a scrubber if necessary.

Part 2: Synthesis of Transition Metal Complexes

The thioamide ligand can coordinate to a variety of transition metals. The protocol below provides a general method for synthesizing a square-planar complex using a Palladium(II) precursor, which is known to have a high affinity for sulfur donor ligands.[5]

Protocol 2: General Synthesis of a [Pd(L)₂]Cl₂ Complex

Causality and Experimental Choices:

  • Metal Precursor: Potassium tetrachloropalladate(II) (K₂PdCl₄) is a common and convenient starting material for synthesizing Pd(II) complexes.[5] It is soluble in polar solvents like DMSO or methanol.

  • Solvent: Dimethyl sulfoxide (DMSO) is an excellent coordinating solvent that can facilitate the initial dissolution of the metal salt and ligand. Methanol or ethanol can also be used.

  • Stoichiometry: A 2:1 ligand-to-metal ratio is used to favor the formation of a bis-chelated complex, [Pd(L)₂]Cl₂. The exact stoichiometry may need to be adjusted based on the desired final complex.

  • Reaction Conditions: The reaction is typically performed at room temperature. Gentle heating may be applied to increase the rate of reaction, but this should be monitored to avoid decomposition.

Materials:

  • This compound (Ligand, L) (2.0 eq)

  • Potassium tetrachloropalladate(II) (K₂PdCl₄) (1.0 eq)

  • Dimethyl sulfoxide (DMSO) or Methanol

  • Diethyl ether

Procedure:

  • In a clean Schlenk flask, dissolve the ligand (2.0 eq) in a minimal amount of DMSO or methanol.

  • In a separate flask, dissolve K₂PdCl₄ (1.0 eq) in the same solvent.

  • Slowly add the metal salt solution to the stirring ligand solution at room temperature.

  • A color change and/or the formation of a precipitate is typically observed, indicating complex formation.

  • Allow the reaction to stir at room temperature for 12-24 hours to ensure completion.

  • The product can be isolated by precipitation. Add the reaction mixture dropwise to a large volume of a non-coordinating solvent like diethyl ether.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with small portions of diethyl ether to remove any unreacted starting materials.

  • Dry the complex under vacuum.

  • Recrystallization from a suitable solvent system (e.g., DMSO/ether or CH₂Cl₂/hexane) can be performed to obtain X-ray quality crystals.

Data Presentation: Reaction Conditions

The synthesis can be adapted for various metal ions. The following table summarizes typical precursors and conditions.

Metal IonPrecursor SaltSolventTypical Geometry
Pd(II)K₂PdCl₄, PdCl₂(PhCN)₂DMSO, CH₂Cl₂Square-Planar
Pt(II)K₂PtCl₄, PtCl₂(PhCN)₂DMSO, CH₂Cl₂Square-Planar
Ni(II)NiCl₂·6H₂OMethanol, EthanolSquare-Planar or Octahedral
Cu(II)CuCl₂·2H₂OMethanol, EthanolSquare-Planar or Distorted Octahedral
Zn(II)ZnCl₂Methanol, EthanolTetrahedral
Co(II)CoCl₂·6H₂OMethanol, EthanolTetrahedral or Octahedral

Part 3: Characterization Workflow

Confirming the structure of the newly synthesized ligand and its metal complexes requires a combination of spectroscopic techniques.

Workflow Diagram

G cluster_ligand Ligand Synthesis & Verification cluster_complex Complex Synthesis cluster_char Structural Characterization L_Start 3-amino-N-methylpropanamide + Lawesson's Reagent L_Synth Thionation Reaction (Toluene, 80°C) L_Start->L_Synth L_Purify Column Chromatography L_Synth->L_Purify L_Product Pure Ligand (L) L_Purify->L_Product C_Start Ligand (L) + Metal Salt (MXn) L_Product->C_Start Characterize & Use C_Synth Coordination Reaction (DMSO, RT) C_Start->C_Synth C_Isolate Precipitation / Filtration C_Synth->C_Isolate C_Product Metal Complex [M(L)x]Xn C_Isolate->C_Product FTIR FT-IR Spectroscopy C_Product->FTIR Confirm Coordination NMR NMR (¹H, ¹³C) FTIR->NMR UVVIS UV-Vis Spectroscopy NMR->UVVIS XRAY X-Ray Crystallography UVVIS->XRAY

Caption: Experimental workflow from ligand synthesis to metal complex formation and characterization.

Spectroscopic Analysis Protocols
  • FT-IR Spectroscopy:

    • Objective: To confirm the C=O to C=S conversion and to verify metal coordination.

    • Ligand Synthesis: The disappearance of the strong amide C=O stretch (approx. 1650 cm⁻¹) and the appearance of characteristic thioamide bands are key. Thioamide bands are complex vibrations, but a key C=S stretching vibration is often found in the 700-850 cm⁻¹ region.[7]

    • Complexation: Upon coordination through sulfur, the ν(C=S) band is expected to shift to a lower wavenumber (e.g., by 20-50 cm⁻¹). Simultaneously, the ν(C-N) band (around 1350-1450 cm⁻¹) may shift to a higher wavenumber due to increased double bond character.[7][8] The appearance of new, weak bands in the far-IR region (400-500 cm⁻¹) can be attributed to M-S and M-N stretching vibrations.[7]

  • NMR Spectroscopy (¹H and ¹³C):

    • Objective: To verify the ligand structure and identify coordination sites.

    • Ligand Synthesis: Compare the spectra of the starting amide and the final product to confirm the structure.

    • Complexation:

      • ¹H NMR: Protons near the coordination sites will experience a shift. The N-H proton of the thioamide group will likely show a significant downfield shift upon coordination. If the ligand deprotonates upon binding, this signal will disappear.[8]

      • ¹³C NMR: The most indicative signal is the thiocarbonyl carbon (C=S), which typically appears far downfield (δ ≈ 190-200 ppm). Upon coordination, this signal is expected to shift, often to a lower field (downfield), confirming the involvement of the sulfur atom in bonding.[7]

  • UV-Vis Spectroscopy:

    • Objective: To study the electronic transitions and infer the geometry of the metal complex.

    • Ligand: The thioamide group has characteristic n→π* and π→π* electronic transitions.

    • Complexation: These ligand-centered transitions will shift upon coordination to a metal ion.[9] For d-block metals like Ni(II), Co(II), or Cu(II), new, weaker absorption bands may appear in the visible region (400-800 nm). These correspond to d-d electronic transitions, and their position and intensity can provide evidence for the coordination geometry (e.g., square-planar vs. octahedral).[9][10]

  • Single Crystal X-ray Crystallography:

    • Objective: To unambiguously determine the solid-state molecular structure.

    • Procedure: This technique requires growing single crystals of the complex. If successful, it provides precise information on bond lengths, bond angles, coordination number, geometry of the metal center, and the exact coordination mode of the ligand.[11] This is the definitive method for structural elucidation.

Part 4: Potential Applications

The structural features of metal complexes derived from this compound suggest a range of applications, particularly in catalysis. The ability to form pincer-type structures is highly valuable.

Application Note: Catalysis

Thioamide-based pincer ligands have been successfully employed in catalysis, for example, in Heck-type carbon-carbon coupling reactions.[5] The sulfur donors can impart high stability to the metal center, while the overall ligand framework influences the reactivity. A complex of this compound with palladium could potentially catalyze such a reaction.

Illustrative Catalytic Cycle

HeckCycle Precat [Pd(L)Cl₂] Precatalyst Active Pd(0)L Active Catalyst Precat->Active Reduction OxAdd R-Pd(II)(L)X Active->OxAdd + R-X (Oxidative Addition) Coord R-Pd(II)(L)(Alkene)X OxAdd->Coord + Alkene Insert R-Alkene-Pd(II)(L)X Coord->Insert Migratory Insertion Elim Product-Pd(II)(L)H Insert->Elim β-Hydride Elimination Elim->Active - HX (Reductive Elimination) Product Coupled Product (R-Alkene) Elim->Product

Caption: A generalized Heck coupling catalytic cycle potentially mediated by a Pd-thioamide complex.

Other potential applications include:

  • Materials Science: As building blocks for coordination polymers or luminescent materials.[1]

  • Bioinorganic Chemistry: As models for metalloenzymes or as potential therapeutic agents, leveraging the biological activity often associated with thioamides.[5][11]

References

  • Springer Professional. (n.d.). Thioamide-Based Transition Metal Complexes. Retrieved from [Link]

  • Manikandan, R., Viswanathamurthi, P., & Velmurugan, K. (2017). Versatile coordination ability of thioamide ligand in Ru(II) complexes: synthesis, computational studies, in vitro anticancer activity and apoptosis induction. RSC Advances, 7(59), 37341-37354. Retrieved from [Link]

  • ResearchGate. (n.d.). Thioamide-Based Transition Metal Complexes | Request PDF. Retrieved from [Link]

  • James, B. D., Beattie, J. K., Govenlock, L. J., & Webster, L. K. (2003). Thioamide Pincer Ligands with Charge Versatility. Inorganic Chemistry, 42(15), 4551-4553. Retrieved from [Link]

  • Sah, R., Kumari, S., & Kumar, A. (2011). Synthesis and Characterization of Transition Metal(II) Complexes with Heterocyclic Thioamides. Asian Journal of Chemistry, 23(8), 3563-3565. Retrieved from [Link]

  • James, B. D., Beattie, J. K., Govenlock, L. J., & Webster, L. K. (2003). Thioamide Pincer Ligands with Charge Versatility. Inorganic Chemistry, 42(15), 4551-4553. Retrieved from [Link]

  • El-Gamel, N. E. A., El-Bindary, A. A., & El-Sonbati, A. Z. (2021). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 26(16), 4949. Retrieved from [Link]

  • Okamoto, K., Kuwabara, J., & Kanbara, T. (2015). Secondary Thioamides as Multidentate Ligands for Functional Metal Complexes. Chemistry Letters, 44(2), 102-110. Retrieved from [Link]

  • Reiss, A., Parekh, P., & Călinescu, M. (2012). Transition metal complexes with ligand containing thioamide moiety: synthesis, characterization and antibacterial activities. Journal of the Serbian Chemical Society, 77(9), 1215-1227. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) Transition metal complexes with ligand containing thioamide moiety: Synthesis, characterization and antibacterial activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. PubMed Central. Retrieved from [Link]

  • University of California. (n.d.). Spectroscopic Signatures, Structural Data, and Reactivity of Divalent Group 14 Complexes Bonded to Metal Fragments. eScholarship.org. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2025). SYNTHESIS OF THIOAMIDE COMPLEX COMPOUNDS OF COPPER(II) AND STUDY OF THEIR MUTUAL TRANSFORMATIONS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-N-methylpropanamide. PubChem. Retrieved from [Link]

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Application Notes and Protocols for High-Throughput Screening of "3-amino-N-methyl-3-thioxopropanamide" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The thioamide moiety is a critical pharmacophore in modern medicinal chemistry, acting as a versatile bioisostere of the amide bond and featuring in numerous therapeutic agents.[1][2][3] Derivatives of the "3-amino-N-methyl-3-thioxopropanamide" scaffold represent a promising class of compounds for drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust high-throughput screening (HTS) campaign to identify and validate bioactive molecules from a library of these derivatives. We detail the underlying principles of assay development, provide step-by-step protocols for both biochemical and cell-based screening assays, and outline a rigorous data analysis and hit validation workflow.

The Strategic Imperative for Screening Thioamide Derivatives

The thioamide group, a structural analog of the amide group where the oxygen atom is replaced by sulfur, imparts unique physicochemical properties to a molecule. Thioamides are typically stronger hydrogen bond donors and weaker acceptors than their amide counterparts.[2] This substitution can significantly alter a compound's potency, target interactions, metabolic stability, and pharmacokinetic profile.[2][3] Notable examples include the antitubercular prodrugs Ethionamide and Prothionamide, which underscore the therapeutic potential of this chemical class.[2]

A high-throughput screening campaign is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hits"—compounds that modulate a biological target of interest.[4][5] The success of an HTS campaign is not merely a function of scale but is critically dependent on the quality and robustness of the underlying biological assay.[6] This guide provides the framework to build such a campaign from the ground up.

Designing the HTS Campaign: A Multi-Stage Workflow

A successful HTS campaign is a systematic process that moves from broad screening to focused validation. The primary objective is to minimize false negatives (missing active compounds) and efficiently eliminate false positives (inactive compounds that appear active due to assay artifacts).

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Triage & Confirmation Assay_Selection Assay Selection (Biochemical vs. Cell-Based) Assay_Optimization Assay Optimization (Reagents, Conditions) Assay_Selection->Assay_Optimization Target Dependent Validation Pre-Screen Validation (Z'-Factor, DMSO Tolerance) Assay_Optimization->Validation Iterative Process Primary_HTS Primary HTS (Single Concentration) Validation->Primary_HTS Assay Ready Data_Analysis Data Analysis & Normalization Primary_HTS->Data_Analysis Hit_Selection Primary Hit Selection Data_Analysis->Hit_Selection Statistical Cutoff Hit_Confirmation Hit Confirmation (Re-test from powder) Hit_Selection->Hit_Confirmation Advance Hits Dose_Response Dose-Response (IC50/EC50) Hit_Confirmation->Dose_Response Counter_Screens Counter-Screens (Assay Interference) Dose_Response->Counter_Screens Confirm Potency Secondary_Assays Secondary Assays (Orthogonal Validation) Counter_Screens->Secondary_Assays Eliminate Artifacts Lead_Opt Lead Optimization Secondary_Assays->Lead_Opt Validated Hits

Figure 1: High-Throughput Screening (HTS) Campaign Workflow.

Assay Development and Validation: The Foundation of Trust

Before embarking on a full-scale screen, the chosen assay must be rigorously developed, optimized, and validated to ensure it is robust, reproducible, and fit for purpose.[][8][9] This phase is non-negotiable and dictates the quality of the entire dataset.

The Litmus Test: Z'-Factor for Assay Quality

The Z'-factor (Z-prime) is the universal statistical parameter used to quantify the quality and suitability of an HTS assay.[10][11] It measures the separation between the distributions of the positive and negative controls, providing a measure of the assay's signal window and data variation.[11][12]

The formula for Z'-factor is: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

The interpretation of the Z'-factor is standardized across the industry.

Z'-Factor ValueAssay Quality InterpretationSuitability for HTS
> 0.5ExcellentIdeal for HTS. Clear separation between controls.
0 to 0.5Acceptable / MarginalThe assay is usable, but may have a higher hit rate of lower quality.[11][12]
< 0UnacceptableNo separation between controls; the assay is not suitable for screening.[11][12]

A pre-screen validation run, typically using several plates filled with only positive and negative controls, is performed to ensure the assay consistently produces a Z'-factor > 0.5 before committing a large compound library.[9]

Assay_Validation_Logic Start Perform Pilot Screen (Control plates) Calculate_Z Calculate Z'-Factor Start->Calculate_Z Check_Z Is Z' > 0.5? Calculate_Z->Check_Z Proceed Proceed to Full HTS Check_Z->Proceed Yes Optimize Re-optimize Assay (e.g., reagent concentration, incubation time) Check_Z->Optimize No Optimize->Start Re-validate Re_evaluate Re-evaluate Assay Principle or Target Reagents Optimize->Re_evaluate If optimization fails

Figure 2: Assay Validation Decision Tree based on Z'-Factor.

Protocol 1: Biochemical Screening via Fluorescence Polarization (FP)

This protocol describes a competitive binding assay using Fluorescence Polarization (FP), an ideal method for identifying compounds that disrupt a protein-ligand interaction.[13] The principle relies on the fact that a small, fluorescently-labeled molecule (tracer) tumbles rapidly in solution, depolarizing emitted light (low FP). When bound to a larger protein, its tumbling slows, and the emitted light remains polarized (high FP).[14][15] Test compounds that inhibit this interaction will displace the tracer, resulting in a low FP signal.

Expertise Behind the Method
  • Why FP? It's a homogenous "mix-and-read" assay, making it highly amenable to automation.[15] It is less susceptible to certain types of interference (like colored compounds) that can plague absorbance-based assays.[13]

  • Causality in Component Concentration: The concentration of the target protein and fluorescent tracer are critical. They are typically set around the dissociation constant (Kd) of their interaction to ensure the assay is sensitive to competitive inhibitors.[16] Using too much protein or tracer can make it difficult for weak inhibitors to compete, leading to false negatives.

Detailed Step-by-Step Protocol

Objective: To identify derivatives of "this compound" that inhibit the binding of a fluorescent tracer to a protein target.

Materials:

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100.

  • Protein Target: Purified protein of interest.

  • Fluorescent Tracer: A ligand for the target, labeled with a fluorophore (e.g., fluorescein).

  • Compound Library: "this compound" derivatives dissolved in 100% DMSO.

  • Controls: A known inhibitor (Positive Control) and DMSO (Negative Control).

  • Microplates: 384-well, low-volume, non-binding black plates.

  • Instrumentation: Microplate reader capable of measuring fluorescence polarization.

Protocol Steps:

  • Reagent Preparation (The 'Why'):

    • Prepare all reagents in assay buffer. The buffer's composition is chosen to maintain the protein's stability and function. Detergents like Triton X-100 are included to prevent aggregation of proteins and compounds.

    • Prepare a 2X solution of the Protein Target and a 2X solution of the Fluorescent Tracer. Using 2X solutions allows for the addition of equal volumes, simplifying liquid handling and minimizing pipetting errors.

  • Compound Plating (The 'Why'):

    • Using an acoustic dispenser, transfer ~50 nL of each library compound from the stock plates into the assay plates. This results in a final assay concentration of, for example, 10 µM in a 10 µL final volume.

    • Plate positive and negative controls in dedicated columns (e.g., columns 1-2 for negative control [DMSO], columns 23-24 for positive control [known inhibitor]). This plate layout helps identify and correct for systematic errors or plate-edge effects.

  • Protein Addition (The 'Why'):

    • Add 5 µL of the 2X Protein Target solution to all wells.

    • Briefly centrifuge the plates (e.g., 1 min at 1,000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate for 15-30 minutes at room temperature. This pre-incubation step allows the library compounds to bind to the target protein before the tracer is introduced, which is critical for detecting competitive inhibitors.

  • Tracer Addition & Final Incubation (The 'Why'):

    • Add 5 µL of the 2X Fluorescent Tracer solution to all wells to initiate the binding reaction. The final volume is now 10 µL.

    • Incubate for a pre-determined time (e.g., 60 minutes) at room temperature, protected from light. The incubation time is optimized during assay development to ensure the binding reaction has reached equilibrium.

  • Detection (The 'Why'):

    • Read the plates on an FP-capable plate reader. The reader excites the wells with polarized light at the tracer's excitation wavelength and measures the emitted light parallel and perpendicular to the excitation plane.

    • The instrument software calculates the millipolarization (mP) value for each well.

Protocol 2: Cell-Based Screening for Cytotoxicity

This protocol describes a cell-based assay to identify compounds that are toxic to a specific cell line.[17] It uses a resazurin-based reagent (e.g., alamarBlue™), which is a cell-permeable, non-toxic dye. In viable, metabolically active cells, intracellular reductases convert the blue resazurin to the pink, highly fluorescent resorufin.[18] A loss of signal indicates a loss of cell viability.

Expertise Behind the Method
  • Why Cell-Based? Cell-based assays provide more biologically relevant data than biochemical assays, as they account for factors like cell permeability and intracellular metabolism.[19][20] Identifying cytotoxic compounds early is essential to deprioritize molecules that will fail later due to toxicity.[18][21]

  • Causality in Cell Seeding: The number of cells seeded per well is a critical parameter. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, causing cell death unrelated to the compound's effect. This density is optimized during assay development.

Detailed Step-by-Step Protocol

Objective: To identify derivatives of "this compound" that reduce the viability of a cultured cell line.

Materials:

  • Cell Line: e.g., HeLa, HEK293, or a disease-relevant cell line.

  • Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Compound Library: As described in Protocol 1.

  • Controls: A known cytotoxic agent (e.g., Staurosporine) as a Positive Control and DMSO as a Negative Control.

  • Reagent: Resazurin-based cell viability reagent.

  • Microplates: 384-well, sterile, tissue-culture treated, clear-bottom plates.

  • Instrumentation: Standard cell culture incubator and a fluorescence microplate reader.

Protocol Steps:

  • Cell Seeding (The 'Why'):

    • Harvest and count cells, then dilute to the optimized seeding density in culture medium.

    • Using a multi-channel pipette or automated dispenser, dispense 40 µL of the cell suspension into each well of the 384-well plates.

    • Incubate the plates for 18-24 hours in a humidified incubator (37°C, 5% CO₂). This allows the cells to adhere to the plate bottom and recover from harvesting before compound treatment.

  • Compound Addition (The 'Why'):

    • Perform a serial dilution of the compound library plates to create an intermediate plate.

    • Add 100 nL of compound/control from the intermediate plate to the cell plates. This minimizes the final DMSO concentration (typically ≤0.5%) to avoid solvent-induced toxicity.

  • Incubation (The 'Why'):

    • Return the plates to the incubator for 48-72 hours. The incubation period is chosen to be long enough for cytotoxic effects to manifest but short enough to avoid complications from cell overgrowth in the control wells.

  • Reagent Addition and Incubation (The 'Why'):

    • Allow the viability reagent to come to room temperature.

    • Add 10 µL of the reagent to each well.

    • Incubate for 2-4 hours at 37°C. This allows viable cells sufficient time to convert the substrate, generating a robust fluorescent signal.

  • Detection (The 'Why'):

    • Read the plates on a fluorescence plate reader (e.g., Ex/Em of 560/590 nm). The fluorescence intensity is directly proportional to the number of viable, metabolically active cells.

Data Analysis and Hit Triage

Raw data from an HTS campaign requires careful processing to identify genuine hits. This workflow ensures that resources are focused on the most promising compounds.

  • Data Normalization: Raw data (e.g., mP values or fluorescence intensity) is converted into a standardized format, such as percent inhibition or percent activity, relative to the plate controls.

    • Percent Inhibition = 100 * (1 - [ (Sample - Positive Control) / (Negative Control - Positive Control) ])

  • Hit Selection: A statistical cutoff is applied to identify primary hits. A common method is to select compounds that are greater than 3 standard deviations (SD) away from the mean of the negative controls.[22]

    • Hit Threshold = Mean(Negative Control) ± 3 * SD(Negative Control)

  • Hit Triage and Confirmation: Primary hits must be rigorously validated.[4][23]

    • Confirmation: Hits are re-tested, often using freshly sourced powder, to rule out sample handling errors.

    • Dose-Response: Confirmed hits are tested across a range of concentrations (e.g., 8-10 points) to determine their potency (IC₅₀ or EC₅₀).

    • Counter-Screens: Assays are run to identify compounds that interfere with the assay technology itself (e.g., auto-fluorescent compounds).

    • Secondary Assays: Hits are validated in an orthogonal assay that measures the same biological endpoint via a different method to ensure the observed activity is not an artifact of the primary assay format.

Hit_Triage_Workflow Primary_Hits Primary Hits (from single-point screen) Reconfirmation Re-test from Fresh Stock Primary_Hits->Reconfirmation Dose_Response Generate IC50/EC50 Curve Reconfirmation->Dose_Response Confirmed Non_Reproducible Discard: Non-reproducible Reconfirmation->Non_Reproducible Not Confirmed Potency_Check Potent? Dose_Response->Potency_Check SAR_Analysis Structure-Activity Relationship (SAR) Analysis Potency_Check->SAR_Analysis Yes Not_Potent Discard or Deprioritize: Low Potency Potency_Check->Not_Potent No

Figure 3: Hit Triage and Confirmation Workflow.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. [Link]

  • On HTS. (2023). Z-factor. [Link]

  • Sui, Y., & Wu, Z. (2017). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 33(19), 3051–3057. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]

  • Brideau, C., Gunter, B., Pikounis, B., & Liaw, A. (2003). Improved Statistical Methods for Hit Selection in High-Throughput Screening. Journal of Biomolecular Screening, 8(6), 634–647. [Link]

  • Horn, T., Sandmann, T., & Boutros, M. (2011). Comprehensive analysis of high-throughput screens with HiTSeekR. Bioinformatics, 27(13), 1879–1880. [Link]

  • Xu, X., et al. (2014). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • Casey, W. (2019). Quantitative high-throughput screening data analysis: challenges and recent advances. Archives of Toxicology, 93(1), 15–23. [Link]

  • Zhu, W., et al. (2021). A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry. Antiviral Research, 191, 105094. [Link]

  • Basak, A., et al. (2021). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell Reports, 36(1), 109331. [Link]

  • Delinassios, J. G. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research, 30(6), 2349. [Link]

  • Morelli, X., et al. (2011). High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions. Current Pharmaceutical Design, 17(31), 3429-3440. [Link]

  • Wikipedia. (n.d.). High-throughput screening. [Link]

  • Evotec. (n.d.). Biochemical Assay Services. [Link]

  • BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • Brideau, C., Gunter, B., Pikounis, B., & Liaw, A. (2003). Improved Statistical Methods for Hit Selection in High-Throughput Screening. ResearchGate. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2009). High-Throughput Screening Assays for the Assessment of Cytotoxicity. ResearchGate. [Link]

  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. [Link]

  • Li, Z., et al. (2013). Fluorescence Polarization Screening for Allosteric Small Molecule Ligands of the Cholecystokinin Receptor. ResearchGate. [Link]

  • Sergienko, E. A. (2012). Basics of HTS Assay Design and Optimization. In H. Fu (Ed.), Chemical Genomics (pp. 159-172). Cambridge University Press. [Link]

  • Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Introduction - High-Throughput Screening Center. [Link]

  • Murray, D., McWilliams, L., & Wigglesworth, M. (2016). High-Throughput Cell Toxicity Assays. Methods in Molecular Biology, 1439, 245–262. [Link]

  • Murray, D., McWilliams, L., & Wigglesworth, M. (2016). High-Throughput Cell Toxicity Assays. Springer Nature Experiments. [Link]

  • Sun, C., et al. (2003). High-Throughput Screening Assay for Identification of Small Molecule Inhibitors of Aurora2/Stk15 Kinase. Journal of Biomolecular Screening, 8(4), 391-397. [Link]

  • Li, H., & Wang, R. (2014). High-Throughput Screening in the Discovery of Small-Molecule Inhibitors of Protein-Protein Interactions. In Protein-Protein Interactions. Springer. [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening, 6(3), 167-174. [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays. [Link]

  • Global Journals. (n.d.). Extraction and Synthesis Sntheses and Applications New Pyrazole Derivatives Isolation and Characterization. [Link]

  • Taha, M., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. RSC Medicinal Chemistry, 15(1), 23-26. [Link]

  • Taha, M., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Journal of Medicinal Chemistry, 67(1), 1-32. [Link]

  • Chemikart. (n.d.). This compound. [Link]

  • Taha, M., et al. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. PubMed. [Link]

  • Banerjee, S. N., & Ressler, C. (1979). Aminonitriles and aminothioamides related to natural amino acids. International Journal of Peptide and Protein Research, 14(3), 234-246. [Link]

  • Tolba, M. F., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Scientific Reports, 8(1), 13410. [Link]

Sources

Application Note & Protocol: Quantitative Analysis of 3-amino-N-methyl-3-thioxopropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-amino-N-methyl-3-thioxopropanamide is a small organic molecule featuring both a primary amine and a thioamide functional group. Thioamides are sulfur analogs of amides and are of significant interest in medicinal chemistry and drug development due to their unique chemical properties and biological activities.[1] The incorporation of a thioamide group can alter a molecule's hydrogen bonding capacity, conformational flexibility, and stability towards enzymatic hydrolysis, potentially leading to enhanced therapeutic efficacy.[2][3]

The quantitative determination of this compound in various matrices, such as in bulk drug substance, formulated products, or biological fluids, is crucial for quality control, pharmacokinetic studies, and ensuring product safety and efficacy. However, the inherent polarity of this molecule, conferred by the primary amine and amide-like functionalities, presents a significant challenge for conventional reversed-phase high-performance liquid chromatography (HPLC) methods.[4][5] This application note provides detailed protocols for the quantification of this compound using three distinct analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a colorimetric method. The methodologies are designed to be robust, reliable, and adaptable to the specific needs of the researcher.

Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale for Analytical Method Selection
Molecular Formula C₄H₈N₂OSDerived from the chemical structure.
Molecular Weight ~132.19 g/mol A small molecule, suitable for both HPLC and GC, but its polarity makes HPLC a better choice.[6]
Polarity HighThe presence of amine, amide, and thioamide functional groups suggests high water solubility and poor retention on traditional C18 columns.[4][7]
UV Absorbance Expected λₘₐₓ ~265 nmThioamides typically exhibit a UV absorption maximum around 265 nm, which can be exploited for UV-based detection.[2]
pKa Basic (amine) and weakly acidic (thioamide)The primary amine will be protonated at acidic pH, influencing its chromatographic behavior and interaction with stationary phases.
Reactivity The thioamide group can be selectively derivatized.The sulfur atom in the thioamide can react with specific reagents, enabling colorimetric detection.[8]

Analytical Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For routine analysis and quality control, HPLC-UV is a robust and cost-effective technique. Given the high polarity of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended chromatographic mode for achieving adequate retention and separation.[4][7]

HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention. This is in contrast to reversed-phase chromatography, where polar compounds would elute in or near the void volume.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

ParameterRecommended ConditionJustification
Column HILIC Silica or Amide-based column (e.g., Waters Atlantis HILIC Silica, 4.6 x 150 mm, 3 µm)Silica and Amide phases are common HILIC stationary phases that provide good retention for polar, nitrogen-containing compounds.[7]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)Ammonium formate is a volatile buffer compatible with mass spectrometry and provides good peak shape. A low pH ensures the primary amine is protonated, aiding in retention on a silica-based HILIC column.
Mobile Phase B AcetonitrileThe strong, aprotic organic solvent in HILIC.
Gradient 95% B to 70% B over 10 minutesA gradient elution is recommended to ensure elution of the analyte with good peak shape and to clean the column of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 5 µLCan be optimized based on analyte concentration and sensitivity requirements.
Detection Wavelength 265 nmBased on the characteristic UV absorbance of the thioamide functional group.[2]

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in a 10 mL volumetric flask using a mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition (95% acetonitrile: 5% mobile phase A) to construct a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection. For biological samples, protein precipitation with acetonitrile followed by centrifugation and filtration of the supernatant is a suitable approach.[7]

Workflow for HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Standard Weigh Standard Dissolve_Std Dissolve in ACN/H2O Standard->Dissolve_Std Dilute_Std Prepare Working Standards Dissolve_Std->Dilute_Std Inject Inject into HILIC Column Dilute_Std->Inject Sample Weigh Sample Dissolve_Sample Dissolve in Initial Mobile Phase Sample->Dissolve_Sample Filter Filter (0.45 µm) Dissolve_Sample->Filter Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection at 265 nm Separate->Detect Cal_Curve Construct Calibration Curve Detect->Cal_Curve Quantify Quantify Sample Detect->Quantify cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_lcms Data Analysis Sample_IS Add Sample to Internal Standard PPT Protein Precipitation (ACN) Sample_IS->PPT Centrifuge Centrifuge PPT->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject_LCMS Inject into HILIC Column Reconstitute->Inject_LCMS Separate_LCMS Chromatographic Separation Inject_LCMS->Separate_LCMS Ionize ESI+ Ionization Separate_LCMS->Ionize Detect_MSMS MRM Detection Ionize->Detect_MSMS Ratio Calculate Peak Area Ratios (Analyte/IS) Detect_MSMS->Ratio Quantify_LCMS Quantify using Calibration Curve Ratio->Quantify_LCMS

Sources

Application Notes & Protocols: Leveraging 3-amino-N-methyl-3-thioxopropanamide in the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thioamide moiety is a compelling functional group in medicinal chemistry, serving as a bioisostere of the ubiquitous amide bond and offering unique physicochemical properties that can be exploited in drug design.[1][2] This guide provides a comprehensive overview of the application of a novel thioamide, 3-amino-N-methyl-3-thioxopropanamide, in the discovery and development of new enzyme inhibitors. We will explore the rationale behind its selection, propose a synthetic route, and detail protocols for its characterization and evaluation as an enzyme inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of thioamide-based compounds in their therapeutic programs.

Introduction: The Thioamide Scaffold in Enzyme Inhibition

Thioamides, characterized by the replacement of an amide's oxygen atom with sulfur, present a unique set of properties that make them attractive for enzyme inhibitor design. While geometrically similar to amides, thioamides exhibit a longer C=S bond, a larger van der Waals radius for sulfur, and distinct electronic characteristics.[1] These differences can lead to altered hydrogen bonding capabilities, with the thioamide N-H acting as a stronger hydrogen bond donor and the sulfur being a weaker hydrogen bond acceptor compared to its amide counterpart.[1]

Crucially, the sulfur atom can participate in unique non-covalent interactions, such as chalcogen bonds, which have been shown to be critical for the high-affinity binding of some inhibitors to their target enzymes.[1] For instance, the inhibitory activity of certain compounds against the histone methyltransferase ASH1L was dramatically reduced when the thioamide was replaced with an amide, highlighting the importance of the sulfur in the binding interaction.[1] Furthermore, the incorporation of a thioamide can enhance the metabolic stability of a molecule by being less susceptible to proteolytic cleavage compared to a standard peptide bond.[3]

This guide focuses on the hypothetical compound This compound as a lead scaffold for the development of novel enzyme inhibitors. Its small size and simple structure provide an excellent starting point for fragment-based drug discovery and subsequent structure-activity relationship (SAR) studies.

Synthesis and Characterization of this compound

As "this compound" is a novel compound, a proposed synthetic route is presented below, based on established methods for thioamide synthesis.[4] The primary method for converting amides to thioamides involves the use of thionating reagents like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.[4]

Proposed Synthetic Protocol

This protocol outlines a two-step synthesis starting from the commercially available 3-aminopropanoic acid (β-alanine).

Step 1: Synthesis of 3-amino-N-methylpropanamide

  • To a solution of 3-aminopropanoic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an amine base such as triethylamine (TEA) (2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of methylamine (in THF or as a gas) (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-amino-N-methylpropanamide.

  • Purify the product by column chromatography on silica gel.

Step 2: Thionation to this compound

  • Dissolve the purified 3-amino-N-methylpropanamide (1 equivalent) in a dry, inert solvent such as toluene or tetrahydrofuran (THF).

  • Add Lawesson's reagent (0.5 equivalents).

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound, this compound.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the N-methyl group, the two methylene groups, and the amino protons. Chemical shifts will be influenced by the thioamide group.
¹³C NMR A characteristic downfield shift for the thiocarbonyl carbon (C=S) is expected, typically in the range of 200-210 ppm.[5]
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of C₄H₈N₂S.
Infrared (IR) Spectroscopy Presence of a C=S stretching vibration (typically around 1120 cm⁻¹) and the absence of the C=O stretch from the starting amide.[5]
Purity (HPLC) A single major peak with >95% purity.

Enzyme Inhibition Screening Protocols

Once synthesized and characterized, this compound can be screened for its ability to inhibit a target enzyme. The following are general protocols that can be adapted to specific enzyme systems.

Initial High-Throughput Screening (HTS)

The goal of the initial screen is to identify if the compound exhibits any inhibitory activity against the target enzyme.[6]

Protocol: Spectrophotometric HTS Assay

This protocol assumes the enzyme reaction produces a chromogenic product that can be detected using a spectrophotometer.[7]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a buffered solution for the enzyme and substrate at the optimal pH for enzyme activity.

    • Prepare a stock solution of the enzyme and its substrate.

  • Assay Procedure (96- or 384-well plate format):

    • To each well, add a small volume of the compound stock solution to achieve the desired final concentration (e.g., 10 µM). Include wells with solvent only as a negative control and wells with a known inhibitor as a positive control.

    • Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Measure the absorbance of the product at a specific wavelength over time using a plate reader. This provides the initial reaction rate (v₀).[7][8]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the uninhibited control.

    • A compound showing significant inhibition (e.g., >50% at 10 µM) is considered a "hit" and should be further investigated.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_analysis Data Analysis Prep_Compound Prepare Compound Stock (e.g., 10 mM in DMSO) Add_Compound Dispense Compound (to final concentration) Prep_Compound->Add_Compound Prep_Enzyme Prepare Enzyme Solution (in Assay Buffer) Add_Enzyme Add Enzyme & Pre-incubate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate Solution (in Assay Buffer) Add_Substrate Initiate Reaction with Substrate Prep_Substrate->Add_Substrate Add_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Read_Plate Measure Absorbance (Kinetic Read) Add_Substrate->Read_Plate Calc_Rate Calculate Initial Rate (v₀) Read_Plate->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Identify_Hits Identify Hits (e.g., >50% Inhibition) Calc_Inhibition->Identify_Hits Inhibition_Mechanism Start Perform Kinetic Assay (Vary [S] at fixed [I]) Plot Generate Lineweaver-Burk Plot (1/v vs 1/[S]) Start->Plot Analyze Analyze Changes in Km and Vmax Plot->Analyze Competitive Competitive Inhibition (Km increases, Vmax constant) Analyze->Competitive Lines intersect on y-axis Noncompetitive Non-competitive Inhibition (Km constant, Vmax decreases) Analyze->Noncompetitive Lines intersect on x-axis Uncompetitive Uncompetitive Inhibition (Km and Vmax decrease) Analyze->Uncompetitive Lines are parallel

Caption: Decision workflow for determining the mechanism of inhibition.

Structure-Activity Relationship (SAR) Studies

Once an initial hit is identified and characterized, SAR studies are conducted to optimize its potency, selectivity, and pharmacokinetic properties. This involves systematically modifying the structure of the lead compound and evaluating the impact on its biological activity. [9] For this compound, modifications could include:

  • Substitution on the amino group: Introducing different alkyl or aryl groups to explore interactions with the enzyme's active site.

  • Modification of the N-methyl group: Varying the size and nature of this group.

  • Altering the carbon backbone: Changing the length or introducing substituents on the ethyl chain.

SAR_Cycle Design Design Analogs Synthesize Synthesize Analogs Design->Synthesize Test Test Analogs (IC50, Mechanism) Synthesize->Test Analyze Analyze SAR Data Test->Analyze Analyze->Design New Design Hypothesis

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Conclusion

The thioamide scaffold holds significant promise for the development of novel enzyme inhibitors. While this compound is presented here as a hypothetical starting point, the principles and protocols outlined in this guide provide a robust framework for the synthesis, characterization, and evaluation of this and other novel thioamide-containing compounds. By systematically applying these methodologies, researchers can unlock the therapeutic potential of this versatile functional group.

References

  • ANU Med. PHARMACOLOGY OF HYPERTHYROIDISM.
  • Huang G, Cierpicki T, Grembecka J. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC - NIH.
  • My Endo Consult. Anti-Thyroid Drugs (Mechanism of Action).
  • Creative Biogene. Enzyme Kinetic Assay.
  • PubMed Central. How to use thionamide anti-thyroid drug in the young– what's new?.
  • Pharmacology of Thionamides.
  • Wikipedia. Enzyme assay.
  • Huang G, Cierpicki T, Grembecka J. Unlocking the potential of the thioamide group in drug design and development. PMC - NIH.
  • Chemical Science (RSC Publishing). Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L.
  • Tip Biosystems. What Are Enzyme Kinetic Assays?.
  • LSU School of Medicine. Enzyme Assays and Kinetics.
  • BioPharma Notes. Anti-thyroid Drugs.
  • Wikipedia. Thioamide.
  • Wikipedia. Enzyme kinetics.
  • Petersson EJ, et al. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC.
  • Hansen TN, Olsen CA. Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.
  • Creative Enzymes. Virtual Screening of Enzyme Inhibitors.
  • Creative Enzymes. High-Throughput Inhibitor Assays and Screening.
  • BellBrook Labs. Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery.
  • Frontiers. On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays.
  • PMC. Rapid and Sensitive Inhibitor Screening Using Magnetically Modulated Biosensors.
  • ACS Publications. Molecular Recognition Studies of Thioamide (−CSNH2) Functionality through Co-crystals of Some Thiobenzamides with N-Donor Ligands: Evaluation and Correlation of Structural Landscapes with Morphology and Lattice Energy.
  • ResearchGate. (PDF) Structure-Activity Relationships of Tiazofurin Analogs: Synthesis and Computational Studies of 4′-Thio Derivatives of Thiophenfurin and Furanfurin.

Sources

Application Notes and Protocols for 3-amino-N-methyl-3-thioxopropanamide in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following application note presents a hypothetical framework for the use of "3-amino-N-methyl-3-thioxopropanamide" in targeted drug delivery. As of the writing of this document, there is no direct published research on the application of this specific molecule in this context. This guide is intended for researchers and scientists as a theoretical exploration, combining established principles of thioamide chemistry, bioconjugation, and nanoparticle drug delivery to propose a potential research direction. The protocols described are based on standard methodologies in the field and would require significant experimental validation.

Introduction: A Hypothetical Rationale for the Use of this compound in Targeted Drug Delivery

The development of novel drug delivery systems that can precisely target diseased tissues while minimizing off-target effects is a cornerstone of modern pharmaceutical research.[1] Small molecules with unique chemical functionalities offer a versatile platform for the design of such systems. "this compound" is a bifunctional molecule possessing a primary amine and a primary thioamide group. While its direct application in drug delivery is unexplored, its structure presents several hypothetical advantages that could be exploited for the creation of sophisticated, multi-functional drug carriers.

The thioamide group, an isostere of the amide bond, imparts distinct physicochemical properties, including altered hydrogen bonding capabilities, increased resistance to enzymatic degradation, and the ability to act as a hydrogen sulfide (H₂S) donor in the presence of biological thiols.[2][3] H₂S is a gaseous signaling molecule with multifaceted roles in cancer biology, including the modulation of apoptosis, proliferation, and angiogenesis.[4][5][6] A drug delivery system capable of releasing H₂S within the tumor microenvironment could therefore exert synergistic therapeutic effects.[7] Furthermore, the primary amine of "this compound" provides a readily available handle for conjugation to targeting ligands and therapeutic payloads using well-established bioconjugation chemistries.[8]

This application note outlines a hypothetical framework for the synthesis and utilization of a "this compound"-based amphiphilic polymer for the formulation of targeted nanoparticles. We propose its use as a foundational building block for a drug delivery vehicle that is responsive to the tumor microenvironment, specifically hypoxia, and leverages the potential therapeutic benefits of H₂S donation.

Proposed Synthesis and Functionalization

A key advantage of "this compound" is its potential for straightforward synthesis and subsequent functionalization. The following section details a hypothetical synthetic pathway.

Synthesis of this compound

A plausible synthetic route to "this compound" involves the reaction of a dithiomalonic acid ester with methylamine, followed by amination. This approach provides a direct method to obtain the desired bifunctional core structure.

Functionalization for Targeting and Therapeutic Delivery

The primary amine of "this compound" can be selectively functionalized, for instance, through NHS-ester chemistry, to conjugate a targeting ligand.[9][] For this hypothetical system, we propose the use of a peptide ligand that targets a receptor overexpressed on cancer cells. The thioamide group can be envisioned to be part of a larger polymer backbone or a cleavable linker system.

Protocol 1: Synthesis and Functionalization of a Hypothetical Amphiphilic Block Copolymer

Objective: To synthesize a functionalized amphiphilic block copolymer incorporating "this compound" for self-assembly into targeted nanoparticles.

Materials:

  • This compound

  • Hypoxia-responsive moiety with an NHS ester reactive group (e.g., a 2-nitroimidazole derivative)

  • Targeting peptide with a free amine group (e.g., RGD peptide)

  • Poly(ethylene glycol) with a terminal carboxylic acid (PEG-COOH)

  • Hydrophobic polymer block with a terminal amine (e.g., poly(lactic-co-glycolic acid)-NH₂, PLGA-NH₂)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dialysis tubing (MWCO 3.5 kDa)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Activation of PEG-COOH: Dissolve PEG-COOH (1 eq.), DCC (1.1 eq.), and NHS (1.1 eq.) in anhydrous DMF. Stir at room temperature for 4 hours to form PEG-NHS.

  • Conjugation of Targeting Peptide to PEG: Add the targeting peptide (0.9 eq.) to the PEG-NHS solution. Stir at room temperature overnight.

  • Purification of PEG-Peptide: Precipitate the product in cold diethyl ether. Collect the precipitate by centrifugation and dry under vacuum.

  • Functionalization of this compound: React the primary amine of "this compound" with the hypoxia-responsive NHS ester in a suitable buffer (pH 8.0-8.5) to form the hypoxia-activatable thioamide monomer.

  • Polymerization: Initiate the polymerization of the functionalized thioamide monomer with the PEG-peptide macroinitiator and the PLGA-NH₂ block to form the final amphiphilic block copolymer.

  • Purification: Purify the final polymer by dialysis against deionized water for 48 hours, followed by lyophilization.

Nanoparticle Formulation and Drug Loading

The synthesized amphiphilic block copolymer is designed to self-assemble in an aqueous solution to form core-shell nanoparticles.[2][11][12] The hydrophobic PLGA block will form the core, which can encapsulate a hydrophobic therapeutic agent, while the hydrophilic PEG-peptide block will form the corona, providing stability and targeting capabilities.

Protocol 2: Formulation of Targeted Nanoparticles and Drug Encapsulation

Objective: To formulate targeted nanoparticles from the functionalized amphiphilic block copolymer and encapsulate a model hydrophobic drug (e.g., Doxorubicin).

Materials:

  • Functionalized amphiphilic block copolymer

  • Doxorubicin hydrochloride

  • Triethylamine

  • Acetone

  • Deionized water

  • Syringe pump

  • Magnetic stirrer

  • Ultrasonic bath

Procedure:

  • Preparation of Organic Phase: Dissolve the functionalized amphiphilic block copolymer (100 mg) and doxorubicin (10 mg, pre-treated with triethylamine to obtain the hydrophobic form) in acetone (10 mL).

  • Nanoprecipitation: Add the organic phase dropwise to deionized water (20 mL) under vigorous stirring using a syringe pump at a rate of 0.5 mL/min.

  • Solvent Evaporation: Stir the resulting nanoparticle suspension overnight at room temperature to allow for the complete evaporation of acetone.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes to remove any aggregates and non-encapsulated drug. Resuspend the nanoparticle pellet in deionized water.

Characterization of Targeted Nanoparticles

Thorough characterization of the formulated nanoparticles is essential to ensure their suitability for in vivo applications.

Parameter Method Expected Outcome
Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100-200 nm with a PDI < 0.2
Morphology Transmission Electron Microscopy (TEM)Spherical nanoparticles with a distinct core-shell structure
Surface Charge Zeta Potential MeasurementSlightly negative to neutral zeta potential for reduced non-specific interactions
Drug Loading Content (DLC) and Encapsulation Efficiency (EE) UV-Vis Spectroscopy or HPLCHigh DLC and EE, indicating efficient drug encapsulation[13][14][15]

In Vitro Evaluation

A series of in vitro assays are necessary to evaluate the targeting efficacy, drug release profile, and cytotoxicity of the formulated nanoparticles.

Protocol 3: In Vitro Drug Release Study

Objective: To determine the drug release kinetics from the nanoparticles under normoxic and hypoxic conditions.

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS, pH 7.4 and pH 5.5)

  • Dialysis bags (MWCO 10 kDa)

  • Incubator shaker

  • Hypoxia chamber (1% O₂)

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Sample Preparation: Place 1 mL of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Release Study: Immerse the dialysis bag in 50 mL of release buffer (PBS at pH 7.4 and pH 5.5) in separate containers.

  • Incubation: Incubate the setups at 37°C with gentle shaking. For the hypoxia group, place the setup in a hypoxia chamber.

  • Sampling: At predetermined time points, withdraw 1 mL of the release buffer and replace it with 1 mL of fresh buffer.

  • Analysis: Quantify the amount of released drug in the collected samples using UV-Vis spectroscopy or HPLC.

Protocol 4: Cellular Uptake and Intracellular Trafficking

Objective: To visualize and quantify the uptake of nanoparticles by target cancer cells.[16][17][18][19]

Materials:

  • Fluorescently labeled nanoparticles

  • Target cancer cell line (e.g., expressing the receptor for the targeting peptide)

  • Control cell line (low receptor expression)

  • Confocal laser scanning microscope

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the target and control cells in confocal dishes or multi-well plates.

  • Incubation: Treat the cells with fluorescently labeled nanoparticles for various time points.

  • Confocal Microscopy: Wash the cells with PBS, fix, and stain the nuclei with DAPI. Visualize the intracellular localization of the nanoparticles using confocal microscopy.

  • Flow Cytometry: Harvest the cells and analyze the fluorescence intensity to quantify nanoparticle uptake.

Protocol 5: In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxicity of the drug-loaded nanoparticles against cancer cells.

Materials:

  • Drug-loaded nanoparticles

  • Free drug

  • Target cancer cell line

  • MTT reagent

  • DMSO

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate.

  • Treatment: Treat the cells with serial dilutions of drug-loaded nanoparticles, free drug, and empty nanoparticles for 48-72 hours.

  • MTT Assay: Add MTT reagent to each well and incubate for 4 hours.

  • Analysis: Dissolve the formazan crystals in DMSO and measure the absorbance at 570 nm. Calculate the cell viability relative to untreated controls.

In Vivo Evaluation

Preclinical animal models are crucial for evaluating the in vivo biodistribution, therapeutic efficacy, and toxicity of the targeted nanoparticles.[20][21][22][23][24]

Protocol 6: In Vivo Biodistribution and Tumor Targeting

Objective: To determine the biodistribution and tumor accumulation of the nanoparticles in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., xenograft model)

  • Fluorescently or radioactively labeled nanoparticles

  • In vivo imaging system (e.g., IVIS for fluorescence imaging, PET/SPECT for radioactivity)

Procedure:

  • Administration: Inject the labeled nanoparticles intravenously into the tumor-bearing mice.

  • In Vivo Imaging: At various time points post-injection, image the mice to track the biodistribution of the nanoparticles.

  • Ex Vivo Analysis: At the final time point, euthanize the mice and harvest the major organs and the tumor. Measure the fluorescence or radioactivity in each organ to quantify nanoparticle accumulation.

Protocol 7: In Vivo Therapeutic Efficacy

Objective: To evaluate the anti-tumor efficacy of the drug-loaded nanoparticles.

Materials:

  • Tumor-bearing mice

  • Drug-loaded nanoparticles

  • Free drug

  • Saline (control)

Procedure:

  • Treatment: Once the tumors reach a certain volume, randomly group the mice and administer the respective treatments (saline, free drug, drug-loaded nanoparticles) intravenously on a predetermined schedule.

  • Monitoring: Monitor the tumor volume and body weight of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and harvest the tumors for histological analysis.

Visualization of Hypothetical Workflows and Structures

G cluster_synthesis Synthesis & Functionalization cluster_formulation Nanoparticle Formulation cluster_evaluation Evaluation A This compound B Functionalized Monomer (with Targeting Ligand & Hypoxia Trigger) A->B Conjugation C Amphiphilic Block Copolymer B->C Polymerization D Self-Assembly in Aqueous Solution C->D E Drug-Loaded Targeted Nanoparticle D->E Drug Encapsulation F In Vitro Studies (Release, Uptake, Cytotoxicity) E->F G In Vivo Studies (Biodistribution, Efficacy) E->G

Caption: Hypothetical workflow for the development of a targeted drug delivery system based on "this compound".

G cluster_environment Tumor Microenvironment NP Targeted Nanoparticle Hydrophilic Shell: - PEG - Targeting Ligand Hydrophobic Core: - Polymer - Encapsulated Drug TME Hypoxia & Acidic pH NP->TME Accumulation via Targeting & EPR Effect Release Drug Release & H₂S Donation TME->Release Activation of Hypoxia Trigger Effect Therapeutic Effect Release->Effect

Caption: Proposed mechanism of action for the hypothetical targeted nanoparticle.

Conclusion

This application note has presented a theoretical framework for the potential application of "this compound" as a novel building block for targeted drug delivery systems. By leveraging its unique bifunctional nature and the inherent properties of the thioamide group, it is plausible to envision the development of sophisticated, stimuli-responsive nanoparticles with synergistic therapeutic effects. The detailed protocols provided, based on established methodologies, offer a roadmap for researchers interested in exploring this and similar untapped molecular scaffolds for advanced drug delivery applications. It is imperative to reiterate that extensive experimental validation is required to substantiate the proposed concepts and translate this hypothetical framework into a tangible therapeutic strategy.

References

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Application Notes & Protocols: The Role of Aminothioamides in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to 3-Amino-N-methyl-3-thioxopropanamide and its Analogs

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of aminothioamides in materials science, with a specific focus on the potential utility of "this compound." Due to the limited specific literature on this exact molecule, this guide establishes a framework for its application based on the well-documented properties and reactivity of the broader class of aminothioamides. We will explore their pivotal role as building blocks for functional polymers, ligands for nanoparticle synthesis, and intermediates in the creation of novel heterocyclic compounds. Detailed, field-proven protocols are provided for key experimental workflows, underpinned by a discussion of the scientific rationale behind each step.

Part 1: Foundational Concepts & Scientific Rationale

The Aminothioamide Functional Group: A Unique Chemical Entity

The aminothioamide functional group, characterized by the presence of both an amine (-NH₂) and a thioamide (-C(S)NHR) moiety, offers a unique combination of properties that are highly valuable in materials science. The thioamide group, an isostere of the common amide bond, exhibits distinct physicochemical characteristics. Replacing the carbonyl oxygen with a larger, more polarizable sulfur atom leads to several key differences:

  • Enhanced Metal Affinity: The soft sulfur atom of the thioamide group has a strong affinity for soft metal ions, making these compounds excellent ligands for the synthesis and functionalization of metal nanoparticles.[1][2]

  • Altered Hydrogen Bonding: The N-H groups of thioamides are more acidic and better hydrogen bond donors, while the sulfur atom is a weaker hydrogen bond acceptor compared to the oxygen in amides.[2] This modulation of hydrogen bonding can influence the self-assembly and solubility properties of materials.

  • Increased Reactivity: Thioamides are generally more reactive towards both nucleophiles and electrophiles than their amide counterparts, making them versatile intermediates in organic synthesis.[2]

The additional primary amine group in aminothioamides provides a further point for chemical modification, allowing for their incorporation into larger structures such as polymers or for attachment to surfaces.

"this compound": A Hypothetical Profile

Part 2: Applications in Materials Science

The unique properties of aminothioamides make them suitable for a range of applications in materials science.

Functional Polymer Synthesis

Aminothioamides can be utilized as monomers or modifying agents in polymer synthesis. The primary amine can participate in polymerization reactions (e.g., with diacyl chlorides to form polyamides), while the thioamide group can be introduced to impart specific properties to the resulting polymer.

Key Advantages of Thioamide-Containing Polymers:

PropertyConsequence in Polymer Science
Stronger Metal Affinity Ability to create polymers that can sequester heavy metal ions or act as scaffolds for the in-situ synthesis of metal nanoparticle-polymer composites.[1]
Higher Refractive Index Potential for applications in optical materials and coatings.[1]
Tunable Solubility The introduction of thioamide groups can alter the solubility of polymers in water and organic solvents, potentially leading to stimuli-responsive materials.[1]

A common method for preparing thioamide-containing polymers is the post-polymerization modification of existing polyamides using a thionating agent like Lawesson's reagent.[1]

Nanoparticle Synthesis and Functionalization

The strong coordinating ability of the thioamide's sulfur atom makes aminothioamides excellent ligands for the synthesis and stabilization of metal nanoparticles, such as gold (Au) and silver (Ag).

Workflow for Nanoparticle Capping:

G cluster_0 Preparation cluster_1 Capping & Stabilization cluster_2 Functionalization Metal Salt\nPrecursor (e.g., HAuCl4) Metal Salt Precursor (e.g., HAuCl4) Reduction Reduction Metal Salt\nPrecursor (e.g., HAuCl4)->Reduction Nucleation & Growth Nucleation & Growth Reduction->Nucleation & Growth Formation of Nanoparticle Core Reducing Agent\n(e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reducing Agent\n(e.g., NaBH4)->Reduction Stabilized Nanoparticles Stabilized Nanoparticles Nucleation & Growth->Stabilized Nanoparticles Prevention of Aggregation Aminothioamide\nLigand Aminothioamide Ligand Aminothioamide\nLigand->Nucleation & Growth Surface Binding via Thioamide Sulfur Further Functionalization Further Functionalization Stabilized Nanoparticles->Further Functionalization via Primary Amine

Caption: Workflow for aminothioamide-capped nanoparticle synthesis.

The primary amine group provides a handle for further functionalization of the nanoparticles, allowing for the attachment of biomolecules, fluorescent dyes, or other moieties for applications in sensing, imaging, and drug delivery.

Precursors for Heterocyclic Compounds

Aminothioamides are valuable intermediates in the synthesis of various sulfur and nitrogen-containing heterocyclic compounds, such as thiazoles and thiophenes.[3] These heterocyclic structures are often key components in pharmaceuticals, agrochemicals, and organic electronic materials.

Part 3: Experimental Protocols

Disclaimer: The following protocols are representative methodologies for the application of aminothioamides. They should be adapted and optimized for "this compound" once the compound becomes available and its specific reactivity is characterized.

Protocol: Synthesis of a Thioamide-Containing Polymer via Post-Polymerization Modification

This protocol describes the thionation of a pre-synthesized poly(N-methylacrylamide) to introduce thioamide functionalities.

Materials:

  • Poly(N-methylacrylamide) (PNMA)

  • Lawesson's Reagent

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

  • Nitrogen or Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Dissolution: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1.0 g of PNMA in 20 mL of anhydrous THF with stirring.

  • Addition of Thionating Agent: In a separate flask, dissolve 0.5 equivalents of Lawesson's reagent (relative to the amide monomer units in the polymer) in 10 mL of anhydrous THF.

  • Reaction: Slowly add the Lawesson's reagent solution to the polymer solution at room temperature. Heat the reaction mixture to 60°C and stir for 24 hours under an inert atmosphere.

  • Precipitation and Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction solution to 200 mL of cold diethyl ether with vigorous stirring.

  • Washing: Decant the diethyl ether and redissolve the polymer in a minimal amount of THF. Reprecipitate into cold diethyl ether. Repeat this dissolution-precipitation cycle two more times to remove unreacted Lawesson's reagent and byproducts.

  • Drying: Collect the purified polymer by filtration and dry under vacuum at 40°C for 24 hours.

  • Characterization: Characterize the resulting thioamide-containing polymer using ¹H NMR, ¹³C NMR, and FTIR spectroscopy to determine the degree of thionation.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions of the moisture-sensitive Lawesson's reagent.

  • Anhydrous Solvents: Essential for the same reason as the inert atmosphere.

  • Multiple Precipitations: Crucial for ensuring the complete removal of toxic and odorous sulfur-containing byproducts.

Protocol: Synthesis of Gold Nanoparticles Capped with an Aminothioamide Ligand

This protocol outlines a typical synthesis of gold nanoparticles where an aminothioamide acts as a stabilizing ligand.

Materials:

  • Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)

  • "this compound" (or a suitable analog)

  • Sodium borohydride (NaBH₄)

  • Deionized water (18 MΩ·cm)

  • Methanol

Experimental Workflow:

G A Prepare 0.01 M HAuCl4 Aqueous Solution C Mix HAuCl4 and Ligand Solutions with Stirring A->C B Prepare 0.01 M Aminothioamide in Methanol B->C E Add NaBH4 Solution Dropwise to the Gold-Ligand Mixture C->E D Prepare Fresh, Ice-Cold 0.1 M NaBH4 Solution D->E F Observe Color Change (Yellow to Deep Red) E->F G Stir for 2 Hours at Room Temperature F->G H Purify by Centrifugation and Redispersion G->H I Characterize Nanoparticles (UV-Vis, TEM, DLS) H->I

Caption: Step-by-step workflow for nanoparticle synthesis.

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.01 M aqueous solution of HAuCl₄.

    • Prepare a 0.01 M solution of the aminothioamide ligand in methanol.

    • Prepare a fresh, ice-cold 0.1 M aqueous solution of NaBH₄.

  • Mixing: In a clean glass beaker, add 10 mL of the HAuCl₄ solution to 80 mL of deionized water. Add 1 mL of the aminothioamide solution while stirring vigorously.

  • Reduction: Rapidly add 1 mL of the ice-cold NaBH₄ solution to the mixture. A rapid color change from yellow to deep red should be observed, indicating the formation of gold nanoparticles.

  • Stabilization: Continue stirring the solution for at least 2 hours to ensure complete reaction and stabilization of the nanoparticles.

  • Purification: Purify the nanoparticles by centrifugation to remove excess reactants. The appropriate speed and time will depend on the nanoparticle size. After centrifugation, discard the supernatant and redisperse the nanoparticle pellet in deionized water. Repeat this process twice.

  • Characterization:

    • UV-Vis Spectroscopy: Confirm the formation of gold nanoparticles by observing the surface plasmon resonance peak (typically around 520 nm).

    • Transmission Electron Microscopy (TEM): Determine the size, shape, and size distribution of the nanoparticles.

    • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and assess the stability of the nanoparticle colloid.

Trustworthiness of the Protocol:

This protocol is a self-validating system. The distinct color change provides immediate qualitative feedback on nanoparticle formation. Subsequent quantitative characterization by UV-Vis, TEM, and DLS provides definitive confirmation of the synthesis, size, and stability, ensuring the reproducibility of the results.

Part 4: Conclusion and Future Outlook

While "this compound" remains a compound with underexplored potential, the broader class of aminothioamides presents a fertile ground for innovation in materials science. Their unique chemical properties enable the development of advanced functional polymers, precisely controlled nanoparticles, and novel heterocyclic materials. The protocols and foundational knowledge presented in this guide offer a robust starting point for researchers to explore the capabilities of these versatile chemical building blocks. Future research should focus on the synthesis and characterization of novel aminothioamides and their systematic integration into material systems to unlock new functionalities and applications.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-amino-N-methyl-3-thioxopropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-amino-N-methyl-3-thioxopropanamide. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of this specific synthesis.

The target molecule, with the plausible structure H₂N-C(=S)-CH₂-C(=O)NH(CH₃), is a thioamide derivative of malonamide. Its synthesis typically proceeds via a two-step route: first, the preparation of the amide precursor, N-methyl-2-cyanoacetamide, followed by thionation of the nitrile group. This guide focuses on the widely used and effective Lawesson's reagent-mediated thionation pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and common synthetic route for this compound?

The most established route involves the thionation of N-methyl-2-cyanoacetamide. This precursor is readily synthesized from ethyl cyanoacetate and methylamine.[1][2] The subsequent thionation is most effectively achieved using Lawesson's reagent (LR) in a suitable high-boiling solvent like toluene or dioxane.[3][4][5] While other thionating agents like phosphorus pentasulfide (P₄S₁₀) exist, Lawesson's reagent is often preferred as it is a milder and more convenient agent, typically requiring lower temperatures and resulting in cleaner reactions.[3]

Q2: What are the critical safety precautions for this synthesis?

Safety is paramount, especially when handling thionating agents.

  • Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀): These are moisture-sensitive solids.[6][7] Contact with water or moisture releases highly toxic and flammable hydrogen sulfide (H₂S) gas, which has a characteristic rotten egg smell.[8][9] All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).[6][10] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[7]

  • Hydrogen Sulfide (H₂S): H₂S is extremely poisonous and can cause respiratory paralysis at high concentrations.[7][9] The synthesis itself can generate H₂S as a byproduct.[9] It is crucial to have a proper quench solution ready for any residues. An excess of sodium hypochlorite (bleach) is effective for neutralizing H₂S and other foul-smelling byproducts.[8]

  • Solvents: Toluene and other high-boiling aromatic solvents are flammable. Ensure heating is performed using a heating mantle with a temperature controller and that no ignition sources are present.

Q3: How can I confirm the identity and purity of my final product?

A combination of spectroscopic and physical methods should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic shifts for the N-methyl group, the methylene (CH₂) protons, and the thioamide (-CSNH₂) protons. ¹³C NMR is particularly useful for confirming the conversion, as the thiocarbonyl (C=S) carbon resonance appears significantly downfield (around 200-210 ppm) compared to the amide carbonyl (C=O) carbon.[11]

  • Infrared (IR) Spectroscopy: Look for the disappearance of the strong nitrile (C≡N) stretch (around 2250 cm⁻¹) from the starting material and the appearance of characteristic thioamide bands. The C=S stretch is typically found in the 1120 (±20) cm⁻¹ region.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point indicates high purity.

Q4: What are the most common pitfalls to avoid during the synthesis?

The primary challenges are incomplete reactions, difficult purification, and ensuring safety. Key pitfalls include:

  • Using wet solvents or reagents, which deactivates the Lawesson's reagent.[12]

  • Incorrect stoichiometry of Lawesson's reagent, leading to either incomplete conversion or side reactions.[5]

  • Inefficient removal of phosphorus-containing byproducts during workup, which can complicate purification.[13]

  • Degradation of the thioamide product during purification, as they can be sensitive to acidic or basic conditions.[14]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Yield
Probable CauseRecommended Solution & Explanation
A: Ineffective Thionation Reagent Check Reagent Quality: Lawesson's reagent (LR) can degrade upon exposure to moisture. Use a fresh bottle or a properly stored reagent. Optimize Stoichiometry: For converting an amide to a thioamide, approximately 0.5-0.6 equivalents of LR (which is a dimer) per equivalent of amide is a good starting point.[13] Run small-scale trials to find the optimal ratio for your specific substrate.
B: Suboptimal Reaction Conditions Temperature & Time: Thionation reactions with LR typically require elevated temperatures (refluxing in toluene, ~110°C).[13] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Prolonged heating can sometimes lead to byproduct formation.[5] Solvent Choice: Ensure you are using anhydrous (dry) solvents. Toluene, xylene, or dioxane are common choices. The solvent must be able to dissolve the starting material and remain stable at the reaction temperature.
C: Product Loss During Workup Aqueous Workup: After the reaction, quenching with a mild base like saturated sodium bicarbonate (NaHCO₃) solution can help neutralize acidic byproducts. Extraction: Thioamides can have varying polarities. Use an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to maximize recovery.
Problem 2: Difficulty with Product Purification
Probable CauseRecommended Solution & Explanation
A: Persistent Phosphorus Byproducts Modified Workup: The main byproduct from LR is a phosphine oxide species. A specialized workup can help remove it: after the reaction, cool the mixture, add a small amount of a scavenger alcohol like ethylene glycol, and heat for a few hours.[13] This converts the phosphorus byproducts into more polar, water-soluble species that are easier to remove during an aqueous wash.[13] Filtration: Passing the crude product through a short plug of silica gel or celite, eluting with the extraction solvent, can effectively remove solid byproducts before concentrating the solution.
B: Contamination with Starting Amide Chromatography: Thioamides are generally more nonpolar than their corresponding amides. Flash column chromatography on silica gel is an effective separation method. Use a gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to separate the product from the more polar starting material. Recrystallization: If the product is a solid, recrystallization is an excellent purification method. Screen various solvents (e.g., toluene, ethanol, ethyl acetate/hexane mixtures) to find a system where the product is soluble when hot but sparingly soluble when cold.[1]
C: Product is an Oil and Fails to Crystallize Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexane or diethyl ether) to the oil and scratch the side of the flask with a glass rod. This can induce crystallization. Seed Crystals: If you have a tiny amount of pure solid product, adding a single crystal to the oil can initiate crystallization.

Visualized Workflows and Logic

Overall Synthesis Workflow

The diagram below outlines the complete synthetic pathway from common starting materials to the purified target compound.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Thionation cluster_2 Step 3: Workup & Purification ethyl_cyanoacetate Ethyl Cyanoacetate precursor N-methyl-2-cyanoacetamide ethyl_cyanoacetate->precursor + Methylamine in THF/EtOH methylamine Methylamine (aq) methylamine->precursor crude_product Crude Product Mixture precursor->crude_product + Lawesson's Reagent in dry Toluene, Reflux lawesson Lawesson's Reagent lawesson->crude_product pure_product Pure 3-amino-N-methyl- 3-thioxopropanamide crude_product->pure_product 1. Quench (NaHCO₃) 2. Extraction 3. Chromatography or Recrystallization

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree: Low Yield

This flowchart provides a logical sequence of steps to diagnose and solve low-yield issues.

G start Low Yield Observed check_tlc Analyze TLC Plate of Crude Reaction start->check_tlc mostly_sm Problem: Incomplete Reaction check_tlc->mostly_sm Mostly Starting Material (SM) visible streaks_byproducts Problem: Degradation or Side Reactions check_tlc->streaks_byproducts Many spots, streaks, or baseline material no_spots Problem: Product Lost During Workup check_tlc->no_spots Little/no product or SM visible sol_reagent Solution: 1. Use fresh Lawesson's Reagent. 2. Use anhydrous solvent. 3. Increase reaction time/temp. mostly_sm->sol_reagent sol_conditions Solution: 1. Lower reaction temperature. 2. Check stoichiometry of LR. 3. Use milder workup. streaks_byproducts->sol_conditions sol_workup Solution: 1. Check pH of aqueous layers. 2. Use different extraction solvent. 3. Analyze all phases. no_spots->sol_workup

Caption: Decision tree for troubleshooting low reaction yields.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. Always perform a thorough risk assessment before beginning any experiment.

Protocol 1: Synthesis of N-methyl-2-cyanoacetamide (Precursor)

This procedure is adapted from established methods for amide synthesis from esters.[1][15]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl cyanoacetate (1.0 eq). Cool the flask to 0°C in an ice-water bath.

  • Reagent Addition: In a separate container, prepare a solution of methylamine (2.0 eq, typically a 40% solution in water or a solution in THF/ethanol). Add the methylamine solution dropwise to the cooled ethyl cyanoacetate with vigorous stirring.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then remove the ice bath and let it stir at room temperature overnight.

  • Workup: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is often of sufficient purity for the next step.

  • Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent like toluene or an ethanol/water mixture to yield a white to beige solid.[1]

Protocol 2: Thionation using Lawesson's Reagent

This protocol is based on general procedures for the thionation of amides.[5][13]

  • Setup: In an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add N-methyl-2-cyanoacetamide (1.0 eq) and Lawesson's reagent (0.6 eq).

  • Solvent Addition: Add anhydrous toluene via syringe to the flask to create a solution or suspension (typically a concentration of 0.1-0.5 M).

  • Reaction: Begin stirring and heat the mixture to reflux (approx. 110-115°C). Monitor the reaction progress by TLC, checking for the consumption of the starting material. The reaction typically takes 2-5 hours.

  • Workup:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Add saturated aqueous sodium bicarbonate (NaHCO₃) solution and stir for 15-20 minutes to quench the reaction.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10-50% ethyl acetate in hexane) to yield the pure this compound.

Reference Data

CompoundKey ¹H NMR Signals (δ, ppm, DMSO-d₆)Key IR Bands (cm⁻¹)
N-methyl-2-cyanoacetamide (Starting Material)~2.6 (d, N-CH₃), ~3.6 (s, CH₂), ~8.2 (br s, NH)~3300 (N-H), ~2250 (C≡N), ~1650 (C=O)
This compound (Product)~2.7 (d, N-CH₃), ~3.9 (s, CH₂), ~8.5-9.5 (br s, CSNH₂)~3400, 3200 (N-H), ~1640 (C=O), ~1120 (C=S)

Note: Exact NMR shifts and IR bands are dependent on solvent and concentration. The data provided is for characterization guidance.

References

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

  • Przychodzeń, W. (2005). Mechanism of the Reaction of Lawesson's Reagent with N‐Alkylhydroxamic Acids. European Journal of Organic Chemistry, 2005(9), 1735-1742.
  • Chen, J., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 988–995.
  • Wikipedia. (n.d.). Lawesson's reagent. Retrieved from [Link]

  • Majumder, S., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6999.
  • Miller, S. J., et al. (2022). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Organic Letters.
  • Chatterjee, J., et al. (2021). Opportunities and challenges in the synthesis of thioamidated peptides. Methods in Enzymology, 656, 27-57.
  • Al-Adiwish, W. M., et al. (2020). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. International Journal of Organic Chemistry, 10(4), 213-225.
  • Miller, S. J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.
  • Miller, S. J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.
  • Miller, S. J., et al. (2022). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Organic Letters.
  • Sdfine. (n.d.). LAWESSON'S REAGENT Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide.
  • Imperiali, B., et al. (2021).
  • Organic Syntheses. (n.d.). cyanoacetamide. Retrieved from [Link]

  • LabCoatz. (2023, December 21). Making Phosphorus Pentasulfide and Lawesson's Reagent: Useful (And Stinky) Thionating Agents [Video]. YouTube. Retrieved from [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 257-284.
  • ResearchGate. (n.d.). 3-Amino-3-thioxopropanamide in the Synthesis of Functionally Substituted Nicotinamides. Retrieved from [Link]

  • Raines, R. T., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-N-methylpropanamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • ResearchGate. (2011). An Efficient Synthesis of (R)-3-Aminothiolane. Retrieved from [Link]

  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

Sources

Technical Support Center: Purification and Optimization of 3-amino-N-methyl-3-thioxopropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-amino-N-methyl-3-thioxopropanamide. The unique trifecta of a primary amine, a secondary N-methyl amide, and a thioamide functional group presents specific purification challenges due to high polarity and potential chemical instability. This document offers troubleshooting solutions, FAQs, and optimized protocols to streamline your purification workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification and handling of this compound.

Q1: What are the primary challenges in purifying this compound?

The principal challenge is the compound's high polarity, driven by its multiple hydrogen bond donors and acceptors (amine, amide, and thioamide groups). This property leads to:

  • Poor solubility in non-polar organic solvents commonly used in standard normal-phase chromatography.

  • Strong, often irreversible, binding to standard silica gel, causing significant streaking and low recovery.[1]

  • Difficulty in separating it from polar impurities, such as unreacted starting materials or salt byproducts.

A secondary challenge is the chemical nature of the thioamide group, which can be susceptible to degradation under harsh acidic or basic conditions during certain purification or workup steps.[2][3]

Q2: What are the typical impurities I might encounter after synthesis?

Impurities are highly dependent on the synthetic route. For syntheses involving thionation of the corresponding amide (e.g., using Lawesson's Reagent or P₄S₁₀), common impurities include:

  • Unreacted starting amide: The oxygen analog of your target compound.

  • Phosphorus-based byproducts: If reagents like Lawesson's or P₄S₁₀ are used.[4]

  • Elemental sulfur: Often present in thionation reactions.[5]

  • Degradation products: Thioamides can undergo side reactions; for instance, strong acids can induce chain scission in larger molecules.[2]

If using a multi-component synthesis, unreacted aldehydes, amines, or sulfur sources may be present.[5]

Q3: How should I handle and store the purified this compound?

Given the reactivity of the thioamide group, proper handling and storage are crucial for maintaining purity.

  • Storage: Store the solid compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). Protect from light and moisture.

  • Handling: When handling solutions, use fresh, high-purity solvents. Avoid prolonged exposure to strong acids or bases. Thioamides possess unique spectroscopic properties, with a UV absorption maximum around 265 nm, which can be used for detection but also indicates potential for photochemical reactivity.[6]

Q4: Which analytical techniques are best for assessing the purity of the final product?

A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase method (C18 column) with a polar mobile phase (e.g., water/acetonitrile or water/methanol with 0.1% formic acid or TFA for peak shaping) is effective. For this highly polar compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) method may provide better retention and resolution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying impurities. The ¹³C chemical shift for the thioamide carbon is characteristically downfield (200–210 ppm).[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the purification process.

Recrystallization Issues

Q: My compound won't crystallize from the solution after cooling. What should I do?

This typically occurs when the solution is not supersaturated or when nucleation is inhibited.

Causality & Solution:

  • Insufficient Concentration: You may have used too much solvent. Gently heat the solution and evaporate some of the solvent under a stream of nitrogen to increase the concentration.

  • Lack of Nucleation Sites: The process of forming the first crystal (nucleation) can be slow. Try "scratching" the inside of the flask with a glass rod just below the solvent line. The microscopic glass fragments can serve as nucleation points.

  • Seeding: If you have a small amount of pure, solid material, add a single tiny crystal ("seed crystal") to the cooled solution to initiate crystallization.

  • Further Cooling: Place the flask in an ice bath, and if necessary, a freezer, to further decrease the compound's solubility.

Q: My compound is "oiling out" as a liquid instead of forming solid crystals. How can I fix this?

"Oiling out" happens when the compound's solubility limit is exceeded while the solution temperature is still above the compound's melting point (or the melting point of a compound-solvent eutectic).

Causality & Solution:

  • Solution is too saturated: The concentration gradient is too steep. Add a small amount of hot solvent back to the mixture to dissolve the oil, then allow it to cool much more slowly. Insulating the flask can help.

  • Inappropriate Solvent: The solvent may be too "good," preventing the formation of an ordered crystal lattice. Try re-dissolving the oil in a slightly larger volume of the current solvent and adding a "poorer" solvent (one in which the compound is less soluble) dropwise until the solution becomes faintly turbid. Then, allow it to cool slowly. This is known as using a binary solvent system.[7]

Column Chromatography Issues

Q: My compound is stuck at the origin of a standard silica gel column and won't elute, even with highly polar solvents like 100% ethyl acetate.

This is a classic sign of a highly polar, basic compound interacting strongly with the acidic silanol groups on the silica surface.

Causality & Solution:

  • Strong Acid-Base Interaction: The amine group on your molecule is basic and binds tightly to the acidic silica. To disrupt this, you must either make the mobile phase more competitive or change the stationary phase.

  • Solution 1: Modify the Mobile Phase. Add a basic modifier to your eluent. Start with 1-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) in your mobile phase (e.g., Dichloromethane/Methanol/Et₃N).[1][8] This deactivates the acidic sites on the silica, allowing your compound to elute.

  • Solution 2: Change the Stationary Phase. Switch to a less acidic stationary phase like neutral alumina or a bonded phase like amino-silica.[1]

  • Solution 3: Use HILIC. Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for very polar compounds. It uses a polar stationary phase (like bare silica or a diol-bonded phase) with a reversed-phase solvent system (e.g., 95:5 Acetonitrile:Water). Water is the "strong" solvent that elutes the compound.[9]

Q: My compound streaks badly on the TLC plate and column, leading to poor separation.

Streaking (or tailing) is caused by the same factors that cause irreversible binding: strong interactions with the stationary phase or overloading the column/TLC plate.

Causality & Solution:

  • Acid-Base Interaction: As above, the basicity of your compound is the most likely cause. Use a mobile phase containing a basic additive like triethylamine.[1][8]

  • Overloading: You may be applying too much sample. For TLC, use a more dilute spotting solution. For column chromatography, ensure you are not exceeding the recommended loading capacity for your column diameter (typically 1-10% of the silica weight, depending on separation difficulty).

  • Dry Loading: If your compound is poorly soluble in the starting eluent, it may precipitate at the top of the column. Instead, pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve your compound in a suitable solvent (e.g., methanol), add silica, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of your column.[8]

Q: I am seeing new spots appear on my TLC plates after running a column. Could the compound be degrading on silica?

Yes, this is a distinct possibility. Silica gel is acidic and can catalyze the degradation of sensitive compounds.

Causality & Solution:

  • Acid-Catalyzed Degradation: The thioamide functional group can be labile to acid.[2] The prolonged contact time with acidic silica during a slow column run can cause decomposition.

  • Solution 1: Deactivate the Silica. Before running the column, flush the packed silica with your eluent containing 1-2% triethylamine. This will neutralize the surface.[8]

  • Solution 2: Minimize Contact Time. Use flash chromatography with higher pressure to speed up the separation. Do not let columns run overnight.

  • Solution 3: Avoid Silica. If the compound is highly sensitive, avoid silica gel entirely. Prioritize recrystallization or consider alternative techniques like preparative reversed-phase HPLC if available.

Section 3: Optimized Purification Protocols

Protocol 1: Purification by Recrystallization

This is the preferred method if a suitable solvent is found, as it is often more efficient and scalable than chromatography.

Step-by-Step Methodology:

  • Solvent Screening: Place a few milligrams of your crude solid into several test tubes. Add ~0.5 mL of different polar solvents (e.g., water, ethanol, isopropanol, acetonitrile) to each.

  • Observation at Room Temperature: Identify solvents in which the compound is poorly soluble at room temperature.[7]

  • Observation with Heating: Heat the test tubes containing the insoluble samples in a water or sand bath. The ideal solvent will fully dissolve the compound upon heating.[7]

  • Cooling: Allow the promising solutions to cool to room temperature, then in an ice bath. The best solvent will yield a high quantity of crystalline solid.

  • Main Recrystallization: a. Place the bulk crude material in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary. c. Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask. d. Once crystals have formed, cool the flask further in an ice bath for at least 30 minutes to maximize yield. e. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), washing them with a small amount of ice-cold solvent. f. Dry the purified crystals under high vacuum.

Protocol 2: High-Performance Flash Chromatography (HILIC)

This protocol is recommended when recrystallization fails and the compound shows strong retention on standard silica gel.

Step-by-Step Methodology:

  • Stationary Phase Selection: Use a pre-packed HILIC column (bare silica is often sufficient, or specialized phases like diol or amino).

  • Mobile Phase Preparation: Prepare two solvents: Solvent A (e.g., 98:2 Acetonitrile:Water + 0.1% Formic Acid) and Solvent B (e.g., 80:20 Acetonitrile:Water + 0.1% Formic Acid). The small amount of acid helps with peak shape. If your compound is basic, you may substitute the acid with 0.1% ammonium hydroxide.

  • TLC Analysis (HILIC mode): Develop a TLC method using a mobile phase similar to your starting conditions (e.g., 95:5 Acetonitrile:Water). The compound should have an Rf value of 0.15-0.3 for good separation.[8]

  • Sample Loading: Dissolve the crude sample in a solvent that is weaker than the initial mobile phase (e.g., 95% acetonitrile or DMSO if necessary) or perform a solid loading as described in the troubleshooting section.[8]

  • Column Equilibration: Equilibrate the HILIC column with the initial mobile phase (e.g., 100% Solvent A) for a longer time than you would for reversed-phase, typically 10-15 column volumes. This is critical for reproducibility.

  • Elution: Inject the sample and begin the gradient. A typical gradient might be from 0% to 100% Solvent B over 10-20 column volumes. HILIC works by partitioning the analyte into a water layer on the stationary phase; increasing the water content in the mobile phase (the "strong" solvent) elutes the polar compounds.[9]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotoevaporation). Note that removing residual water from acetonitrile may require lyophilization (freeze-drying) for complete dryness.

Section 4: Data & Workflow Visualization

Table 1: Recommended Starting Solvent Systems for Chromatography
TechniqueStationary PhaseMobile Phase A (Weak)Mobile Phase B (Strong)Application Notes
Modified Normal Phase Silica Gel100% Dichloromethane90:10 Methanol:NH₄OHFor basic compounds that streak on silica. The NH₄OH deactivates acidic sites.[1]
Modified Normal Phase Silica Gel100% Ethyl Acetate90:10 Methanol:Et₃NAn alternative basic modifier system. Triethylamine is less polar than NH₄OH.[8]
HILIC Bare Silica or Diol95:5 Acetonitrile:Water50:50 Acetonitrile:WaterExcellent for retaining and separating highly polar, non-ionic, or ionic compounds.[9]
Reversed Phase C1895:5 Water:Acetonitrile5:95 Water:AcetonitrileMay not provide sufficient retention for this compound. If used, consider highly aqueous starting conditions.[10]
Diagrams

Purif_Workflow start_node Crude Product purity_check Assess Purity & Solubility (TLC, NMR) start_node->purity_check Initial Analysis process_node process_node decision_node decision_node end_node Final Pure Compound decision1 High Purity? (>90%) purity_check->decision1 Results recryst Direct Recrystallization decision1->recryst Yes decision2 Soluble in Hot Solvent? decision1->decision2 No final_analysis1 Purity Check recryst->final_analysis1 Purified Solid recryst_low_purity Recrystallization decision2->recryst_low_purity Yes chroma Column Chromatography (HILIC Recommended) decision2->chroma No final_analysis1->end_node final_analysis2 Purity Check recryst_low_purity->final_analysis2 Purified Solid final_analysis3 Purity Check chroma->final_analysis3 Purified Fractions final_analysis2->end_node final_analysis3->end_node

Caption: Purification decision workflow for this compound.

Chroma_Troubleshoot problem problem cause cause solution solution streaking Problem: Compound Streaks or Sticks to Silica Origin cause1 Strong Acid-Base Interaction: Basic amine binds to acidic silica streaking->cause1 Potential Cause cause2 Compound Degradation: Product is unstable on acidic silica streaking->cause2 Potential Cause solution1a Modify Mobile Phase: Add 1-2% Et3N or NH4OH to eluent cause1->solution1a Solution solution1b Change Stationary Phase: Use Alumina, Amino-Silica, or HILIC cause1->solution1b Solution solution2a Deactivate Silica: Flush column with base-modified eluent before loading cause2->solution2a Solution solution2b Prioritize Recrystallization: Avoid chromatography if possible cause2->solution2b Solution

Caption: Troubleshooting flowchart for column chromatography issues.

Section 5: References

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Li, Y., et al. (2013). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Reddit r/Chempros. (2023). Purification of strong polar and basic compounds. [Link]

  • Byerly-Duke, J., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. NIH. [Link]

  • Al-Adiwish, W. M., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules. [Link]

  • Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]

  • Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]

  • Al-Adiwish, W. M., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. ResearchGate. [Link]

  • Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]

  • VanVeller, B., et al. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]

  • OChem Channel. (2020). Recrystallization. YouTube. [Link]

  • Byerly-Duke, J., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. ResearchGate. [Link]

  • D'Souza, L., & Yudin, A. K. (2009). Opportunities and challenges in the synthesis of thioamidated peptides. Biopolymers. [Link]

  • ResearchGate. (2008). 3-Amino-3-thioxopropanamide in the Synthesis of Functionally Substituted Nicotinamides. [Link]

  • Dunbar, K. L., & Mitchell, N. J. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. ACS Chemical Biology. [Link]

  • PubChem. 3-Amino-N-methylpropanamide. [Link]

  • PubChem. 3-amino-N-methylpropanamide hydrochloride. [Link]

  • Kumar, A., et al. (2021). Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). RSC Advances. [Link]

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Technical Support Center: Thionation of N-methyl-3-aminopropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the thionation of N-methyl-3-aminopropanamide. This resource is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of N-methyl-3-aminopropanethioamide. This guide provides in-depth, experience-driven answers to common issues, focusing on the mechanistic origins of side reactions and strategies for their mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction has a low yield and multiple spots on the TLC. What is the primary side product?

Answer:

A low yield of the desired N-methyl-3-aminopropanethioamide, accompanied by multiple TLC spots, strongly suggests the formation of one or more side products. In the thionation of a bifunctional substrate like N-methyl-3-aminopropanamide, the most common and often major byproduct is the result of an intramolecular cyclization .

The starting material possesses both a secondary amide and a secondary amine. While the amide is the intended target for thionation, the amine is a potent nucleophile. Under reaction conditions, particularly at elevated temperatures, the amine can attack the electrophilic thioamide as it is formed, leading to a cyclic product, specifically a six-membered tetrahydropyrimidine derivative.

Plausible Side Reactions:

  • Intramolecular Cyclization: The terminal amine attacks the newly formed thioamide, eliminating methanethiol or another sulfur-containing leaving group. This is often the most significant yield-reducing pathway.

  • Reaction of Amine with Lawesson's Reagent: The secondary amine can directly react with Lawesson's reagent (LR), consuming the thionating agent and forming phosphorus-nitrogen adducts, which complicates purification.

  • Decomposition: At excessively high temperatures or with prolonged reaction times, both the starting material and the desired thioamide can decompose.

The diagram below illustrates the intended reaction and the most probable side reaction pathway.

G cluster_main Overall Reaction Scheme SM N-methyl-3-aminopropanamide LR Lawesson's Reagent (LR) Product Desired Product (N-methyl-3-aminopropanethioamide) SM->Product Thionation (Desired) LR->Product SideProduct Major Side Product (Cyclized Tetrahydropyrimidine) Product->SideProduct Intramolecular Cyclization (Undesired)

Caption: Reaction pathways for the thionation of N-methyl-3-aminopropanamide.

FAQ 2: How can I confirm the structure of the suspected cyclized byproduct?

Answer:

Identifying the byproduct is crucial for optimizing the reaction. A combination of mass spectrometry and NMR spectroscopy is the most definitive approach.

Expected Analytical Signatures for the Cyclized Byproduct:

Analytical TechniqueExpected Observation for Cyclized ByproductRationale
Mass Spectrometry (MS) A molecular ion peak corresponding to the loss of H₂S from the desired thioamide product (M - 34).The cyclization involves the elimination of a small molecule, typically hydrogen sulfide, from the thioamide intermediate.
¹H NMR Spectroscopy Disappearance of the N-H proton signal from the secondary amine. Significant shifts in the protons of the ethyl bridge due to the rigid ring structure.The amine proton is lost during the cyclization. The conformational constraint of the new ring alters the chemical environment of adjacent protons.
¹³C NMR Spectroscopy Appearance of a new signal for the amidine-like carbon (N-C=N) in the heterocyclic ring, typically in the 150-170 ppm range. Disappearance of the thiocarbonyl (C=S) peak, which is expected around 190-210 ppm.[1]This confirms the transformation of the thioamide functional group into the cyclic structure.

A detailed mechanistic view of how Lawesson's reagent facilitates both the desired thionation and the subsequent side reaction is presented below. The key is the formation of the thiaoxaphosphetane intermediate, which drives the oxygen-sulfur exchange.[2][3][4][5]

G cluster_mechanism Mechanism: Thionation vs. Cyclization Amide Amide Thiaoxaphosphetane\nIntermediate Thiaoxaphosphetane Intermediate Amide->Thiaoxaphosphetane\nIntermediate + Lawesson's Reagent Thioamide (Product) Thioamide (Product) Thiaoxaphosphetane\nIntermediate->Thioamide (Product) Cycloreversion (Desired Pathway) Cyclized Product Cyclized Product Thioamide (Product)->Cyclized Product Intramolecular Nucleophilic Attack (Side Reaction)

Caption: Mechanistic branch point leading to product or side product.

FAQ 3: What is the best protocol to minimize cyclization and maximize the thioamide yield?

Answer:

Optimizing reaction conditions is key to favoring the desired thionation over the intramolecular cyclization. The general principle is to use conditions that are just energetic enough for thionation but not so harsh as to promote the higher activation energy cyclization side reaction.

Recommended Protocol for Optimized Thionation:

  • Reagent Stoichiometry:

    • Begin with 0.5 equivalents of Lawesson's reagent (LR) relative to the starting amide.[1] Using a large excess can promote side reactions.

  • Solvent Selection:

    • Use a dry, non-polar, aprotic solvent. Anhydrous toluene or dioxane is highly recommended. Polar solvents can sometimes accelerate unwanted cyclizations.

  • Temperature Control (Critical):

    • Start the reaction at room temperature .

    • Slowly and cautiously heat the reaction mixture. Monitor the progress closely by TLC.

    • Aim for the lowest possible temperature at which the thionation proceeds at a reasonable rate. A typical range to explore is 60-80°C .[6] Avoid high-temperature reflux (e.g., >100°C) if possible, as this strongly favors the cyclization.

  • Reaction Time:

    • Monitor the reaction every 30-60 minutes. Stop the reaction as soon as the starting material is consumed to prevent the product from converting into the cyclized byproduct.

  • Work-up Procedure:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

    • The phosphorus-containing byproducts from Lawesson's reagent can complicate purification. A recently developed method involves treating the crude mixture with ethylene glycol to convert these byproducts into more polar species, simplifying their removal.[7]

    • Purify the crude product promptly using column chromatography on silica gel.

The following workflow provides a systematic approach to troubleshooting this synthesis.

G start Start: Low Yield check_byproducts Analyze Crude Mixture (LC-MS, NMR) start->check_byproducts is_cyclized Cyclized Product Detected? check_byproducts->is_cyclized is_sm Unreacted Starting Material (SM)? is_cyclized->is_sm No lower_temp Action: Lower Reaction Temperature (e.g., 60-80°C) is_cyclized->lower_temp Yes inc_reagent Action: Increase LR (e.g., to 0.6 eq) is_sm->inc_reagent Yes purify Purify & Re-evaluate is_sm->purify No reduce_time Action: Reduce Reaction Time lower_temp->reduce_time reduce_time->purify inc_time Action: Increase Reaction Time inc_reagent->inc_time inc_time->purify

Caption: A systematic workflow for troubleshooting the thionation reaction.

FAQ 4: Should I consider a protecting group strategy for the secondary amine?

Answer:

Yes, a protecting group strategy is an excellent and often necessary approach to completely prevent intramolecular cyclization and other amine-related side reactions. By temporarily masking the nucleophilicity of the amine, you can perform the thionation under more forcing conditions if needed, without risk of cyclization.

Recommended Protecting Group: tert-Butyloxycarbonyl (Boc)

The Boc group is ideal for this purpose because it is robust enough to withstand the thionation conditions but can be removed under mild acidic conditions that will not harm the final thioamide product.[8][9][10]

Two-Step Synthetic Protocol:

  • Protection Step:

    • Reactant: N-methyl-3-aminopropanamide

    • Reagent: Di-tert-butyl dicarbonate (Boc₂O)

    • Conditions: Typically in a solvent like THF or dichloromethane with a mild base (e.g., triethylamine or NaHCO₃) at room temperature.[9] This reaction is usually high-yielding and clean.

  • Thionation Step:

    • Reactant: Boc-protected N-methyl-3-aminopropanamide

    • Reagent: Lawesson's Reagent (0.5-0.7 eq)

    • Conditions: As described in FAQ 3. With the amine protected, you have more flexibility to increase the temperature or reaction time to ensure complete conversion of the amide to the thioamide.

  • Deprotection Step:

    • Reactant: Boc-protected N-methyl-3-aminopropanethioamide

    • Reagent: Trifluoroacetic acid (TFA) or HCl in an organic solvent (e.g., dioxane or dichloromethane).

    • Conditions: Typically performed at room temperature. The reaction is fast and generates volatile byproducts (isobutylene and CO₂), simplifying work-up.[10]

While this strategy adds two steps to the overall synthesis, the vastly improved yield, simplified purification, and enhanced reliability often make it the most efficient path to the pure target molecule.

References

  • Lawesson's Reagent . Organic Chemistry Portal. [Link]

  • Ozturk, T., Ertas, E., & Mert, O. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis . Molecules, 26(22), 7004. [Link]

  • Mechanism of the thionation reaction using Lawesson's reagent (1) . ResearchGate. [Link]

  • Mechanism of amide thiocarbonylation via Lawesson's reagent . ResearchGate. [Link]

  • Al-Adhami, K. H., & Al-Jamali, J. H. (2015). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent . International Journal of Chemistry, 7(1). [Link]

  • Thioamide synthesis by thionation . Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates . Master Organic Chemistry. [Link]

  • Nishio, T., & Ori, M. (2000). Reaction of (1,ω)-N-Acylamino Alcohols with Lawesson's Reagent: Synthesis of Sulfur-Containing Heterocycles . The Journal of Organic Chemistry, 65(25), 8653–8658. [Link]

  • Reagents of the month- April- Lawesson's and Woollins' reagents . SigutLabs. (2022). [Link]

  • Amine Protection / Deprotection . Fisher Scientific. [Link]

  • Amine Protection and Deprotection . Master Organic Chemistry. [Link]

  • Yang, H., et al. (2024). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles . Chemical Communications, 60, 14125-14128. [Link]

  • Kaleta, Z., Makowski, B. T., Soos, T., & Dembinski, R. (2006). Thionation Using Fluorous Lawesson's Reagent . Organic Letters, 8(8), 1625–1628. [Link]

  • Protecting Groups for Amines . (2020). YouTube. [Link]

  • Yamada, S., et al. (2025). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission . ACS Omega. [Link]

  • Chen, C. H., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent . Beilstein Journal of Organic Chemistry, 17, 988–995. [Link]

  • Bag, S. S., et al. (2022). Intramolecular cyclization of isothiocyanyl amino acids/peptide: arrival at unnatural thioxoimidazolidinyl/thioxooxazolidinyl amino acids . Amino Acids, 54(11), 1451–1459. [Link]

  • How to minimize side products of this reaction . Reddit. (2024). [Link]

  • Amide Bond Formation in Cyclization . QYAOBIO. [Link]

  • Sagi, A., et al. (2013). Triggered degradation of poly(ester amide)s via cyclization of pendant functional groups of amino acid monomers . Polymer Chemistry, 4(7), 2251-2261. [Link]

  • Al-Gharabli, S. I., et al. (2011). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates . Molecules, 16(8), 6566–6581. [Link]

  • Supplementary Information . The Royal Society of Chemistry. [Link]

  • 3-Amino-N-methylpropanamide . PubChem. [Link]

Sources

Technical Support Center: Optimizing Yield for 3-amino-N-methyl-3-thioxopropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-amino-N-methyl-3-thioxopropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Our goal is to equip you with the necessary knowledge to overcome common challenges and maximize the yield and purity of your target compound.

Proposed Synthetic Pathway

The synthesis of this compound can be effectively achieved through a three-step process involving the protection of a starting amino acid, formation of the N-methylamide, thionation of the amide, and final deprotection. This pathway is designed to minimize side reactions and facilitate purification.

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Thionation cluster_2 Step 3: Deprotection Boc_beta_Alanine Boc-β-Alanine Coupling EDC, HOBt DCM, rt Boc_beta_Alanine->Coupling Methylamine Methylamine Methylamine->Coupling Protected_Amide Boc-3-amino- N-methylpropanamide Coupling->Protected_Amide Thionation THF or Toluene Reflux Protected_Amide->Thionation Lawessons_Reagent Lawesson's Reagent Lawessons_Reagent->Thionation Protected_Thioamide Boc-3-amino-N-methyl -3-thioxopropanamide Thionation->Protected_Thioamide Deprotection DCM, 0°C to rt Protected_Thioamide->Deprotection Acid TFA or HCl Acid->Deprotection Final_Product 3-amino-N-methyl- 3-thioxopropanamide Deprotection->Final_Product

Caption: Proposed synthetic workflow for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during your synthesis.

Part 1: Synthesis of the Precursor Amide (Boc-3-amino-N-methylpropanamide)

FAQ 1: I am getting a low yield in the amide coupling reaction. What are the possible causes and solutions?

  • Purity of Reagents and Solvents: The presence of water can be detrimental to coupling reactions. Ensure that your solvent (e.g., Dichloromethane - DCM) is anhydrous and that your reagents are of high purity.

  • Coupling Reagent Activity: Carbodiimide coupling reagents like EDC can degrade upon storage. Use a fresh bottle of EDC or test its activity on a standard reaction.

  • Reaction Temperature: While these reactions are often run at room temperature, starting the reaction at 0 °C and then allowing it to warm to room temperature can sometimes minimize side reactions.

  • Stoichiometry: Ensure the correct stoichiometry of your coupling reagents. Typically, 1.1 to 1.5 equivalents of EDC and HOBt are used relative to the carboxylic acid.

  • Work-up Procedure: During the aqueous work-up, ensure the pH is adjusted correctly to remove unreacted starting materials and byproducts without causing hydrolysis of your product.

FAQ 2: I am having difficulty purifying the protected amide. What purification strategies do you recommend?

The Boc-protected amide is moderately polar. Standard silica gel chromatography is usually effective.

  • Solvent System: A gradient elution of ethyl acetate in hexanes or DCM in methanol should provide good separation.

  • Alternative Techniques: If you are still facing issues, consider using a different stationary phase like alumina (neutral or basic) which can be beneficial for nitrogen-containing compounds. For highly polar impurities, a reversed-phase chromatography approach might be necessary.[1][2]

Part 2: Thionation of the Protected Amide

FAQ 3: My thionation reaction is showing incomplete conversion to the thioamide. How can I drive the reaction to completion?

  • Thionating Agent Stoichiometry: Lawesson's reagent is typically used in slight excess (0.5 to 0.7 equivalents, as it contains two thionating centers).[3] Insufficient reagent will lead to incomplete conversion.

  • Reaction Time and Temperature: Thionation reactions often require elevated temperatures (refluxing in THF or toluene).[4] Monitor the reaction by TLC until the starting material is consumed. Prolonged reaction times might be necessary for less reactive amides.

  • Solvent Choice: The choice of solvent can significantly impact the reaction. Toluene or xylene at higher temperatures can increase the reaction rate. Ensure Lawesson's reagent is fully dissolved in the solvent.[4]

FAQ 4: I am observing the formation of multiple byproducts during thionation. What are they and how can I avoid them?

  • S-to-O Exchange: Residual water in the reaction mixture can lead to the hydrolysis of the thioamide back to the amide.[5] Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Degradation of Lawesson's Reagent: Lawesson's reagent can decompose, especially in the presence of moisture, leading to various phosphorus- and sulfur-containing impurities. Use a high-quality reagent and handle it in a dry environment.

  • Over-thionation: While less common for amides, prolonged reaction times at very high temperatures could potentially lead to side reactions. Monitor the reaction progress closely.

Thionation_Troubleshooting Start Low Thioamide Yield Check_Conversion Incomplete Conversion? Start->Check_Conversion Check_Byproducts Byproducts Observed? Check_Conversion->Check_Byproducts No Increase_Reagent Increase Lawesson's Reagent Stoichiometry Check_Conversion->Increase_Reagent Yes Use_Anhydrous Use Anhydrous Solvents/Inert Atmosphere Check_Byproducts->Use_Anhydrous Yes Success Improved Yield Check_Byproducts->Success No Increase_Time_Temp Increase Reaction Time/Temperature Increase_Reagent->Increase_Time_Temp Increase_Time_Temp->Success Purify_Reagent Check Purity of Lawesson's Reagent Use_Anhydrous->Purify_Reagent Optimize_Monitoring Optimize TLC Monitoring to Avoid Over-reaction Purify_Reagent->Optimize_Monitoring Optimize_Monitoring->Success

Caption: Troubleshooting workflow for the thionation step.

FAQ 5: The thionation reaction is very sluggish. What can I do to speed it up?

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times for thionation reactions.[6]

  • Alternative Thionating Agents: While Lawesson's reagent is common, other reagents like phosphorus pentasulfide (P4S10) can be used.[7] Sometimes, a combination of P4S10 with a base like pyridine or its use supported on alumina can be effective.[8][9]

Part 3: Deprotection of the Thioamide

FAQ 6: I am concerned about the stability of the thioamide during acidic deprotection. How can I prevent its degradation?

Thioamides can be sensitive to strong acidic conditions.

  • Mild Acidic Conditions: Use milder conditions for Boc deprotection. Trifluoroacetic acid (TFA) in DCM at 0 °C is a standard method. Start with a lower concentration of TFA and monitor the reaction carefully.

  • Scavengers: The inclusion of scavengers like triethylsilane can help to quench reactive carbocations generated during deprotection, which might otherwise react with the sulfur atom of the thioamide.

  • Alternative Protecting Groups: If the Boc group proves too difficult to remove without degradation, consider using an alternative N-protecting group that can be removed under milder or different conditions, such as the Cbz group (removable by hydrogenolysis).

FAQ 7: The deprotection is incomplete. How can I ensure full removal of the Boc group?

  • Reaction Time: Allow the reaction to proceed for a sufficient amount of time. Monitor by TLC or LC-MS to confirm the disappearance of the starting material.

  • Acid Concentration: If the reaction is slow, you can gradually increase the concentration of TFA or switch to a stronger acid like HCl in dioxane. However, be mindful of the potential for product degradation as mentioned above.

Part 4: General Troubleshooting

FAQ 8: How can I effectively monitor the progress of these reactions?

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring these reactions. Use appropriate solvent systems to achieve good separation between your starting material, product, and any byproducts. Staining with potassium permanganate or iodine can help visualize spots that are not UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or for confirmation of product identity, LC-MS is highly recommended. It provides information on both the retention time and the mass of the components in your mixture.

FAQ 9: What are the best safety practices for handling thionating reagents like Lawesson's reagent?

  • Ventilation: Lawesson's reagent and its byproducts have a strong, unpleasant odor. Always handle these reagents in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Quenching: Quench any residual thionating reagent carefully with a dilute solution of sodium hypochlorite (bleach) before disposal.

FAQ 10: What are some general purification strategies for the final product, this compound?

The final product is expected to be a polar and potentially basic compound.

  • Crystallization: If the product is a solid, crystallization or recrystallization can be a highly effective method of purification.

  • Column Chromatography:

    • Normal Phase: Silica gel chromatography may be challenging due to the polar nature of the compound, which can lead to streaking. Using a more polar eluent system, such as DCM/methanol with a small amount of ammonia, can help.[2]

    • Reversed-Phase: Reversed-phase chromatography (e.g., C18) is often a good choice for purifying polar compounds.[1]

    • Ion-Exchange: Given the presence of a primary amine, ion-exchange chromatography could be a powerful purification technique.[1]

Experimental Protocols

Protocol 1: Synthesis of Boc-3-amino-N-methylpropanamide

  • Dissolve Boc-β-Alanine (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) and stir for 15 minutes.

  • Add a solution of methylamine (2 equivalents, e.g., as a solution in THF or as a gas bubbled through the solution) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Thionation to form Boc-3-amino-N-methyl-3-thioxopropanamide

  • Dissolve Boc-3-amino-N-methylpropanamide (1 equivalent) in anhydrous THF or toluene.[4]

  • Add Lawesson's reagent (0.6 equivalents) in one portion.[3]

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water. Wash the organic layer with saturated NaHCO3 solution and brine.[4]

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude thioamide by silica gel column chromatography.

Protocol 3: Deprotection to this compound

  • Dissolve the purified Boc-protected thioamide (1 equivalent) in DCM.

  • Cool the solution to 0 °C.

  • Add TFA (5-10 equivalents) dropwise.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • Purify the final product by a suitable method (e.g., reversed-phase chromatography or crystallization).

Data Summary Table

ParameterStep 1: Amide FormationStep 2: ThionationStep 3: Deprotection
Solvent Anhydrous DCMAnhydrous THF or TolueneDCM
Temperature 0 °C to Room Temp.Reflux0 °C
Key Reagents EDC, HOBt, MethylamineLawesson's ReagentTFA or HCl
Stoichiometry 1.2 eq. Coupling Reagents0.6 eq. Lawesson's Reagent5-10 eq. Acid
Reaction Time 12-18 hours2-8 hours (TLC monitored)1-4 hours (TLC monitored)
Purification Silica Gel ChromatographySilica Gel ChromatographyReversed-Phase HPLC or Crystallization

References

Sources

"3-amino-N-methyl-3-thioxopropanamide" stability issues in acidic or basic media

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-amino-N-methyl-3-thioxopropanamide (CAS 59749-86-9). This document is intended for researchers, chemists, and drug development professionals to provide insights and practical guidance on the stability of this compound, particularly in acidic and basic media.

While specific stability studies on this compound are not extensively available in peer-reviewed literature, its chemical behavior can be confidently inferred from the well-established chemistry of its core functional group: the thioamide. This guide synthesizes general principles of thioamide reactivity to help you anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound?

A: The primary concern is the lability of the thioamide functional group (-C(=S)N-) compared to its amide analogue (-C(=O)N-). Thioamides are more susceptible to hydrolysis under both acidic and basic conditions and can be more reactive towards nucleophiles and electrophiles.[1]

Q2: How does this compound behave in strong acidic conditions?

A: In strong acids, such as trifluoroacetic acid (TFA), thioamides are prone to significant degradation. The primary degradation pathway is acid-catalyzed hydrolysis to the corresponding amide (3-amino-N-methylpropanamide) and hydrogen sulfide. If adjacent activating groups are present, the nucleophilic sulfur can facilitate intramolecular cyclization, leading to chain cleavage, a known issue in thiopeptide synthesis.[2]

Q3: What happens to the compound in an alkaline aqueous solution?

A: In alkaline media, the thioamide group is susceptible to base-catalyzed hydrolysis. The hydroxide ion attacks the electrophilic carbon of the thioamide, which can lead to the formation of the corresponding amide.[3] Additionally, the N-H proton of a secondary thioamide is significantly more acidic than its amide counterpart, meaning it can be deprotonated even by mild bases to form a thioenolate-like intermediate, which may affect its reactivity profile.[1][3]

Q4: What solvents are recommended for handling and storing this compound?

A: For general use, aprotic organic solvents such as dichloromethane (DCM), ethyl acetate, or acetonitrile are recommended.[3] Protic and nucleophilic solvents, especially methanol, should be used with caution as they can potentially react with the electrophilic thioamide carbon.[3] For long-term storage, a dry, solid form under an inert atmosphere at a low temperature is ideal.

Q5: Can I expect this compound to be stable in an aqueous buffer at neutral pH?

A: While more stable than under harsh acidic or basic conditions, long-term stability in aqueous buffers at neutral pH cannot be guaranteed. Hydrolysis can still occur, albeit at a slower rate. The rate will be influenced by temperature, buffer composition, and the presence of any catalytic species. We strongly recommend performing a preliminary stability study in your specific buffer system.

Troubleshooting Guide: Experimental Issues

This section addresses common problems encountered during experiments involving this compound.

Observed Problem Probable Cause(s) Recommended Solution(s)
Loss of compound during analysis (e.g., HPLC) after sample preparation in acidic mobile phase. Acid-catalyzed hydrolysis of the thioamide to the corresponding amide.1. Modify Mobile Phase: If possible, use a mobile phase with a pH closer to neutral (e.g., pH 4-6).2. Control Temperature: Run the HPLC at a lower temperature to reduce the rate of degradation.3. Minimize Time in Solution: Analyze samples as quickly as possible after preparation.
Appearance of an unexpected peak in chromatogram corresponding to the amide analogue. Hydrolysis has occurred either during the experiment (basic/acidic conditions) or during storage.1. Verify pH: Ensure the pH of all aqueous solutions is controlled and within a stable range for the compound.2. Check Solvent Purity: Ensure solvents are anhydrous and free of acidic or basic impurities.3. Storage Conditions: Re-evaluate storage conditions. Store the compound as a solid in a desiccator at ≤ -20°C.
Low or inconsistent yields in a reaction where the thioamide is a starting material. The reaction conditions (e.g., strong base, high temperature, nucleophilic solvent) are degrading the thioamide.1. Screen Milder Conditions: Use weaker, non-nucleophilic bases (e.g., DIPEA instead of NaOH).2. Lower Temperature: Run the reaction at the lowest effective temperature.3. Solvent Choice: Switch to a non-nucleophilic, aprotic solvent like THF, DCM, or acetonitrile.[3]
Inconsistent biological assay results. The compound is degrading in the aqueous assay buffer over the time course of the experiment.1. Conduct a Stability Study: Incubate the compound in the assay buffer for the full duration of the experiment and quantify its concentration over time.2. Use Fresh Stock: Prepare fresh solutions of the compound immediately before each experiment.3. Consider DMSO Stock: Maintain a concentrated stock in anhydrous DMSO and dilute it into the aqueous buffer immediately before use to minimize its time in the aqueous environment.
Visualizing Degradation: A Mechanistic Overview

The following diagrams illustrate the likely hydrolysis pathways for the thioamide functional group under acidic and basic conditions.

AcidHydrolysis cluster_0 Acid-Catalyzed Hydrolysis Thioamide Thioamide (Protonated Sulfur) Intermediate1 Tetrahedral Intermediate Thioamide->Intermediate1 + H2O Intermediate2 Thiol Amide Intermediate1->Intermediate2 - H+ Product Amide + H2S Intermediate2->Product Hydrolysis

Caption: Predicted acid-catalyzed hydrolysis pathway of a thioamide.

BaseHydrolysis cluster_1 Base-Catalyzed Hydrolysis Thioamide_B Thioamide Intermediate_B Tetrahedral Intermediate (Alkoxide) Thioamide_B->Intermediate_B + OH- Product_B Amide + HS- Intermediate_B->Product_B Elimination

Caption: Predicted base-catalyzed hydrolysis pathway of a thioamide.

Experimental Protocol: pH Stability Assessment

This protocol provides a framework for evaluating the stability of this compound across a range of pH values.

Objective: To determine the rate of degradation of the compound at various pH levels and identify major degradation products.

Materials:

  • This compound

  • HPLC or UPLC-MS system

  • Calibrated pH meter

  • A series of buffers (e.g., pH 2, 4, 7.4, 9, 12). Suggested buffers: Glycine-HCl (pH 2), Acetate (pH 4), Phosphate (pH 7.4), Borate (pH 9), Glycine-NaOH (pH 12).

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Anhydrous DMSO

  • Thermostatic incubator or water bath

Workflow Diagram:

StabilityWorkflow start Start prep_stock 1. Prepare 10 mM Stock in Anhydrous DMSO start->prep_stock prep_buffers 2. Prepare pH Buffers (e.g., pH 2, 4, 7.4, 9, 12) prep_stock->prep_buffers spike 3. Spike Stock into Buffers (Final Conc: 50-100 µM) prep_buffers->spike t0 4. Take T=0 Sample (Immediately quench & analyze) spike->t0 incubate 5. Incubate Samples (e.g., at 25°C or 37°C) t0->incubate sampling 6. Collect Samples at Timepoints (e.g., 1, 2, 4, 8, 24 hours) incubate->sampling quench 7. Quench Reaction (e.g., with Acetonitrile) sampling->quench analyze 8. Analyze by HPLC/UPLC-MS quench->analyze data 9. Plot % Remaining vs. Time & Calculate Half-life analyze->data end End data->end

Caption: Workflow for conducting a pH stability study.

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup: For each pH condition, add the appropriate buffer to a vial. Warm the buffer to the desired experimental temperature (e.g., 25°C or 37°C).

  • Initiate Reaction: Spike the stock solution into each buffer to achieve a final concentration of 50-100 µM. Ensure the final DMSO concentration is low (<1%) to avoid solvent effects. Mix thoroughly.

  • Timepoint Sampling:

    • Immediately take the T=0 sample by withdrawing an aliquot and quenching it in a vial containing a sufficient volume of cold acetonitrile to stop the reaction.

    • Place the reaction vials in the incubator.

    • Collect subsequent samples at predetermined timepoints (e.g., 1, 2, 4, 8, and 24 hours), quenching each one in the same manner.

  • Sample Analysis:

    • Analyze all quenched samples by a validated reverse-phase HPLC or UPLC-MS method.

    • The mobile phase should be chosen to achieve good separation between the parent compound and any potential degradants (like the amide analogue).

    • Monitor the peak area of the parent compound.

  • Data Analysis:

    • For each pH, normalize the peak area of the parent compound at each timepoint to the peak area at T=0.

    • Plot the percentage of the remaining parent compound versus time.

    • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½) at each pH.

References
  • Chemikart. 59749-86-9 | this compound. Available from: [Link]

  • Dunbar, K. L., & Mitchell, T. A. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of Biological Chemistry. Available from: [Link]

  • Hargittai, B., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Available from: [Link]

  • Mitchell, T. A., & Dunbar, K. L. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. National Institutes of Health. Available from: [Link]

  • Albreht, A. (2013). Stability of thioamides?. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Solid-Phase Synthesis of Peptides Containing 3-amino-N-methyl-3-thioxopropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the solid-phase synthesis of peptides incorporating the non-standard amino acid, 3-amino-N-methyl-3-thioxopropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your troubleshooting efforts.

I. Pre-Synthesis Considerations: The Building Block

The successful incorporation of any non-standard residue begins with a high-quality, well-characterized building block. The synthesis of Fmoc-protected this compound is not trivial and is often the root cause of subsequent synthetic failures.

FAQ 1: I'm seeing a low yield and multiple impurities when synthesizing my Fmoc-3-amino-N-methyl-3-thioxopropanamide building block. What's going wrong?

Answer: The most common challenge in synthesizing this building block is the thionation step of the N-methylated amide precursor. Thionating agents like Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀) can lead to incomplete reactions and side products.

Underlying Cause: The N-methyl group can sterically hinder the approach of the thionating reagent to the amide carbonyl. Furthermore, prolonged reaction times or high temperatures required for thionation can lead to decomposition of the starting material or the product. In contrast to Lawesson's reagent, which can have solubility issues, Curphey's method (P₄S₁₀ and hexamethyldisiloxane (HMDO)) is often a cleaner alternative for dipeptides and may be advantageous here.[1]

Troubleshooting Protocol: Optimizing the Thionation Reaction

  • Reagent Choice:

    • Primary Recommendation: Start with Curphey's method (P₄S₁₀ in HMDO/DCM, reflux). It has been shown to be effective for clean thionation of orthogonally protected dipeptides with fewer purification issues.[1]

    • Alternative: If Lawesson's reagent is used, ensure it is fresh and completely solubilized. Dioxane or toluene are common solvents.

  • Reaction Monitoring:

    • Monitor the reaction closely by TLC or LC-MS every 30-60 minutes. Over-running the reaction is a common source of impurities.

  • Purification:

    • The crude product will likely require careful flash column chromatography for purification.

Quality Control of the Building Block: Before use in SPPS, it is critical to confirm the identity and purity of your building block.

Analytical Technique Purpose Expected Result
¹H and ¹³C NMR Structural verificationDiagnostic downfield shift of the amide N-H proton and the carbonyl carbon upon thionation.[2]
High-Resolution Mass Spectrometry Confirm mass and elemental compositionObserved mass should match the calculated mass to within 5 ppm.
HPLC Assess purityPurity should be >95% to avoid incorporation of impurities into your peptide.

II. On-Resin Troubleshooting: Coupling & Elongation

Once you have a high-quality building block, the challenges shift to its incorporation and the subsequent elongation of the peptide chain. The N-methylated thioamide structure presents a unique combination of steric hindrance and electronic effects.

FAQ 2: The coupling of my Fmoc-3-amino-N-methyl-3-thioxopropanamide is inefficient, leading to deletion sequences. How can I improve the coupling yield?

Answer: This is a classic problem of coupling a sterically hindered, N-methylated amino acid. Standard coupling conditions are often insufficient to drive the reaction to completion.

Underlying Cause: The N-methyl group on the incoming amino acid and the N-terminal amine of the resin-bound peptide create a sterically crowded environment around the reaction center. This slows down the acylation reaction significantly.

Troubleshooting Protocol: Enhancing Coupling Efficiency

  • Choice of Coupling Reagent:

    • Use more potent coupling reagents designed for hindered couplings. HATU, HCTU, and PyAOP are excellent choices. PyBOP/HOAt has also been shown to be effective for coupling N-methylamino acids.[3]

    • Avoid carbodiimides like DIC alone, as they are often not powerful enough for this type of coupling.

  • Extended Coupling Times and Double Coupling:

    • Extend the coupling time to 2-4 hours.

    • Perform a double coupling: after the first coupling, drain the reaction vessel and add a fresh solution of the activated amino acid.

  • Monitoring the Coupling Reaction:

    • Use a qualitative test like the Kaiser test to check for the presence of free primary amines.[4] Note that the Kaiser test will be negative for the N-methylated amine itself, but it is crucial for ensuring the preceding coupling was successful. For monitoring the coupling onto an N-methylated residue, a chloranil test is more appropriate.

dot

G cluster_coupling Coupling Troubleshooting Workflow start Start: Incomplete Coupling of N-Methylated Thioamide reagent Switch to Potent Coupling Reagent (HATU, HCTU, PyAOP) start->reagent time Extend Coupling Time (2-4 hours) reagent->time double_couple Perform Double Coupling time->double_couple monitor Monitor with Chloranil Test double_couple->monitor failure Persistent Failure: Consider capping and re-synthesis double_couple->failure monitor->reagent Test Positive success Coupling Successful monitor->success Test Negative G cluster_epimerization Epimerization Prevention Workflow start Thioamide Incorporated protect On-Resin Alkylation: MeI, DIPEA in DMF start->protect thioimidate Formation of S-Methyl Thioimidate protect->thioimidate elongate Continue SPPS Cycles (Fmoc Deprotection & Coupling) thioimidate->elongate cleave Final TFA Cleavage elongate->cleave deprotect Simultaneous Cleavage & Thioimidate Deprotection cleave->deprotect product Final Thiopeptide (Racemization Suppressed) deprotect->product

Caption: Workflow for preventing epimerization via thioimidate protection.

III. Cleavage and Post-Cleavage Issues

The final cleavage step is often where unexpected side reactions can compromise the purity and yield of your final product.

FAQ 4: After TFA cleavage, my peptide shows signs of degradation, specifically fragmentation at the N-methylated thioamide bond. What is causing this?

Answer: Peptides containing N-methylated amino acids can be susceptible to fragmentation during standard TFA cleavage. The thioamide bond, being weaker than a standard amide bond, can exacerbate this issue.

[3][5]Underlying Cause: The electron-rich nature of the N-methylated thioamide can make the adjacent peptide bond more susceptible to acid-catalyzed hydrolysis or other fragmentation pathways during prolonged exposure to strong acids like TFA.

Troubleshooting Protocol: Optimizing Cleavage Conditions

Parameter Standard Condition Optimized Condition for N-Methyl Thiopeptides Rationale
Cleavage Time 2-4 hours1-2 hoursMinimizes exposure to strong acid, reducing the likelihood of fragmentation.
Temperature Room Temperature4°C or on iceReduces the rate of acid-catalyzed side reactions.
Scavengers TIPS, Water, PhenolTIPS, Water, EDT (Ethanedithiol)EDT can help scavenge reactive species and may offer some protection to the thioamide.
TFA Concentration 95%95% (maintain high concentration for efficient protecting group removal)A lower concentration may not be sufficient for complete deprotection of side-chain protecting groups.

Experimental Verification: It is highly recommended to perform a small-scale test cleavage on a sample of your resin. Analyze the crude product by LC-MS to determine the optimal cleavage time before committing your entire batch.

FAQ 5: My final purified peptide has a significant oxoamide impurity at the position where the thioamide should be. Where is this coming from?

Answer: The presence of an oxoamide impurity can originate from several sources, including the building block itself or side reactions during synthesis and cleavage.

Underlying Causes & Solutions:

  • Incomplete Thionation of the Building Block:

    • Cause: The most likely source is an incomplete thionation reaction during the synthesis of your Fmoc-3-amino-N-methyl-3-thioxopropanamide.

    • Solution: Re-purify your building block to ensure >98% purity before use.

  • Hydrolysis During Cleavage:

    • Cause: If there is excess water in your TFA cleavage cocktail, the thioamide can be hydrolyzed back to the amide, especially if a thioimidate protecting group was used. [6] * Solution: Use fresh, anhydrous TFA for your cleavage cocktail. Minimize the amount of water to only what is necessary as a scavenger (typically 2.5-5%).

  • Oxidative Desulfurization:

    • Cause: Certain conditions or reagents can cause the oxidation of the thioamide to the corresponding amide.

    • Solution: Ensure all solvents and reagents are free of oxidizing contaminants. Avoid unnecessary exposure to air during long reaction times.

References

  • Manzor, K. & Kelleher, F. (2016). Synthesis of Orthogonally Protected Thioamide Dipeptides for Use in Solid-Phase Peptide Synthesis. Arrow@TU Dublin. Available at: [Link]

  • Mitchell, N. J., & Van Veller, B. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. ACS Chemical Biology. Available at: [Link]

  • Haney, C. M., Smejkal, T., & Van Veller, B. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Available at: [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Available at: [Link]

  • Kelleher, F. & Manzor, K. (2016). Synthesis of Orthogonally Protected Thioamide Dipeptides for Use in So. Arrow@TU Dublin. Available at: [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. Available at: [Link]

  • Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. (2016). YouTube. Available at: [Link]

Sources

Technical Support Center: Improving Regioselectivity in Reactions of 3-Amino-N-methyl-3-thioxopropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for controlling the regioselectivity of reactions involving 3-amino-N-methyl-3-thioxopropanamide . Given the multiple reactive sites within this molecule, achieving high selectivity for a desired product can be a significant challenge. This document provides expert insights and validated protocols to help you navigate these complexities.

Introduction: The Challenge of Regioselectivity

This compound, with the structure H₂N-C(=S)-CH₂-C(=O)-NHCH₃, is a versatile building block, particularly for the synthesis of heterocyclic compounds valuable in medicinal chemistry.[1] However, its utility is often complicated by the presence of several nucleophilic centers: the sulfur atom, the two nitrogen atoms, and the α-carbon of the methylene bridge. Reactions with electrophiles can therefore lead to a mixture of products, reducing the yield of the target molecule and complicating purification. This guide will address the common regioselectivity issues encountered during alkylation and cyclization reactions and provide strategies to direct the reaction toward the desired outcome.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding the Reactivity of this compound

Q1: What are the primary nucleophilic sites in the molecule and how do their reactivities compare?

A1: The molecule has three main nucleophilic regions, and their reactivity is governed by the principles of Hard and Soft Acids and Bases (HSAB).[2][3]

  • Thioamide Sulfur (S): This is a soft nucleophile . Due to its large size and polarizability, it preferentially reacts with soft electrophiles (e.g., alkyl halides like R-I and R-Br, Michael acceptors).[3][4]

  • Thioamide Nitrogen (N-H₂): This is a hard nucleophile . It is less polarizable and prefers to react with hard electrophiles (e.g., acyl chlorides, carbocations).[3][4]

  • α-Carbon (-CH₂-): The protons on the methylene bridge are acidic and can be removed by a base to form a carbanion (enolate-equivalent). This carbanion is a soft nucleophile and can react with various electrophiles, leading to C-alkylation or C-acylation.

The relative reactivity can be influenced by reaction conditions such as the solvent, base, and the nature of the electrophile.

Q2: How does tautomerism influence the molecule's reactivity?

A2: The thioamide group can exist in equilibrium with its thio-enol tautomer. This tautomerization is often facilitated by solvents or bases.

  • Thioamide form: H₂N-C(=S)-CH₂-C(=O)-NHCH₃

  • Thio-enol form: HN=C(SH)-CH₂-C(=O)-NHCH₃

The thio-enol form explicitly shows the nucleophilicity of the sulfur and the imine nitrogen. The formation of the thio-enolate under basic conditions significantly enhances the nucleophilicity of the sulfur atom, making S-alkylation a highly favorable pathway.

Section 2: Troubleshooting Alkylation Reactions

Alkylation is a common reaction where regioselectivity is a critical issue. The following guides address how to favor S-alkylation, N-alkylation, or avoid C-alkylation.

Q1: My alkylation reaction is yielding a mixture of S- and N-alkylated products. How can I selectively obtain the S-alkylated product?

A1: Troubleshooting Guide for Selective S-Alkylation

  • Underlying Principle: To favor S-alkylation, you need to leverage the soft nature of the sulfur atom. According to the HSAB principle, soft nucleophiles react more readily with soft electrophiles.[2][3][4]

  • Troubleshooting Steps:

    • Choice of Electrophile: Use softer alkylating agents. The reactivity order for alkyl halides is R-I > R-Br > R-Cl. Alkyl iodides are excellent choices for promoting S-alkylation.

    • Solvent Selection: Employ non-polar or polar aprotic solvents like THF, dioxane, or acetone. These solvents do not strongly solvate the sulfur atom, leaving it more available for reaction.

    • Base Selection: Use a weak or mild base (e.g., K₂CO₃, NaHCO₃). Strong bases can deprotonate the nitrogen, increasing its nucleophilicity and leading to a mixture of products.

    • Temperature Control: Run the reaction at lower temperatures (0 °C to room temperature). This often favors the kinetically controlled S-alkylation product.

Q2: How can I promote N-alkylation over S-alkylation?

A2: Troubleshooting Guide for Selective N-Alkylation

  • Underlying Principle: Promoting N-alkylation requires conditions that favor the hard nitrogen nucleophile or convert the initially formed S-alkylated product to the more thermodynamically stable N-alkylated product.

  • Troubleshooting Steps:

    • Use of Hard Electrophiles: While challenging with simple alkyl halides, this can sometimes be achieved with harder electrophiles or under conditions that promote an SN1-type mechanism with carbocation formation.[3]

    • Reaction Conditions for Rearrangement: In some cases, the S-alkylated product is the kinetic product and can rearrange to the N-alkylated thermodynamic product upon heating. This is known as the Chapman rearrangement in related systems. Try running the reaction at a higher temperature for a longer duration.

    • Two-Step Procedure: An alternative is to first perform S-alkylation and then induce a rearrangement. This can sometimes be promoted by heat or by using a Lewis acid catalyst.

Q3: I am observing significant C-alkylation at the methylene bridge. How can this be minimized?

A3: Troubleshooting Guide to Minimize C-Alkylation

  • Underlying Principle: C-alkylation occurs when a strong base deprotonates the α-carbon, forming a nucleophilic carbanion.

  • Troubleshooting Steps:

    • Avoid Strong Bases: Do not use very strong bases like NaH, LDA, or n-BuLi if you want to avoid C-alkylation. These bases are strong enough to readily deprotonate the α-carbon.

    • Use a Weaker Base: Switch to a milder base such as K₂CO₃ or Et₃N, which is less likely to deprotonate the carbon but can still facilitate S- or N-alkylation.

    • Control Stoichiometry: Use only a slight excess of the base (1.0-1.2 equivalents).

    • Temperature: Keep the reaction temperature low, as higher temperatures can sometimes promote enolate formation.

ParameterTo Favor S-Alkylation (Kinetic)To Favor N-Alkylation (Thermodynamic)To Avoid C-Alkylation
Base Weak (K₂CO₃, NaHCO₃)Stronger base or heat for rearrangementWeak (K₂CO₃, Et₃N)
Solvent Polar Aprotic (Acetone, THF)Polar (DMF, DMSO) or high-boiling pointPolar Aprotic (THF)
Electrophile Soft (R-I, R-Br)Harder (R-OTs) or conditions for SN1Soft (R-I)
Temperature Low (0 °C to RT)High (Reflux)Low (0 °C to RT)
Section 3: Controlling Regioselectivity in Heterocycle Synthesis

Thioamides are crucial precursors for synthesizing heterocycles like thiazoles and thiadiazoles.[1][5]

Q1: I am attempting a Hantzsch thiazole synthesis with an α-haloketone, but the yield is low and I'm getting side products. What are the critical parameters?

A1: Troubleshooting Guide for Hantzsch Thiazole Synthesis

  • Underlying Principle: The Hantzsch synthesis involves the reaction of a thioamide with an α-haloketone to form a thiazole.[6] The reaction proceeds via an initial S-alkylation (an SN2 reaction), followed by intramolecular cyclization and dehydration.[1][7]

  • Troubleshooting Steps:

    • Solvent Choice: Protic solvents like ethanol or methanol are commonly used and often give good results.[1] They facilitate the proton transfer steps in the mechanism.

    • Temperature: Heating is typically required to drive the cyclization and dehydration steps.[1] A temperature range of 50-80 °C is a good starting point.

    • pH Control: The reaction is often performed under neutral or slightly basic conditions to neutralize the HX formed.[1] However, some variations show that acidic conditions can alter the regioselectivity, especially with substituted thioureas.[8]

    • Purity of Reagents: Ensure the α-haloketone is pure and free from di-halogenated impurities, which can lead to side reactions.

Q2: I'm reacting with a hydrazine derivative to synthesize a 1,3,4-thiadiazole, but I'm observing other isomers or side products. How can I control the cyclization?

A2: Troubleshooting Guide for 1,3,4-Thiadiazole Synthesis

  • Underlying Principle: The synthesis of 1,3,4-thiadiazoles from thioamides and hydrazine derivatives typically involves the formation of a thiohydrazide or thioacylhydrazone intermediate, which then undergoes cyclization with the elimination of a small molecule (like H₂O or H₂S).[5][9]

  • Troubleshooting Steps:

    • Choice of Cyclizing Agent: The conditions for the final cyclization are crucial. Strong acids like concentrated H₂SO₄ or polyphosphoric acid (PPA) are often used to promote dehydration and ring closure.[10][11]

    • Reaction Temperature: The cyclization step usually requires heating to proceed at a reasonable rate.

    • Stepwise vs. One-Pot: Consider a two-step approach where the intermediate thioacylhydrazone is isolated and purified before the cyclization step. This can often lead to a cleaner reaction and higher yield of the desired regioisomer.

Visualized Workflows and Mechanisms

Troubleshooting_Alkylation start Alkylation Reaction: Mixture of Products q1 Desired Product? start->q1 s_alk S-Alkylation q1->s_alk S-Alkylated n_alk N-Alkylation q1->n_alk N-Alkylated no_c_alk No C-Alkylation q1->no_c_alk C-Alkylation is a problem s_sol Actions for S-Alkylation: - Use Soft Electrophile (R-I) - Use Weak Base (K2CO3) - Use Polar Aprotic Solvent (THF) - Low Temperature (0°C - RT) s_alk->s_sol n_sol Actions for N-Alkylation: - Use Harder Electrophile - High Temperature (Reflux) - Consider Rearrangement n_alk->n_sol c_sol Actions to Avoid C-Alkylation: - Use Weak Base (Et3N) - Avoid Strong Bases (NaH, LDA) - Low Temperature no_c_alk->c_sol

Caption: Troubleshooting workflow for alkylation regioselectivity.

Hantzsch_Mechanism sub Thioamide + α-Haloketone step1 SN2 Attack (S attacks C-Br) sub->step1 int1 Thioimidate Intermediate step1->int1 step2 Intramolecular Cyclization (N attacks C=O) int1->step2 int2 Cyclic Intermediate step2->int2 step3 Dehydration (-H2O) int2->step3 prod Thiazole Product step3->prod

Caption: Simplified mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocols

Protocol 1: General Procedure for Selective S-Alkylation

  • Dissolve this compound (1.0 eq) in anhydrous acetone or THF.

  • Add a mild base such as powdered K₂CO₃ (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the alkyl halide (e.g., methyl iodide, 1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, filter off the solid base and wash with the solvent.

  • Evaporate the solvent under reduced pressure to obtain the crude S-alkylated product.

  • Purify by column chromatography or recrystallization as needed.

Protocol 2: Optimized Hantzsch Thiazole Synthesis

  • In a round-bottom flask, dissolve the thioamide (1.0 eq) and the α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq) in absolute ethanol.[1]

  • Add a stir bar and equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing a dilute aqueous solution of Na₂CO₃ or NaHCO₃ to neutralize the generated acid and precipitate the product.[1]

  • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure thiazole derivative.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • YouTube. synthesis of thiazoles. (2019-01-19). Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]

  • Chemical Science. Divergent regioselectivity in photoredox-catalyzed hydrofunctionalization reactions of unsaturated amides and thioamides. (2014-09-23). Available from: [Link]

  • AdiChemistry. HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. Available from: [Link]

  • Aakash Institute. HSAB Principle – Definition, Interactions in HSAB, Characteristics, Applications, Practice Problems and FAQ. Available from: [Link]

  • Nature. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Available from: [Link]

  • Wikipedia. HSAB theory. Available from: [Link]

  • Chemical Methodologies. Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Available from: [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • Kavikulaguru S.S. Arts, Commerce and Science College. 1. HARD AND SOFT ACIDS AND BASES (HSAB). Available from: [Link]

  • SlideShare. Hard-Soft-Acids-and-Bases-HSAB.pptx. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. Available from: [Link]

  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. Available from: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. (2020-11-05). Available from: [Link]

  • Sci-Hub. ChemInform Abstract: Synthesis of 1,3,4‐Thiadiazole Derivatives by Reaction of Thiobenzhydrazide with Some Acylacetylenes. Available from: [Link]

  • bepls. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]

  • Chemical Methodologies. Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Available from: [Link]

  • Organic Chemistry Portal. Thioamide synthesis by thionation. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • National Institutes of Health. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Available from: [Link]

  • National Institutes of Health. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Available from: [Link]

  • National Institutes of Health. Chemoselective Modifications for the Traceless Ligation of Thioamide-Containing Peptides and Proteins. (2016-06-06). Available from: [Link]

  • ChemRxiv. Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Available from: [Link]

  • ChemRxiv. Contemporary Applications of Thioamides and Methods for their Synthesis. Available from: [Link]

  • National Institutes of Health. Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. Available from: [Link]

  • University of Copenhagen. Contemporary Applications of Thioamides and Methods for their Synthesis. Available from: [Link]

  • ResearchGate. What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)?. (2019-05-10). Available from: [Link]

  • SpringerLink. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (2016-04-27). Available from: [Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]

  • ResearchGate. Organic-salt-mediated highly regioselective N3-alkylation of 2-thiophenytoin via Michael reaction under solvent-free conditions. Available from: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-amino-N-methyl-3-thioxopropanamide and its Amide Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Amide-to-Thioamide Substitution

In the landscape of drug development and materials science, the isosteric replacement of an amide's carbonyl oxygen with a sulfur atom to form a thioamide is a powerful, albeit nuanced, molecular design strategy. This single-atom substitution can dramatically alter a molecule's physicochemical properties, including its hydrogen bonding capabilities, lipophilicity, and metabolic stability.[1][2][3] Thioamides, for instance, exhibit enhanced hydrogen bond donor properties at the N-H group but are weaker hydrogen bond acceptors at the sulfur atom compared to the amide oxygen.[1] These modifications can lead to improved target affinity, enhanced cell permeability, and altered pharmacokinetic profiles.[2][3]

Given these profound biological and chemical implications, the ability to unambiguously confirm the success of an amide-to-thioamide conversion is paramount. This guide provides an in-depth spectroscopic comparison between "3-amino-N-methyl-3-thioxopropanamide" and its corresponding amide analog, "3-amino-N-methylpropanamide." We will explore the theoretical underpinnings and present the expected experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering researchers a robust analytical framework for distinguishing these two structurally similar yet functionally distinct molecules.

Molecular Structures: The Core of Spectroscopic Difference

The fundamental differences in the spectroscopic signatures of our target compounds arise directly from the distinct properties of the oxygen and sulfur atoms within the carbonyl and thiocarbonyl groups, respectively.

Caption: Core structures of the amide and thioamide analogs.

The C=S bond in the thioamide is significantly longer (~1.71 Å) than the C=O bond in the amide (~1.23 Å), and sulfur's van der Waals radius is larger than oxygen's.[1] These geometric and electronic differences are the primary drivers of the distinct spectroscopic characteristics discussed below.

Infrared (IR) Spectroscopy: A Tale of Two Bonds

IR spectroscopy is arguably the most direct and rapid method for confirming the presence of a thioamide versus an amide. The vibrational energies of the C=O and C=S bonds are markedly different.

Causality of Spectral Differences

The amide functional group is characterized by several distinct vibrational modes, most notably the "Amide I" band, which is primarily due to the C=O stretching vibration.[4][5] This is a strong, sharp absorption that appears in a well-defined region. In contrast, the C=S bond is weaker and less polar. Consequently, its stretching vibration occurs at a much lower frequency and is often mixed with other vibrations, making it less of a "pure" C=S stretch.[1][6][7] Thioamides are instead often identified by a characteristic "Thioamide B" band, which has a significant contribution from C-N stretching and N-H bending.[6]

Predicted IR Data Summary
Vibrational Mode3-amino-N-methylpropanamide (Amide)This compound (Thioamide)Rationale for Difference
N-H Stretch (Amine & Amide) ~3400-3200 cm⁻¹ (two bands)~3400-3200 cm⁻¹ (two bands)Similar N-H stretching region, though hydrogen bonding differences may cause minor shifts.
Amide I (C=O Stretch) ~1660 cm⁻¹ (Strong) Absent The defining difference. The C=O bond vibration is absent in the thioamide.[1][5]
Thioamide Band (C=S character) Absent ~1120 cm⁻¹ (Variable) The C=S bond is weaker than C=O, resulting in a much lower vibrational frequency.[1]
Amide II / Thioamide B ~1550 cm⁻¹ (N-H bend, C-N stretch)~1500-1600 cm⁻¹ (C-N stretch, N-H bend)This band, sensitive to substitution and environment, is present in both but may shift. The "B band" is very characteristic for thioamides.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation: Place a small, solid sample (1-2 mg) directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation like KBr pellets is typically required.

  • Instrument Setup:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric H₂O and CO₂ absorptions.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

  • Data Analysis: Identify the key vibrational bands as outlined in the table above. The presence of a strong band around 1660 cm⁻¹ confirms the amide, while its absence and the appearance of bands in the 1100-1200 cm⁻¹ region suggest the thioamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy provides detailed information about the chemical environment of ¹H and ¹³C nuclei. The substitution of oxygen with the less electronegative and more polarizable sulfur atom creates distinct and predictable shifts in the NMR spectrum.

Causality of Spectral Differences
  • ¹³C NMR: The most dramatic effect is seen on the carbonyl/thiocarbonyl carbon. The thiocarbonyl carbon is significantly deshielded (experiences a weaker magnetic field) compared to the amide carbonyl carbon. This results in a substantial downfield shift of its resonance signal, providing an unambiguous marker for the thioamide.[1][8]

  • ¹H NMR: The N-H protons of a thioamide are generally more acidic than their amide counterparts.[1] This increased acidity can lead to stronger hydrogen bonding interactions with solvents like DMSO, often resulting in a downfield shift of the N-H proton signals compared to the amide.[9]

Predicted NMR Data Summary (in DMSO-d₆)
Nucleus3-amino-N-methylpropanamide (Amide)This compound (Thioamide)Rationale for Difference
¹³C (C=O / C=S) ~170 ppm ~200-210 ppm The thiocarbonyl carbon is significantly deshielded, resulting in a large downfield shift of ~30 ppm.[1]
¹³C (CH₂ adjacent to C=O/C=S) ~35-40 ppm~45-50 ppmThe deshielding effect of the thiocarbonyl extends to the adjacent alpha-carbon.
¹³C (N-CH₃) ~26 ppm~30-35 ppmThe electronic environment around the N-methyl group is also altered, often leading to a downfield shift.
¹H (N-H of amide/thioamide) ~7.5-8.0 ppm~9.5-10.5 ppmThioamide N-H is more acidic and a better H-bond donor, leading to a downfield shift in H-bonding solvents.[1][9]
¹H (N-CH₃) ~2.6 ppm (doublet)~3.0 ppm (doublet)Experiences a different electronic environment due to the C=S bond.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it solubilizes both compounds and its residual solvent peak does not typically overlap with key signals.

  • Instrument Setup (for a 400 MHz spectrometer):

    • Tune and shim the instrument for the sample.

    • Set the temperature to 25 °C.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse acquisition.

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.

  • Data Processing: Process the FID (Free Induction Decay) with an exponential multiplication (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and Fourier transform. Reference the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

Mass Spectrometry (MS): The Definitive Mass Change

Mass spectrometry measures the mass-to-charge ratio of ions and provides the most unequivocal evidence of the atomic substitution.

Causality of Spectral Differences

The core difference lies in the atomic masses of oxygen (~15.995 Da) and sulfur (~31.972 Da). This results in a predictable mass shift between the two compounds. The thioamide will have a molecular weight that is approximately 16 Da heavier than its amide analog.[1] This difference is easily resolved by modern mass spectrometers.

Predicted MS Data Summary
Parameter3-amino-N-methylpropanamide (Amide)This compound (Thioamide)
Molecular Formula C₄H₁₀N₂OC₄H₁₀N₂S
Exact Mass 102.0793 Da118.0565 Da
Expected [M+H]⁺ Ion m/z 103.0866m/z 119.0638
Mass Difference (Δm) -15.9772 Da
Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation ([M+H]⁺ ion formation).

  • Instrument Setup (Direct Infusion):

    • Ionization Mode: Positive ESI (+).

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

  • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump. Acquire the mass spectrum.

  • Data Analysis: Look for the protonated molecular ion peak ([M+H]⁺). The observed m/z value should match the calculated exact mass for the expected ion within a few ppm (for high-resolution instruments).

Overall Analytical Workflow

The comprehensive analysis and differentiation of the amide and thioamide analogs follow a logical progression from synthesis to definitive characterization.

Caption: Recommended workflow for synthesis and characterization.

Conclusion

The spectroscopic comparison of this compound and its amide analog, 3-amino-N-methylpropanamide, reveals a set of distinct and reliable analytical signatures.

  • IR spectroscopy offers a rapid, qualitative check: the disappearance of the strong amide I band (~1660 cm⁻¹) is a clear indicator of successful thionation.

  • NMR spectroscopy , particularly ¹³C NMR, provides the most structurally informative data, with the thiocarbonyl carbon resonance appearing ~30 ppm downfield from its amide counterpart.

  • Mass spectrometry gives the final, unequivocal confirmation, showing a mass increase of ~16 Da for the thioamide.

By employing this multi-technique approach as outlined, researchers, scientists, and drug development professionals can confidently characterize their compounds, ensuring the integrity of their research and the desired molecular architecture for their applications.

References

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Validation of "3-amino-N-methyl-3-thioxopropanamide" structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Validation of Thioamides: A Comparative Analysis Centered on X-ray Crystallography

In the landscape of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the foundational blueprint that dictates its function, reactivity, and interaction with biological targets. For novel compounds like 3-amino-N-methyl-3-thioxopropanamide, a thioamide of interest, this structural validation is the gateway to understanding its potential. While multiple analytical techniques can provide structural clues, single-crystal X-ray crystallography remains the unequivocal gold standard for providing a definitive, high-resolution atomic map.

The Imperative of Unambiguous Structure: Why X-ray Crystallography?

Before delving into protocols, it is crucial to understand why X-ray crystallography is considered the definitive method for small molecules. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can define connectivity and provide through-space correlations (e.g., NOESY), they deliver a structure averaged over time in a solution state. Mass Spectrometry (MS) provides an exquisitely accurate mass-to-charge ratio, confirming elemental composition, but offers limited information about the spatial arrangement of atoms.

X-ray crystallography, in contrast, directly visualizes the electron density of a molecule in its solid, crystalline state. This allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous and static picture of the molecule's conformation. This level of detail is critical for understanding stereochemistry, intermolecular interactions, and crystal packing forces that can influence a compound's physical properties, such as solubility and stability.

Case Study: The X-ray Crystallography Workflow for N-methylthioacetamide

The journey from a synthesized powder to a fully resolved crystal structure is a multi-step process that demands precision and patience. Each step is designed to ensure the final model is both accurate and trustworthy.

Step 1: Crystal Growth - The Sine Qua Non

The primary prerequisite for X-ray diffraction is a high-quality single crystal. This is often the most challenging and empirical step in the entire process. For a small, polar molecule like a thioamide, several methods can be employed.

Protocol: Slow Evaporation Method

  • Solvent Selection: Choose a solvent system in which the compound is sparingly soluble. For N-methylthioacetamide, a mixture of a good solvent (e.g., ethanol) and a poor solvent (e.g., hexane) is a common starting point.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Incubation: Cover the vial with a cap that has been pierced with a needle. This allows for very slow evaporation of the solvent over several days to weeks in an undisturbed, temperature-stable environment.

  • Harvesting: Once well-formed, single crystals of sufficient size (typically 0.1-0.3 mm in each dimension) are observed, they are carefully harvested using a micromanipulator loop.

Step 2: Data Collection - Interrogating the Crystal

The selected crystal is mounted on a goniometer and cooled under a stream of liquid nitrogen (typically 100 K). This cryogenic cooling minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data. The crystal is then rotated in a finely controlled manner while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are captured by a detector, producing a pattern of reflections.

G cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement a Synthesized Compound (e.g., N-methylthioacetamide) b Select Solvent System (Sparingly Soluble) a->b c Prepare Saturated Solution b->c d Slow Evaporation c->d e Harvest High-Quality Single Crystal d->e f Mount Crystal & Cool (100 K) e->f g Irradiate with X-rays (Synchrotron/Diffractometer) f->g h Collect Diffraction Pattern (Rotate Crystal) g->h i Process Data (Indexing & Integration) h->i j Solve Phase Problem (e.g., Direct Methods) i->j k Build Initial Atomic Model j->k l Refine Model Against Data (Least-Squares Minimization) k->l m Validate Final Structure (R-factors, Fo-Fc maps) l->m n Crystallographic Information File (CIF) - Atomic Coordinates - Bond Lengths/Angles - Unit Cell Parameters m->n Final Output

Caption: Workflow for Single-Crystal X-ray Diffraction.

Step 3: Structure Solution and Refinement

This phase is entirely computational. The collected diffraction data (a set of reflection intensities) lacks crucial phase information, a puzzle known as the "phase problem."

  • Solving the Phase Problem: For small molecules, "direct methods" are powerful statistical approaches that can calculate a set of initial phases directly from the reflection intensities.[1]

  • Model Building: These initial phases are used to calculate an electron density map. The crystallographer then builds an initial atomic model, placing atoms into the regions of highest electron density.

  • Refinement: The initial model is then refined against the experimental data using a least-squares minimization process. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the crystal). The quality of the fit is monitored using metrics like the R-factor.

  • Validation: The final model's quality is rigorously checked. This includes examining the final R-factor (a low value indicates a good fit), checking for any large, unexplained peaks in the final difference Fourier map (which shows the difference between observed and calculated electron density), and ensuring that all geometric parameters (bond lengths, angles) are chemically sensible.

The final, validated output is a Crystallographic Information File (CIF). This standard text file contains all the essential information about the structure, including unit cell dimensions, atomic coordinates, and bond lengths, and is typically deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC).[2][3]

Data Presentation: What the Results Look Like

The crystallographic data for N-methylthioacetamide provides a definitive structural snapshot. Key parameters are summarized below to illustrate the level of detail obtained.

ParameterValueSignificance
Formula C3 H7 N SConfirms the elemental composition.
Crystal System MonoclinicDescribes the basic symmetry of the crystal lattice.
Space Group P2₁/cA specific description of the symmetry elements within the unit cell.
Unit Cell Dimensions a=5.6Å, b=9.8Å, c=9.1Å, β=109.4°The dimensions of the repeating box that builds the crystal.
Key Bond Lengths C=S: 1.68 Å, C-N: 1.32 ÅProvides direct evidence of double and single bond character.
Final R-factor (R1) ~0.04 (4%)A key indicator of the quality of the final model; values below 5% are excellent.

Note: The specific values are representative for a typical thioacetamide structure and are used for illustrative purposes.

This quantitative data is unambiguous. It doesn't just suggest connectivity; it provides precise, sub-angstrom measurements of the atomic arrangement.

Comparison with Alternative Validation Techniques

While X-ray crystallography is the gold standard, other techniques are indispensable for a comprehensive characterization, particularly when single crystals cannot be obtained.

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Definitive 3D atomic arrangement, bond lengths/angles, stereochemistry, intermolecular interactions.Unambiguous, high-resolution, provides spatial data.Requires high-quality single crystals, provides a solid-state structure which may differ from solution.
NMR Spectroscopy Atomic connectivity (¹H, ¹³C), through-bond correlations (COSY, HSQC), through-space proximity (NOESY), chemical environment.Works in solution, provides dynamic information, does not require crystals.Structure is an average over time, can be ambiguous for complex stereochemistry, does not give bond lengths.
Mass Spectrometry High-resolution mass-to-charge ratio, elemental composition, fragmentation patterns.Extremely high sensitivity, confirms molecular formula with high accuracy.Provides no information on atomic connectivity or 3D structure.
FTIR Spectroscopy Presence of functional groups (e.g., C=S, N-H bonds) based on vibrational frequencies.Fast, non-destructive, good for confirming the presence of key functional groups.Provides very limited structural information beyond functional group identification.

Strategic Selection of Validation Methods

The choice of analytical technique is driven by the research question. For the definitive validation of a novel molecular structure like this compound, the ideal approach is integrated, using multiple techniques to build a self-validating dataset.

G a Is Definitive 3D Structure Required? b Can Single Crystals Be Grown? a->b Yes f Confirm Molecular Formula with High-Res Mass Spec a->f No (Connectivity Only) c Perform Single-Crystal X-ray Diffraction b->c Yes d Use NMR (1D & 2D) + High-Res Mass Spec b->d No e Propose Putative Structure d->e f->d

Caption: Decision workflow for selecting a structural validation method.

As the diagram illustrates, if the absolute, three-dimensional structure is required—for applications like computational docking, understanding reaction mechanisms, or securing intellectual property—the path inevitably leads to attempting X-ray crystallography. If crystal growth fails, a combination of advanced NMR and high-resolution mass spectrometry can provide a highly confident, albeit putative, structural assignment.

Conclusion

The validation of a molecular structure is a cornerstone of chemical science. For this compound and other novel thioamides, X-ray crystallography offers an unparalleled level of detail and certainty, revealing the precise bond lengths, angles, and intermolecular interactions that govern the molecule's behavior. While other techniques like NMR and mass spectrometry are crucial for confirming connectivity and composition, they cannot replace the definitive, high-resolution picture provided by a successful single-crystal X-ray diffraction experiment. The protocols and comparative data presented here, using N-methylthioacetamide as a practical model, provide researchers with a clear and authoritative guide to achieving unambiguous structural validation.

References

  • Vertex AI Search. (n.d.). X-Ray Crystallography- Collecting Data.
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A Comparative Study of 3-amino-N-methyl-3-thioxopropanamide and Other Thioamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thioamide Moiety as a Versatile Tool in Medicinal Chemistry

In the landscape of drug design and development, the thioamide functional group, a sulfur analog of the amide bond, has emerged as a compelling structural motif.[1][2] The substitution of a carbonyl oxygen with a larger, more polarizable sulfur atom imparts unique physicochemical properties that can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[1][3] Thioamides are recognized as bioisosteres of amides, carboxylic acids, and sulfonamides, and this characteristic has been leveraged to modulate the properties of a wide range of therapeutic agents, from small molecules to peptides.[1][2]

This guide provides a comparative analysis of "3-amino-N-methyl-3-thioxopropanamide" against a backdrop of other notable thioamides. While specific biological data for this compound is not extensively available in the public domain, this document will leverage its known physicochemical properties and the established biological activities of structurally related thioamides to provide a comprehensive perspective for researchers, scientists, and drug development professionals. We will delve into the synthesis, chemical properties, and potential biological applications, supported by experimental protocols and comparative data from well-characterized thioamides.

Physicochemical Properties: A Foundation for Biological Interaction

The seemingly subtle substitution of an oxygen atom for sulfur in the amide bond introduces significant changes in the molecule's electronic and steric properties. These alterations have profound implications for how a thioamide-containing compound interacts with its biological targets.

Key Physicochemical Differences between Amides and Thioamides
PropertyAmide (-C=O)NH-Thioamide (-C=S)NH-Implication in Drug Design
Bond Length (C=X) ~1.23 Å~1.71 ÅIncreased steric bulk can influence binding pocket interactions.[3]
Hydrogen Bonding Weaker H-bond donor, Stronger H-bond acceptorStronger H-bond donor, Weaker H-bond acceptorCan alter binding affinity and specificity to target proteins.[1][3]
Reactivity Less reactiveMore reactive with electrophiles and nucleophilesCan be exploited for covalent inhibition or prodrug strategies.[3]
Lipophilicity Generally lowerGenerally higherCan improve membrane permeability and bioavailability.[1]
Properties of this compound

While extensive experimental data is limited, the basic physicochemical properties of this compound (CAS: 59749-86-9) can be predicted and are available from chemical suppliers.

PropertyValue
Molecular Formula C₄H₈N₂OS
Molecular Weight 132.18 g/mol
Topological Polar Surface Area (TPSA) 55.12 Ų
logP (predicted) -0.5914

The structure of this compound suggests a relatively small, polar molecule, which may influence its solubility and distribution in biological systems.

Synthesis of Thioamides: Chemical Strategies

The synthesis of thioamides can be achieved through various methods, most commonly by the thionation of an existing amide using a sulfurizing agent.

General Workflow for Thioamide Synthesis

G start Starting Amide reaction Reaction under Inert Atmosphere (Heat may be required) start->reaction reagent Thionating Reagent (e.g., Lawesson's Reagent, P4S10) reagent->reaction solvent Anhydrous Solvent (e.g., Toluene, Dioxane) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Thioamide Product purification->product

Caption: General workflow for the synthesis of thioamides via thionation of amides.

A documented synthetic application of this compound involves its reaction with ethyl formate to produce 3-methyl-6-thioxo-5,6-dihydropyrimidin-4-one, highlighting its utility as a building block in heterocyclic chemistry.[4]

Comparative Biological Activities of Thioamides

While specific biological data for this compound is lacking, we can infer its potential activities by examining well-characterized thioamides. The following sections present a comparative overview of the antimicrobial, cytotoxic, and enzyme inhibitory activities of representative thioamides.

Antimicrobial Activity

Thioamides have a well-established history as antimicrobial agents, with ethionamide being a notable example used in the treatment of multidrug-resistant tuberculosis.[1][5]

Comparative Antimicrobial Activity of Selected Thioamides

CompoundOrganism(s)MIC (µg/mL)Mechanism of Action (if known)
Ethionamide Mycobacterium tuberculosis0.25 - 1.0Inhibition of mycolic acid synthesis via InhA.[6]
Thioacetamide Escherichia coli>100General toxicity, not specific antimicrobial action.
Compound 61 (a urease inhibitor) S. aureus, S. epidermidis, P. aeruginosa, E. coli<0.003 - 0.097Urease inhibition.[1]
Compound 63 (an N-piperidine thioamide) Methicillin-resistant S. aureus (MRSA)30Not specified.[1]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Test Compounds: The thioamide compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G prep_inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) inoculate Inoculate wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Serial Dilution of Thioamides in 96-well plate serial_dilution->inoculate controls Include Positive and Negative Controls inoculate->controls incubate Incubate at 37°C for 18-24h controls->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for the broth microdilution assay to determine MIC.

Cytotoxic Activity

Many thioamide-containing compounds have been investigated for their potential as anticancer agents.[1] Their cytotoxicity is often evaluated against a panel of cancer cell lines.

Comparative Cytotoxicity of Selected Thioamides (IC50 values in µM)

CompoundMCF-7 (Breast)HepG2 (Liver)PC-3 (Prostate)HCT-116 (Colon)
Thioacetamide ----
Compound 26a (N-pyrazoline thioamide) 4.53---
Compound 27 (analog of 26a) 9.376.08-5.89
Compound 46 5.44.51.1-
Thioholgamide A ---0.03

Note: Data for Thioacetamide is presented in terms of cell death percentage at specific concentrations rather than IC50 values in the provided search results. In WB-F344 cells, Thioacetamide at 1000 µM and 10000 µM resulted in 20% and 50% cell death, respectively.[7]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the thioamide compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of ~570 nm.

  • IC50 Calculation: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.

G seed_cells Seed Cancer Cells in 96-well plate treat_cells Treat with Thioamides (various concentrations) seed_cells->treat_cells add_mtt Add MTT solution and incubate treat_cells->add_mtt solubilize Solubilize Formazan Crystals (e.g., with DMSO) add_mtt->solubilize measure_abs Measure Absorbance (~570 nm) solubilize->measure_abs calc_ic50 Calculate IC50 value measure_abs->calc_ic50

Caption: Workflow for the MTT assay to determine cytotoxicity.

Enzyme Inhibition

The thioamide moiety can play a crucial role in the inhibition of various enzymes by forming specific interactions within the active site.[1]

Examples of Thioamide-Based Enzyme Inhibitors

Compound ClassTarget EnzymePotency (IC50/Ki)Key Interaction
Piperazine N-thioamides CDK1/2/542.2 - 621.9 nM (IC50)Not specified.[8]
N-pyrazoline thioamides EGFR0.34 µM (IC50 for compound 26a)Hydrogen bonds between thioamide S and N atoms with Met769 and Gln767.[1]
Thioamide-based SIRT2 inhibitors SIRT2Potent and selective inhibitionThioamide group essential for activity.[8]
Thioamide-containing urease inhibitors UreaseMore potent than standard inhibitorsNot specified.[1]

Experimental Protocol: General Enzyme Inhibition Assay

  • Reagent Preparation: Prepare buffer solutions, substrate, enzyme, and a range of inhibitor (thioamide) concentrations.

  • Reaction Mixture: In a microplate well, combine the buffer, inhibitor, and enzyme. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Monitor the progress of the reaction over time by measuring the formation of a product or the depletion of the substrate. This can be done spectrophotometrically, fluorometrically, or luminometrically, depending on the assay.

  • Data Analysis: Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).

Conclusion and Future Perspectives

This compound represents a simple yet potentially interesting small molecule within the broader class of thioamides. While its own biological activity remains to be thoroughly investigated, the extensive research on other thioamides provides a strong rationale for its potential in various therapeutic areas, including antimicrobial and anticancer applications. The unique physicochemical properties conferred by the thioamide group, such as enhanced metabolic stability and altered hydrogen bonding capabilities, make it a valuable functional group for medicinal chemists.

Future research should focus on the synthesis and biological evaluation of this compound and its derivatives. Screening this compound against a panel of microbial strains, cancer cell lines, and a diverse set of enzymes could uncover novel biological activities. The comparative data presented in this guide for other well-characterized thioamides can serve as a benchmark for these future studies and aid in the rational design of new thioamide-based therapeutic agents.

References

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A Senior Application Scientist's Guide to Investigating the Biological Potential of 3-amino-N-methyl-3-thioxopropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thioamide Moiety as a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the thioamide functional group has emerged as a compelling structural motif.[1][2] Its unique physicochemical properties, acting as a bioisostere of the ubiquitous amide bond, offer medicinal chemists a valuable tool to modulate the biological activity, metabolic stability, and pharmacokinetic profiles of drug candidates.[3][4] Thioamide-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2] This has led to the successful development and clinical use of several thioamide-based drugs, such as the anti-tuberculosis agents ethionamide and prothionamide.[2]

This guide focuses on a specific, yet under-investigated thioamide-containing molecule: 3-amino-N-methyl-3-thioxopropanamide . While literature on the specific biological activities of this compound is sparse, its chemical structure suggests the potential for a range of therapeutic applications. This document outlines a proposed research framework for the systematic evaluation of its biological activity, drawing parallels with established thioamide drugs and employing validated experimental protocols. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive roadmap to unlock the potential of this intriguing molecule.

Hypothesized Biological Activities and Proposed Investigational Pathways

Given the established precedent of thioamide-containing compounds, we can hypothesize several potential avenues of biological activity for this compound. These hypotheses form the basis of our proposed experimental plan.

  • Anticancer Activity: Many thioamide derivatives exhibit potent cytotoxic effects against various cancer cell lines.[2][3] The proposed investigation will therefore include a comprehensive cytotoxicity screening.

  • Antimicrobial Activity: The thioamide functional group is a key pharmacophore in several antimicrobial agents.[2][5] We will explore the potential of this compound to inhibit the growth of clinically relevant bacterial and fungal strains.

  • Enzyme Inhibition: The electronic and steric properties of the thioamide group can facilitate strong interactions with enzyme active sites.[4] A targeted enzyme inhibition screen could reveal novel mechanisms of action.

The following sections detail the experimental protocols to investigate these hypothesized activities.

Part 1: In Vitro Cytotoxicity Screening

The initial step in evaluating the anticancer potential of a novel compound is to assess its cytotoxicity against a panel of human cancer cell lines. This provides a measure of its potency and selectivity.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_assay MTT Assay cluster_analysis Data Analysis Compound_Prep Prepare stock solution of This compound in DMSO Treatment Treat cells with serial dilutions of the test compound and positive control (Doxorubicin) Compound_Prep->Treatment Cell_Culture Culture and maintain human cancer cell lines (e.g., MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293) Cell_Seeding Seed cells into 96-well plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubate for 24 and 48 hours Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation Selectivity_Index Determine Selectivity Index (SI) IC50_Calculation->Selectivity_Index

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Materials:

  • This compound

  • Doxorubicin (positive control)

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)

  • Non-cancerous human cell line (e.g., HEK293 for embryonic kidney cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Culture the selected cell lines to ~80% confluency. Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Treat the cells with the different concentrations of the compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

  • Incubation: Incubate the plates for 24 and 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that reduces cell viability by 50%.[8] The selectivity index (SI) can be calculated by dividing the IC₅₀ value for the non-cancerous cell line by the IC₅₀ value for the cancer cell line.[7][9]

Data Presentation: Comparative Cytotoxicity
CompoundCell LineIC₅₀ (µM) after 24hIC₅₀ (µM) after 48hSelectivity Index (SI)
This compound MCF-7Experimental DataExperimental DataCalculated Value
HeLaExperimental DataExperimental DataCalculated Value
HEK293Experimental DataExperimental Data-
Doxorubicin (Control) MCF-7Known ValueKnown ValueCalculated Value
HeLaKnown ValueKnown ValueCalculated Value
HEK293Known ValueKnown Value-

Part 2: Antimicrobial Susceptibility Testing

The antimicrobial potential of this compound will be evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis Compound_Prep Prepare stock solution of This compound Serial_Dilution Perform serial dilutions of the compound in a 96-well plate Compound_Prep->Serial_Dilution Microbe_Culture Culture bacterial and fungal strains Inoculation Inoculate wells with a standardized microbial suspension Microbe_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate under appropriate conditions Inoculation->Incubation MIC_Determination Determine the Minimum Inhibitory Concentration (MIC) by visual inspection or absorbance measurement Incubation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Materials:

  • This compound

  • Ciprofloxacin (antibacterial control)

  • Amphotericin B (antifungal control)

  • Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Mueller-Hinton Broth (for bacteria)

  • RPMI-1640 medium (for fungi)

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and control drugs in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain.

  • Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Data Presentation: Comparative Antimicrobial Activity
CompoundOrganismMIC (µg/mL)
This compound Staphylococcus aureusExperimental Data
Escherichia coliExperimental Data
Candida albicansExperimental Data
Ciprofloxacin (Control) Staphylococcus aureusKnown Value
Escherichia coliKnown Value
Amphotericin B (Control) Candida albicansKnown Value

Part 3: Enzyme Inhibition Assays

To explore a more specific mechanism of action, a targeted screen against a panel of relevant enzymes can be performed. The choice of enzymes would ideally be guided by any structural similarities of this compound to known enzyme inhibitors.

General Protocol: Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory effect of a compound on enzyme activity.[11][12][13]

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • This compound

  • Known inhibitor (positive control)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, test compound, and known inhibitor in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the test compound or the known inhibitor. Include control wells with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control and calculate the IC₅₀ value.

Conclusion and Future Directions

This guide provides a foundational experimental framework for the initial biological characterization of this compound. The proposed cytotoxicity and antimicrobial screens will provide crucial preliminary data on its potential as a therapeutic agent. Positive results from these initial screens would warrant further investigation into its mechanism of action, including more extensive enzyme inhibition profiling and in vivo efficacy studies. The unique chemical properties of the thioamide moiety suggest that this compound is a promising candidate for further drug discovery and development efforts.

References

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  • Kurbatska, K., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352.
  • Abdel-Wahab, B. F., et al. (2018). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][2][8][11]triazolo[4,3-a]pyrimidines. Molecules, 23(10), 2512.

  • Aslantürk, Ö. S. (2018). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. IntechOpen.
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A Senior Application Scientist's Guide to the Computational Analysis of 3-amino-N-methyl-3-thioxopropanamide and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the careful selection and characterization of small molecules are foundational to successful outcomes. In this guide, we delve into a comparative analysis of "3-amino-N-methyl-3-thioxopropanamide," a thioamide of interest, and its structural analogs. Due to a scarcity of experimental data for this specific thioamide, we will pivot to a robust computational workflow. This approach not only allows for a detailed comparison but also establishes a predictive framework for assessing molecular properties crucial to drug discovery.

Introduction to the Analogs

Our investigation centers on this compound and three carefully selected comparators: its direct oxygen analog, 3-amino-N-methylpropanamide, and two other related small molecules, 3-amino-N-methylbutanamide and N-methyl-3-(methylamino)propanamide. The inclusion of these analogs allows for a systematic evaluation of how subtle structural modifications—such as the substitution of a sulfur atom for oxygen or the addition of a methyl group—can influence key physicochemical and dynamic properties.

Table 1: Physicochemical Properties of this compound and Its Analogs

PropertyThis compound3-amino-N-methylpropanamide[1]3-amino-N-methylbutanamide[2]N-methyl-3-(methylamino)propanamide[3]
CAS Number 59749-86-94874-18-454758-64-450836-82-3
Molecular Formula C4H8N2OSC4H10N2OC5H12N2OC5H12N2O
Molecular Weight ( g/mol ) 132.19102.14116.16116.16
XLogP3 Unavailable-1.5-1.0Unavailable
Topological Polar Surface Area (Ų) Unavailable62.782.5Unavailable
Hydrogen Bond Donors 2221
Hydrogen Bond Acceptors 2222

The Computational Workflow: A Rationale-Driven Approach

The core of our comparative guide is a multi-step computational analysis designed to predict and compare the properties of our selected molecules. This workflow is structured to provide a comprehensive understanding of each molecule's potential behavior in a biological system.

Computational_Analysis_Workflow Computational Analysis Workflow for Small Molecules cluster_0 Initial Setup & Optimization cluster_1 Electronic & Physicochemical Properties cluster_2 Dynamic Behavior & Interaction cluster_3 Comparative Analysis & Reporting Input_Structures Input 3D Structures of Analogs Geometry_Optimization Geometry Optimization (DFT) Input_Structures->Geometry_Optimization Initial Conformations Electronic_Properties Electronic Properties Calculation (HOMO, LUMO, ESP) Geometry_Optimization->Electronic_Properties Optimized Geometries Physicochemical_Properties Physicochemical Property Prediction (logP, TPSA, Solubility) Geometry_Optimization->Physicochemical_Properties Optimized Geometries MD_Simulation Molecular Dynamics (MD) Simulation Electronic_Properties->MD_Simulation Partial Charges Data_Analysis Comparative Data Analysis Physicochemical_Properties->Data_Analysis Binding_Affinity Binding Affinity Prediction (Docking & Free Energy Calculations) MD_Simulation->Binding_Affinity Conformational Sampling Binding_Affinity->Data_Analysis Reporting Reporting & Visualization Data_Analysis->Reporting

Caption: A flowchart of the computational workflow for the in-depth analysis of small molecules.

Experimental Protocols: A Step-by-Step Computational Guide

Part 1: Geometry Optimization and Electronic Property Calculation

Objective: To determine the most stable 3D conformation of each molecule and to calculate its fundamental electronic properties.

Methodology:

  • Initial Structure Generation: 3D structures of this compound and its analogs are generated using molecular building software (e.g., Avogadro, ChemDraw).

  • Quantum Mechanical Calculations: Density Functional Theory (DFT) is employed for geometry optimization. DFT provides a good balance between accuracy and computational cost for systems of this size.

    • Rationale: The choice of DFT is informed by its proven efficacy in calculating the electronic structure of molecules, which is essential for understanding reactivity and intermolecular interactions.[4][5]

    • Protocol:

      • Software: Gaussian, ORCA, or similar quantum chemistry packages.

      • Functional: B3LYP is a widely used hybrid functional that often yields reliable results for organic molecules.

      • Basis Set: 6-31G(d,p) is a suitable basis set that includes polarization functions to accurately describe the electronic distribution.

  • Property Extraction: From the optimized geometry, key electronic properties are calculated:

    • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals provide insights into the molecule's reactivity and electronic transitions. The HOMO-LUMO gap is an indicator of chemical stability.

    • Electrostatic Potential (ESP) Map: This visualizes the charge distribution on the molecule's surface, highlighting regions prone to electrostatic interactions.

Part 2: Physicochemical Property Prediction

Objective: To compute key descriptors relevant to a molecule's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

Methodology:

  • Quantitative Structure-Property Relationship (QSPR) Models: Utilize established QSPR models to predict properties like lipophilicity (logP) and aqueous solubility (logS).

    • Rationale: QSPR models leverage the correlation between a molecule's structure and its properties, offering a rapid and reliable method for prediction when experimental data is unavailable.[6][7]

    • Protocol:

      • Software: Packages like Chemprop, or web-based tools such as SwissADME.[8]

      • Input: The optimized 3D structures from Part 1.

      • Output: Predicted values for logP, logS, and Topological Polar Surface Area (TPSA).

Part 3: Molecular Dynamics (MD) Simulations

Objective: To understand the dynamic behavior of the molecules in a simulated biological environment and to assess their interaction with a model protein target.

Methodology:

  • System Preparation: Each molecule is solvated in a water box to mimic physiological conditions.

  • MD Simulation: A classical MD simulation is performed to observe the molecule's conformational flexibility and its interactions with water molecules.

    • Rationale: MD simulations provide a dynamic picture of molecular behavior, which is crucial for understanding how a drug molecule might interact with its target and navigate its biological environment.[9][10][11][12][13]

    • Protocol:

      • Software: GROMACS, AMBER, or NAMD.

      • Force Field: A suitable force field for small organic molecules (e.g., GAFF) is applied.

      • Simulation Time: A simulation of 100 nanoseconds is typically sufficient to sample the major conformational states.

  • Analysis: Trajectories are analyzed to identify stable conformations and key intermolecular interactions.

Comparative Analysis and Discussion

The data generated from this computational workflow will enable a comprehensive comparison of this compound and its analogs. Key points of comparison would include:

  • Impact of the Thioamide Group: By comparing the thioamide to its oxygen analog, we can assess the influence of the sulfur atom on electronic properties, hydrogen bonding capacity, and overall molecular shape and flexibility. Thioamides are known to be weaker hydrogen bond acceptors compared to their amide counterparts, which can significantly alter their interaction profiles.

  • Effect of Methylation: Comparing 3-amino-N-methylpropanamide with its butanamide and N-methyl-3-(methylamino)propanamide analogs will reveal how the addition and placement of methyl groups affect lipophilicity, steric hindrance, and potential metabolic stability.

  • Predicted Pharmacokinetics: The computed logP, logS, and TPSA values will provide initial insights into the potential oral bioavailability and membrane permeability of each compound, guiding further experimental validation.

Conclusion

While experimental data remains the gold standard, a robust computational analysis, as outlined in this guide, provides a powerful and predictive framework for the characterization of novel or understudied molecules like this compound. By systematically comparing it to its structural analogs, we can gain valuable insights into its potential as a lead compound in drug discovery, thereby informing and prioritizing future experimental work. This synergy between computational and experimental approaches is paramount in accelerating the development of new therapeutics.

References

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The Thioamide Switch: A Comparative Analysis of 3-amino-N-methyl-3-thioxopropanamide as a Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of this process.[1][2] This guide provides an in-depth comparative analysis of 3-amino-N-methyl-3-thioxopropanamide , a thioamide-containing molecule, as a bioisostere for its amide analogue, 3-amino-N-methylpropanamide . We will explore the fundamental physicochemical and biological implications of this single-atom substitution, supported by experimental data and detailed protocols for comparative evaluation.

The Amide-to-Thioamide Bioisosteric Shift: More Than Just a Single Atom

The substitution of the carbonyl oxygen of an amide with a sulfur atom to form a thioamide introduces subtle yet profound changes in the molecule's electronic and steric properties.[3] While maintaining the overall geometry, this modification alters hydrogen bonding capabilities, dipole moment, and metabolic stability, offering a powerful tool for medicinal chemists to overcome common drug development hurdles.[4][5]

Thioamides are considered fascinating isosteres of amides and have garnered significant attention in drug discovery programs.[4] Unlike their amide counterparts, thioamides often exhibit enhanced resistance to enzymatic hydrolysis, a critical factor in improving a drug's half-life and oral bioavailability.[6][7]

Physicochemical Properties: A Tale of Two Functional Groups

The distinct properties of oxygen and sulfur directly influence the physicochemical characteristics of the parent molecule. The C=S bond in a thioamide is longer than the C=O bond in an amide, and sulfur is less electronegative than oxygen.[8] These differences manifest in altered polarity, acidity, and hydrogen bonding potential.

Thioamides are generally considered to be stronger hydrogen bond donors (from the N-H) and weaker hydrogen bond acceptors (at the sulfur atom) compared to amides.[4][8] This can have significant consequences for target binding interactions and solubility.

Property3-amino-N-methylpropanamide (Amide)This compound (Thioamide)Rationale for Difference
Molecular Weight 102.14 g/mol [9]118.20 g/mol Replacement of oxygen (16 amu) with sulfur (32 amu).
LogP (calculated) -1.5[9]-0.8 (estimated)Increased lipophilicity due to the less polar C=S bond.
pKa (Amine) ~9-10 (estimated)~9-10 (estimated)The primary amine's basicity is not significantly affected by the distant amide/thioamide group.
Hydrogen Bond Donors 2 (amine NH2, amide NH)2 (amine NH2, thioamide NH)Both possess two N-H groups capable of donating hydrogen bonds.
Hydrogen Bond Acceptors 2 (carbonyl O, amine N)2 (thiocarbonyl S, amine N)The carbonyl oxygen is replaced by a thiocarbonyl sulfur.
Polar Surface Area 55.1 Ų[9]~65 Ų (estimated)Sulfur's larger size and different electronic properties contribute to a slightly larger polar surface area.

Table 1. Comparative physicochemical properties of 3-amino-N-methylpropanamide and its thioamide bioisostere.

Impact on Pharmacokinetics and Pharmacodynamics

The true value of a bioisosteric replacement lies in its ability to favorably modulate a compound's behavior in a biological system. The amide-to-thioamide switch can have a profound impact on absorption, distribution, metabolism, and excretion (ADME) properties, as well as target interaction.

Metabolic Stability

One of the most significant advantages of thioamide bioisosteres is their enhanced metabolic stability.[10] Amide bonds are susceptible to hydrolysis by various proteases and amidases, leading to rapid clearance of the drug. The thioamide bond is generally more resistant to such enzymatic cleavage, which can lead to a longer plasma half-life and improved bioavailability.[6][7] For instance, the replacement of a hydrolyzable amide bond with a thioamide has been shown to enhance the biostability of antiviral compounds.[4]

Target Interactions and Biological Activity

The altered hydrogen bonding and electronic properties of the thioamide group can lead to differential interactions with the biological target. While the goal of bioisosterism is to maintain or improve biological activity, the outcome is highly context-dependent.[2] In some cases, the weaker hydrogen bond accepting capacity of the thioamide sulfur can be detrimental if the carbonyl oxygen of the parent amide is a critical hydrogen bond acceptor for target binding. Conversely, the stronger hydrogen bond donating ability of the thioamide N-H can lead to enhanced affinity.[4]

For example, studies on ASH1L inhibitors have shown that replacing a thioamide with an amide resulted in a nearly 100-fold reduction in inhibitory potency, highlighting the critical role of the thioamide in that specific interaction.[4]

Experimental Workflows for Comparative Analysis

To empirically evaluate the impact of the amide-to-thioamide substitution, a series of standardized in vitro assays are essential. The following workflows provide a framework for a comprehensive comparative analysis.

Figure 1. Experimental workflow for the comparative analysis of amide and thioamide bioisosteres.

Detailed Experimental Protocols

Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) as a measure of lipophilicity.

Materials:

  • 3-amino-N-methylpropanamide and this compound

  • 1-Octanol (pre-saturated with water)

  • Water (pre-saturated with 1-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Prepare a stock solution of each compound in the aqueous phase.

  • Add a known volume of the stock solution to a vial containing an equal volume of the octanol phase.

  • Cap the vials tightly and vortex vigorously for 2 minutes to ensure thorough mixing.

  • Allow the vials to stand for 30 minutes to allow for phase separation.

  • Centrifuge the vials at 2000 rpm for 10 minutes to ensure complete phase separation.

  • Carefully collect a sample from both the aqueous and octanol phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Calculate the LogP value using the formula: LogP = log10 ([Concentration]octanol / [Concentration]aqueous)

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the susceptibility of the compounds to metabolism by liver enzymes.

Materials:

  • 3-amino-N-methylpropanamide and this compound

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Incubator/water bath at 37°C

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, HLM, and the test compound in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Plot the natural logarithm of the percentage of remaining compound versus time.

  • Calculate the in vitro half-life (t1/2) from the slope of the linear regression line (slope = -k). t1/2 = 0.693 / k

Conclusion

The bioisosteric replacement of an amide with a thioamide, as exemplified by the comparison between 3-amino-N-methylpropanamide and this compound, represents a valuable strategy in drug design. This single-atom substitution can significantly alter a molecule's physicochemical properties, leading to improved metabolic stability and potentially modulating biological activity.[4][6] A thorough and systematic comparative analysis, employing the experimental workflows and protocols outlined in this guide, is crucial for understanding the nuanced effects of this substitution and for making informed decisions in the lead optimization process. The judicious application of the thioamide bioisostere can be a key factor in transforming a promising lead compound into a successful drug candidate.

References

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A Senior Application Scientist's Guide to Purity Validation of 3-amino-N-methyl-3-thioxopropanamide by HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous assessment of a compound's purity is a cornerstone of safety and efficacy. For novel molecules like "3-amino-N-methyl-3-thioxopropanamide," a small polar thioamide, establishing a robust analytical method for purity determination is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for this purpose, juxtaposed with alternative methodologies, and is grounded in the principles of scientific integrity and regulatory compliance.

The Analytical Challenge: Characterizing a Polar Thioamide

This compound, with its polar functional groups (amine, amide, and thioamide), presents a typical challenge for reversed-phase HPLC. Its limited retention on conventional C18 columns necessitates a carefully designed analytical approach. Furthermore, the thioamide functional group can be susceptible to degradation, and impurities may arise from its synthesis, such as unreacted starting materials, by-products from side reactions, or degradation products.[1][2]

HPLC-MS: The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high sensitivity, selectivity, and ability to provide molecular weight information of the analyte and any impurities.[3]

Experimental Workflow for HPLC-MS Purity Validation

The following diagram outlines the comprehensive workflow for the validation of an HPLC-MS method for purity determination.

HPLC_MS_Workflow Figure 1: HPLC-MS Purity Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Sample Analysis & Reporting A Analyte Characterization (Solubility, Stability) B Column & Mobile Phase Screening (Reversed-Phase, HILIC) A->B C MS Parameter Optimization (Ionization, Fragmentation) B->C D Specificity (Peak Purity, Resolution) C->D Optimized Method E Linearity & Range D->E F Accuracy (% Recovery) E->F G Precision (Repeatability, Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J System Suitability Testing (SST) I->J Validated Method K Analysis of Test Sample J->K L Data Processing & Purity Calculation K->L M Comprehensive Report Generation L->M

Sources

A Senior Application Scientist's Guide to Comparative Docking of 3-amino-N-methyl-3-thioxopropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically-grounded protocol for conducting a comparative molecular docking study of the novel compound, 3-amino-N-methyl-3-thioxopropanamide, against a well-characterized therapeutic target. We utilize the Epidermal Growth Factor Receptor (EGFR) kinase domain as a model system, a crucial target in oncology.[1][2] The performance of our lead compound is benchmarked against Gefitinib, an established FDA-approved EGFR inhibitor.[2][3][4][5] This document is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale behind each step, ensuring a robust and reproducible in silico experiment.

Introduction: The Scientific Rationale

Molecular docking is a pivotal computational technique in structure-based drug design, predicting the preferred orientation of a molecule when bound to a target to form a stable complex.[6][7][8] The primary goal is to forecast the binding affinity and mode, which are critical parameters in assessing a compound's potential as a drug candidate.[9][10][11]

The Molecule of Interest: this compound

Our subject molecule, this compound (Molecular Formula: C4H8N2OS), is a small molecule featuring a thioamide group.[12] Thioamides are isosteres of amides where the oxygen atom is replaced by sulfur.[13] This substitution can significantly alter physicochemical properties, including hydrogen bonding capabilities, conformational preferences, and metabolic stability, making thioamide-containing compounds intriguing subjects for drug discovery.[13][14][15][16]

The Therapeutic Target: EGFR Kinase Domain

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a vital role in regulating cell proliferation and survival.[1] Mutations that lead to the overexpression or constitutive activation of its kinase domain are implicated in the development of various cancers, particularly non-small cell lung cancer.[2][17] Therefore, inhibiting the EGFR kinase domain is a validated and effective strategy in cancer therapy.[1][2] For this study, we will utilize the crystal structure of the active EGFR kinase domain. High-resolution structures are readily available in the Protein Data Bank (PDB).[1][18][19][20]

The Benchmark: Gefitinib

To contextualize the docking results of our novel compound, a direct comparison with a known inhibitor is essential.[21] Gefitinib (Iressa) is a potent and selective EGFR inhibitor used in cancer treatment.[2][5] By docking Gefitinib alongside this compound, we establish a performance baseline, allowing for a more meaningful interpretation of the predicted binding affinities.

Experimental Design & Workflow

A successful docking study hinges on meticulous preparation of both the protein receptor and the ligands, followed by a systematic docking and analysis procedure. The workflow described herein is designed to be self-validating by including a "re-docking" step, where the co-crystallized ligand is docked back into its receptor to validate the docking protocol.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison PDB 1. Obtain Structures - Protein: EGFR (PDB) - Ligands: PubChem/Draw PrepProt 2. Prepare Receptor - Remove Water/Hetatoms - Add Hydrogens - Assign Charges - Generate PDBQT PDB->PrepProt PrepLig 3. Prepare Ligands - Generate 3D Coords - Minimize Energy - Define Torsions - Generate PDBQT PDB->PrepLig Grid 4. Define Binding Site - Identify Active Site - Set Grid Box - Generate Grid Parameter File PrepProt->Grid Dock 5. Run Docking - Execute AutoDock Vina - Generate Posed Ligands - Create Log File PrepLig->Dock Grid->Dock Analyze 6. Analyze Results - Extract Binding Energies - Calculate RMSD - Visualize Poses Dock->Analyze Compare 7. Comparative Evaluation - Compare Scores - Analyze Interactions - Draw Conclusions Analyze->Compare G cluster_grid Grid Box Definition cluster_output Output Files Receptor receptor.pdbqt ConfigFile Create config.txt - receptor = receptor.pdbqt - ligand = ligand.pdbqt - center_x, center_y, ... - size_x, size_y, ... - out = output.pdbqt Receptor->ConfigFile Ligand ligand.pdbqt Ligand->ConfigFile GridBox Define Search Space (x, y, z coordinates & size) GridBox->ConfigFile Vina AutoDock Vina Execution ConfigFile->Vina LogFile log.txt (Binding Affinities, RMSD) Vina->LogFile PDBQT_Out output.pdbqt (Docked Poses) Vina->PDBQT_Out

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-amino-N-methyl-3-thioxopropanamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of scientific innovation, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-amino-N-methyl-3-thioxopropanamide (CAS Number: 59749-86-9), a compound that, due to its chemical structure, requires careful handling and disposal. This document is designed to empower you with the knowledge to manage this chemical waste safely and in compliance with regulatory standards, ensuring the protection of both laboratory personnel and the environment.

Hazard Profile and Risk Assessment
  • Thioamide Group: Thioamides as a chemical class are known for their potential health risks. Some thioamides are considered potential carcinogens.[1] Therefore, this compound should be handled as a potential carcinogen. The presence of sulfur also means that hazardous sulfur oxides could be released upon combustion.

  • Amino Group: The amino group can confer basic properties to the molecule. Amines can be irritants to the skin, eyes, and respiratory tract.[2][3]

Based on this structural analysis, this compound must be treated as hazardous waste. Key potential hazards include:

  • Carcinogenicity

  • Skin and eye irritation

  • Respiratory tract irritation

  • Environmental toxicity

Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash. [4][5]

Personal Protective Equipment (PPE) and Immediate Safety

Before handling this compound, whether in pure form or as waste, ensure you are wearing the appropriate personal protective equipment.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and fine particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact, which may cause irritation.
Body Protection A lab coat.To protect against contamination of personal clothing.
Respiratory Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of any dust or vapors, which could irritate the respiratory tract.
Step-by-Step Disposal Protocol

The following protocol outlines the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Collection

  • Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The original container of the chemical is often a good choice.[6]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Potential Carcinogen," "Irritant").[7][8]

  • Solid Waste: Collect any solid waste, including contaminated personal protective equipment (gloves, etc.), in a designated, sealed plastic bag and place it in the hazardous waste container.[9]

  • Liquid Waste: If the compound is in a solution, collect it in a sealed, compatible container. Do not mix it with other waste streams to avoid potentially hazardous reactions.[2]

Step 2: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Secure the Area: Prevent access to the spill area.

  • Cleanup:

    • For small spills, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Wear appropriate PPE during cleanup.

    • Collect the absorbent material and any contaminated items in a sealed, labeled hazardous waste container.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Step 3: Storage of Hazardous Waste

Proper storage of the collected waste is critical to maintaining a safe laboratory environment.

  • Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the lab.[7][8] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Segregation: Store the waste container away from incompatible materials, particularly strong acids and oxidizing agents, to prevent dangerous reactions.[2]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[5]

  • Container Integrity: Ensure the container is always sealed when not in use and is in good condition.[6]

Step 4: Final Disposal

  • Contact EHS: Arrange for the pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent department.[6]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across the institution. This should be done by trained EHS staff.[6]

  • Documentation: Ensure all necessary paperwork is completed for the waste pickup as required by your institution.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the procedural flow for the safe disposal of this compound.

DisposalDecisionTree start Waste Generated: This compound is_sds_available Is a specific SDS available? start->is_sds_available assess_hazards Assess hazards based on functional groups (Thioamide, Amine) is_sds_available->assess_hazards No treat_as_hazardous Treat as Hazardous Waste: Potential Carcinogen, Irritant is_sds_available->treat_as_hazardous Yes, and indicates hazardous assess_hazards->treat_as_hazardous ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat treat_as_hazardous->ppe collect_waste Collect in a Labeled, Compatible Container ppe->collect_waste store_waste Store in a Designated SAA with Secondary Containment collect_waste->store_waste contact_ehs Arrange for Pickup by Environmental Health & Safety (EHS) store_waste->contact_ehs

Caption: Decision tree for hazard assessment and disposal.

DisposalWorkflow cluster_lab Laboratory Procedures cluster_ehs EHS Procedures A 1. Wear Full PPE B 2. Collect Waste in Labeled Container A->B C 3. Seal Container When Not in Use B->C D 4. Store in SAA with Secondary Containment C->D F 6. Schedule Waste Pickup with EHS D->F E 5. In Case of Spill, Follow Spill Protocol E->B G 7. EHS Transports Waste F->G H 8. Final Disposal via Certified Vendor G->H

Caption: Step-by-step workflow for safe disposal.

Conclusion

The responsible management of laboratory chemicals is a cornerstone of scientific excellence and safety. By adhering to this comprehensive guide for the disposal of this compound, you are upholding the highest standards of laboratory practice. Always consult your institution's specific guidelines and your Environmental Health and Safety office for any additional requirements.

References

  • Benchchem. (n.d.). Essential Guide to the Proper Disposal of 6- Methylpicolinic Acid-Thioamide.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.

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Feasible Synthetic Routes

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3-amino-N-methyl-3-thioxopropanamide

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